PROTAC Sirt2 Degrader-1
描述
Structure
2D Structure
属性
IUPAC Name |
N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYRXFYWVDWPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N10O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PROTAC Sirt2 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sirtuin 2 (Sirt2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders.[1][2] While small molecule inhibitors can modulate its activity, they often require high concentrations and continuous exposure to elicit a therapeutic effect. Proteolysis Targeting Chimeras (PROTACs) offer an alternative and potent strategy by inducing the degradation of the target protein. This document provides a detailed technical overview of PROTAC Sirt2 Degrader-1, a first-in-class molecule designed to specifically induce the degradation of Sirt2, focusing on its core mechanism of action, supportive quantitative data, and relevant experimental methodologies.
Core Mechanism of Action
This compound is a heterobifunctional molecule engineered to hijack the cell's ubiquitin-proteasome system (UPS) to selectively eliminate Sirt2 protein.[3] Its structure consists of three key components:
-
A Sirt2-binding ligand based on the Sirtuin Rearranging Ligands (SirReals) scaffold, which provides high potency and isotype selectivity for Sirt2.[4][5][6][7][8]
-
An E3 ubiquitin ligase ligand , specifically thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6][7][8]
-
A chemical linker that connects the two ligands, optimized for length and composition to facilitate the formation of a stable ternary complex.
The mechanism unfolds through a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to Sirt2 and the Cereblon E3 ligase, bringing them into close proximity to form a Sirt2-PROTAC-Cereblon ternary complex.[6][9]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Sirt2 protein. This results in the formation of a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated Sirt2 is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades Sirt2 into small peptides, effectively eliminating it from the cell.[3]
-
PROTAC Recycling: After inducing ubiquitination, the this compound dissociates from the complex and can bind to another Sirt2 protein, acting catalytically to induce multiple rounds of degradation.[10]
The downstream consequence of Sirt2 degradation is the accumulation of its acetylated substrates. A major and well-documented substrate is α-tubulin.[2] The degradation of Sirt2 by the PROTAC leads to hyperacetylation of the microtubule network, which has been shown to result in enhanced process elongation in cellular models.[6][11]
Quantitative Data Summary
The efficacy and selectivity of Sirt2 PROTACs have been characterized through various assays. The table below summarizes key quantitative metrics reported in the literature.
| Compound Name | Metric | Value | Target/Cell Line | Notes | Source |
| This compound | IC₅₀ | 0.25 µM | Sirt2 | Measures enzymatic inhibition, not degradation. | [5][7][12] |
| IC₅₀ | > 100 µM | Sirt1 / Sirt3 | Demonstrates high isotype selectivity. | [5][7][12] | |
| Effective Conc. | 10 µM | HeLa cells | Concentration used to induce Sirt2 degradation. | [5][7] | |
| PRO-SIRT2 | IC₅₀ | 3.5 ± 0.6 μM | SIRT2 | A different Sirt2 PROTAC, for comparison. | [3] |
| IC₅₀ | 38.2 ± 2.8 μM | SIRT3 | Shows ~10-fold selectivity for SIRT2 over SIRT3. | [3] | |
| Degradation Conc. | 25-30 µM | HEK293 cells | Concentration for marked reduction of SIRT2 levels. | [3] | |
| TM-P4-Thal | Degradation | Effective | Breast Cancer Cells | A thiomyristoyl lysine-based Sirt2 PROTAC. | [9][13] |
Note: IC₅₀ (Half-maximal inhibitory concentration) reflects the compound's ability to inhibit Sirt2's enzymatic activity, while effective degradation concentration reflects its ability to induce protein removal.
Key Experimental Protocols
The mechanism of action of this compound is validated through a series of standard and specialized biochemical and cell-based assays.
This is the primary method to quantify the reduction in target protein levels.
-
Objective: To measure the levels of Sirt2, related sirtuins (e.g., Sirt1 for selectivity), and downstream markers (e.g., acetylated α-tubulin) following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: HeLa or HEK293 cells are cultured to ~70-80% confluency.[3][7] Cells are then treated with varying concentrations of this compound (e.g., 0-10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 1-24 hours).[3][7]
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for Sirt2, Sirt1, acetylated α-tubulin, and a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using software like ImageJ. Target protein levels are normalized to the loading control to determine the relative reduction in protein.[13]
-
-
Confirmation of Proteasome-Dependence: To confirm the degradation is mediated by the proteasome, cells are co-treated with the PROTAC and a proteasome inhibitor like MG132. A rescue of Sirt2 levels in the presence of MG132 indicates proteasome-dependent degradation.[3]
This technique visualizes the cellular consequence of Sirt2 degradation.
-
Objective: To observe the increase in α-tubulin acetylation and changes in microtubule network morphology.
-
Methodology:
-
Cell Culture: Cells (e.g., HeLa) are grown on glass coverslips.
-
Treatment: Cells are treated with this compound, a Sirt2 inhibitor (as a control), or a vehicle.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Staining: Cells are incubated with a primary antibody against acetylated α-tubulin, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted and imaged using a fluorescence or confocal microscope. The resulting images show the intensity and distribution of the acetylated microtubule network.[6]
-
These assays can be used to confirm direct binding of the PROTAC to Sirt2 inside living cells.
-
Objective: To verify that the Sirt2-binding moiety of the PROTAC engages with the Sirt2 protein in a cellular context.
-
Methodology (NanoBRET as an example):
-
Cell Engineering: A cell line is engineered to express Sirt2 fused to a NanoLuciferase (NLuc) enzyme.
-
Probe Treatment: A fluorescently labeled ligand that binds to Sirt2 is added to the cells.
-
PROTAC Competition: The cells are then treated with increasing concentrations of the unlabeled this compound.
-
BRET Measurement: A substrate for NLuc is added, and the energy transfer (BRET) from NLuc to the fluorescent ligand is measured. The unlabeled PROTAC competes with the fluorescent ligand, causing a decrease in the BRET signal, which can be used to quantify target engagement and affinity.[14]
-
Conclusion
This compound represents a powerful chemical probe for studying the biological functions of Sirt2. Its mechanism of action, centered on the induced proximity of Sirt2 to the Cereblon E3 ligase, leads to potent, selective, and catalytic degradation of the target protein via the ubiquitin-proteasome system. This event-driven pharmacology distinguishes it from traditional occupancy-based inhibitors, offering a more profound and sustained knockdown of protein function. The resulting hyperacetylation of substrates like α-tubulin provides a clear phenotypic readout of its activity. The methodologies outlined herein provide a robust framework for characterizing this and other PROTAC molecules, making it an invaluable tool for researchers in epigenetics and drug development.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glpbio.com [glpbio.com]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound(University of Freiburg) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 13. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
PROTAC Sirt2 Degrader-1 synthesis and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of PROTAC Sirt2 Degrader-1, a potent and selective degrader of Sirtuin 2 (Sirt2). The information is compiled from the primary literature to support research and development efforts in targeted protein degradation and epigenetic modulation.
Core Concepts and Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of Sirt2, a NAD+-dependent lysine deacetylase implicated in various cellular processes and diseases. It operates on the principles of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
This specific degrader is composed of three key components:
-
A Sirt2-binding moiety: A derivative of the Sirtuin Rearranging Ligands (SirReals), which provides high potency and selectivity for Sirt2.
-
An E3 ligase-recruiting ligand: A thalidomide analog that binds to the Cereblon (CRBN) E3 ubiquitin ligase.
-
A linker: A chemical scaffold that connects the Sirt2-binding and E3 ligase-recruiting moieties, optimized for the formation of a stable ternary complex between Sirt2 and CRBN.
The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase complex to Sirt2, marking it for degradation by the 26S proteasome.
Chemical Properties and Synthesis
This compound is synthesized through a convergent route, culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This versatile strategy allows for the modular assembly of the final compound from its constituent parts.
Chemical Data
| Property | Value | Reference |
| CAS Number | 2098487-75-1 | |
| Molecular Formula | C40H40N10O8S2 | |
| Molecular Weight | 852.94 g/mol | |
| Appearance | Solid Powder | |
| Solubility | Soluble in DMSO | |
| 1H NMR (400 MHz, DMSO-d6) | δ 11.05 (s, 1H), 9.29 (s, 1H), 8.16 (s, 1H), 7.82 (d, J = 8.6 Hz, 1H), 7.69 (d, J = 7.3 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 7.47 (d, J = 8.5 Hz, 1H), 7.29 – 7.21 (m, 2H), 7.18 (s, 1H), 7.01 (d, J = 7.6 Hz, 1H), 6.88 (s, 1H), 6.84 (d, J = 8.1 Hz, 1H), 5.12 (dd, J = 12.8, 5.2 Hz, 1H), 5.06 (s, 2H), 4.41 (t, J = 6.9 Hz, 2H), 4.31 (s, 2H), 4.02 (s, 2H), 3.29 – 3.21 (m, 2H), 2.95 – 2.85 (m, 1H), 2.65 – 2.54 (m, 1H), 2.36 (s, 6H), 2.08 – 1.99 (m, 1H), 1.83 – 1.73 (m, 4H). | (Primary Literature) |
| HRMS (ESI) | m/z: [M + H]+ Calcd for C40H41N10O8S2 853.2545; Found 853.2542. | (Primary Literature) |
Synthesis Protocol
The synthesis of this compound involves the preparation of two key intermediates: an alkynylated SirReal derivative and an azido-functionalized thalidomide linker, which are then coupled via a CuAAC reaction.
Step 1: Synthesis of the Alkynylated Sirt2 Ligand (A SirReal derivative)
-
The synthesis starts from commercially available materials and involves multiple steps to construct the aminothiazole core and introduce the propargyl ether moiety. The detailed multi-step synthesis of the alkynylated SirReal is described in the primary literature.
Step 2: Synthesis of the Azido-Thalidomide Linker
-
This component is synthesized from a suitable thalidomide precursor, which is functionalized with a linker containing a terminal azide group. The specific steps are detailed in the supporting information of the parent publication.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactants: Alkynylated Sirt2 Ligand (1 equivalent), Azido-Thalidomide Linker (1 equivalent).
-
Catalyst: Copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).
-
Solvent: A mixture of dichloromethane (DCM) and water.
-
Procedure: The alkynylated Sirt2 ligand and the azido-thalidomide linker are dissolved in DCM. An aqueous solution of the copper catalyst and sodium ascorbate is added, and the biphasic mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Biological Activity and Performance
This compound has been shown to be a potent and selective degrader of Sirt2 in cellular assays.
In Vitro Activity
| Parameter | Value | Cell Line | Comments | Reference |
| Sirt2 IC50 | 0.25 µM | N/A | Highly potent inhibition of Sirt2 deacetylase activity. | |
| Sirt1 IC50 | > 100 µM | N/A | Demonstrates high selectivity over Sirt1. | |
| Sirt3 IC50 | > 100 µM | N/A | Demonstrates high selectivity over Sirt3. |
Cellular Degradation Profile
| Parameter | Value | Cell Line | Incubation Time | Comments | Reference |
| Sirt2 Degradation | Effective at 10 µM | HeLa | 1-6 hours | Induces significant degradation of Sirt2. | |
| Sirt1 Levels | No effect | HeLa | 1-6 hours | Does not affect Sirt1 protein levels, confirming selectivity. |
Experimental Protocols
Cell Culture
-
Cell Line: HeLa (human cervical cancer cells).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for Sirt2 Degradation
-
Cell Treatment: HeLa cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with this compound at the desired concentrations (e.g., 10 µM) or vehicle control (DMSO) for the indicated times (e.g., 1-6 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Sirt2 and a loading control (e.g., GAPDH or α-tubulin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway
Caption: Mechanism of Sirt2 degradation by this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of this compound.
The Role of Sirtuin 2 (SIRT2) in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a critical regulator in the pathophysiology of several neurodegenerative diseases. Predominantly localized in the cytoplasm, SIRT2 modulates a variety of cellular processes implicated in neurodegeneration, including protein aggregation, microtubule stability, oxidative stress, and neuroinflammation. This technical guide provides an in-depth overview of the function of SIRT2 in prominent neurodegenerative disease models, with a focus on Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involving SIRT2. This resource is intended to equip researchers and drug development professionals with a comprehensive understanding of SIRT2 as a therapeutic target in neurodegenerative disorders.
SIRT2 in Alzheimer's Disease (AD) Models
In the context of Alzheimer's disease, SIRT2 has been implicated in processes related to both amyloid-beta (Aβ) pathology and tauopathies. Inhibition of SIRT2 has shown promising results in various AD models by mitigating pathological hallmarks and improving cognitive function.
Quantitative Data on SIRT2 Modulation in AD Models
| Model | Intervention | Key Findings | Quantitative Results | Reference |
| APP/PS1 mice | Pharmacological inhibition with 33i | Improved cognitive function, reduced Aβ pathology and neuroinflammation. | Amyloid burden reduction: p < 0.05; Aβ-42 levels reduction: p < 0.01. | [1][2][3] |
| 3xTg-AD and APP23 mice | Pharmacological inhibition with AK-7 | Improved memory and modulated AβPP processing. | Increased sAPPα and decreased sAPPβ. | [4][5] |
| SAMP8 mice | Pharmacological inhibition with 33i | Ameliorated spatial learning and memory impairments. | Upregulated hippocampal protein levels of GluN2A, GluN2B, and GluA1. | [6][7] |
| Cellular models | SIRT2 inhibition | Reduced Aβ production. | Decreased levels of Aβ40 and Aβ42. | [8] |
| Cellular models | SIRT2 inhibition | Induced α-tubulin acetylation and decreased tau phosphorylation. | Reestablished α-tubulin acetylation and tau phosphorylation levels. | [6] |
Key Signaling Pathways in AD
SIRT2 influences AD pathology primarily through its deacetylase activity on α-tubulin and its impact on amyloid precursor protein (APP) processing.
SIRT2 deacetylates α-tubulin, a key component of microtubules. In AD, hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs). SIRT2 inhibition increases α-tubulin acetylation, which is associated with enhanced microtubule stability and may counteract the detrimental effects of pathological tau.[6]
Experimental Protocols
The MWM is a widely used behavioral assay to assess spatial learning and memory, functions that are typically impaired in AD.[9][10][11][12][13]
-
Apparatus : A circular pool (120-180 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase (5-7 days) :
-
Mice are subjected to 4 trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.
-
The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
The latency to find the platform and the swim path are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial) :
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
-
Data Analysis : Key parameters for analysis include escape latency during acquisition, time spent in the target quadrant, and platform crossings during the probe trial.
SIRT2 in Parkinson's Disease (PD) Models
In Parkinson's disease models, SIRT2 has been shown to play a role in the aggregation of α-synuclein, a key component of Lewy bodies, and in the survival of dopaminergic neurons.
Quantitative Data on SIRT2 Modulation in PD Models
| Model | Intervention | Key Findings | Quantitative Results | Reference |
| MPTP mouse model | Genetic deletion of SIRT2 | Prevented neurodegeneration and reduced apoptosis. | Decreased Bim levels and increased acetylation of Foxo3a. | [14][15][16] |
| Cellular models | SIRT2 inhibition | Rescued α-synuclein-mediated toxicity. | Increased neuronal survival. | [17] |
| In vitro | SIRT2 | Deacetylated α-synuclein at lysines 6 and 10. | This deacetylation promotes aggregation. | [9] |
Key Signaling Pathways in PD
SIRT2's role in PD is multifaceted, involving direct deacetylation of α-synuclein and modulation of pro-apoptotic pathways.
SIRT2 can directly interact with and deacetylate α-synuclein. This deacetylation is thought to promote the misfolding and aggregation of α-synuclein into toxic oligomers and fibrils.[9]
SIRT2 can deacetylate the transcription factor FOXO3a, leading to the activation of the pro-apoptotic protein Bim. This pathway contributes to the death of dopaminergic neurons in PD models.[14][15][16][18][19]
Experimental Protocols
This technique is used to visualize and quantify α-synuclein aggregates in brain tissue sections.[17][20][21][22]
-
Tissue Preparation :
-
Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in a sucrose solution.
-
Brains are sectioned (e.g., 40 µm) using a cryostat or vibratome.
-
-
Staining Procedure :
-
Free-floating sections are washed in PBS.
-
Endogenous peroxidase activity is quenched with H2O2.
-
Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100).
-
Sections are incubated with a primary antibody against α-synuclein (e.g., anti-phospho-S129 α-synuclein) overnight at 4°C.
-
Sections are washed and incubated with a biotinylated secondary antibody.
-
The signal is amplified using an avidin-biotin complex (ABC) kit and visualized with a chromogen such as diaminobenzidine (DAB).
-
-
Quantification : The number and area of α-synuclein-positive inclusions are quantified using microscopy and image analysis software.
SIRT2 in Huntington's Disease (HD) Models
In Huntington's disease, SIRT2 inhibition has been shown to be neuroprotective by reducing the aggregation of mutant huntingtin (mHtt) and modulating cellular metabolism.
Quantitative Data on SIRT2 Modulation in HD Models
| Model | Intervention | Key Findings | Quantitative Results | Reference |
| R6/2 mice | Pharmacological inhibition with AK-7 | Improved motor function, extended survival, reduced brain atrophy and mHtt aggregation. | 35% reduction in striatal nuclear aggregate volume. | [23][24][25][26][27] |
| 140 CAG knock-in mice | Pharmacological inhibition with AK-7 | Significant reduction in mHtt aggregates. | Aggregate reduction from 4.31 x 10^6 to 2.01 x 10^6 (p < 0.01). | [23] |
| Cellular and invertebrate models | SIRT2 inhibition | Neuroprotection through decreased sterol biosynthesis. | Reduced cellular sterol levels. | [14][28][29][30][31][32] |
Key Signaling Pathways in HD
A unique mechanism of SIRT2's involvement in HD is its regulation of sterol biosynthesis.
SIRT2 inhibition leads to a downregulation of genes involved in sterol biosynthesis by reducing the nuclear trafficking of the transcription factor SREBP-2. This metabolic shift appears to be sufficient to mitigate mHtt toxicity.[14][28][29][30][32]
Experimental Protocols
This assay is used to quantify SDS-insoluble protein aggregates, such as mHtt.[33][34][35][36]
-
Sample Preparation :
-
Tissues or cells are lysed in a buffer containing SDS.
-
Lysates are treated with a nuclease to digest nucleic acids.
-
Protein concentration is determined using a BCA or similar assay.
-
-
Filtration :
-
A dot-blot apparatus is assembled with a cellulose acetate membrane (0.2 µm pore size).
-
The membrane is pre-wetted with filtration buffer.
-
Equal amounts of protein lysates are loaded into the wells and filtered under vacuum.
-
-
Immunodetection :
-
The membrane is washed and then blocked.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-huntingtin).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.
-
SIRT2 in Amyotrophic Lateral Sclerosis (ALS) Models
The role of SIRT2 in ALS is less clear compared to other neurodegenerative diseases, with some studies suggesting a detrimental role while others show no significant effect of its modulation.
Quantitative Data on SIRT2 Modulation in ALS Models
| Model | Intervention | Key Findings | Quantitative Results | Reference |
| SOD1-G93A and G86R-SOD1 mice | Endogenous expression | Increased SIRT2 mRNA in the spinal cord. | Protein levels were not significantly changed. | |
| Cellular models (mutant SOD1) | Pharmacological inhibition with AGK2 | No positive effect on cell survival. | No significant change in viability. | [12] |
| SOD1-G93A mice | Sirt2 ablation | Exacerbated progeroid phenotype. | Significantly reduced lifespan. | [6] |
Key Signaling Pathways in ALS
The involvement of SIRT2 in ALS pathogenesis is still under investigation, with potential links to neuroinflammation and general cellular stress responses.
Neuroinflammation is a key feature of ALS. While the direct role of SIRT2 in ALS-related neuroinflammation is not well-defined, SIRT2 is known to modulate inflammatory responses in other contexts.[1][10] Further research is needed to elucidate this potential connection in ALS models.
Experimental Protocols
Several behavioral tests are used to monitor the progressive motor decline in ALS mouse models like the SOD1-G93A strain.[18][29][33]
-
Rotarod Test :
-
Mice are placed on a rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded.
-
This test assesses motor coordination and balance.
-
-
Grip Strength Test :
-
A grip strength meter is used to measure the peak force generated by the forelimbs and/or hindlimbs.
-
This test directly measures muscle strength.
-
-
Hanging Wire Test :
-
Mice are placed on a wire grid, which is then inverted.
-
The latency to fall is measured.
-
This test assesses grip strength and endurance.[18]
-
-
Neurological Scoring : A semi-quantitative scoring system is often used to assess the progression of paralysis, particularly in the hindlimbs.[33]
General Experimental Protocols
SIRT2 Deacetylase Activity Assay
This assay measures the enzymatic activity of SIRT2.
-
Principle : A fluorogenic substrate containing an acetylated lysine residue is incubated with a source of SIRT2 (recombinant protein or immunoprecipitated from cell lysates) and NAD+. Deacetylation by SIRT2 allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule.
-
Procedure :
-
The reaction is set up in a microplate with SIRT2 enzyme, the fluorogenic substrate, and NAD+.
-
The reaction is incubated at 37°C.
-
A developer solution containing a sirtuin inhibitor (to stop the reaction) and the cleaving enzyme is added.
-
Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis : The fluorescence intensity is proportional to the deacetylase activity of SIRT2.
Western Blot for Acetylated Proteins
This technique is used to detect changes in the acetylation status of specific proteins.[24][30][31]
-
Protein Extraction and Quantification :
-
Cells or tissues are lysed in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Protein concentration is determined.
-
-
SDS-PAGE and Transfer :
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the acetylated form of the protein of interest (or a pan-acetyl-lysine antibody).
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using ECL and quantified. A parallel blot is often run with an antibody against the total protein to normalize the acetylation signal.
-
Conclusion
SIRT2 plays a complex and often context-dependent role in the pathogenesis of neurodegenerative diseases. While SIRT2 inhibition has shown considerable therapeutic promise in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases, its role in ALS remains to be fully elucidated. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the function of SIRT2 and evaluate its potential as a drug target for these devastating disorders. Future studies should focus on developing brain-penetrant and highly selective SIRT2 inhibitors and further exploring the downstream consequences of SIRT2 modulation in different neuronal and glial cell types.
References
- 1. Loss of SIRT2 leads to axonal degeneration and locomotor disability associated with redox and energy imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and physiological functions of C9ORF72 and implications for ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into C9ORF72-Related ALS/FTD from Drosophila and iPSC Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirt2 ablation exacerbates Sod1 knockout-induced progeroid phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C9orf72-mediated ALS and FTD: multiple pathways to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Tissue-specific deregulation of selected HDACs characterizes ALS progression in mouse models: pharmacological characterization of SIRT1 and SIRT2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT1 and SIRT2: emerging targets in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TDP-43 Proteinopathy and ALS: Insights into Disease Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the Potential Role of Sirtuin 2 on Aging: Consequences of SIRT2.3 Overexpression in Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Testing and Spinal Cord Removal in a Mouse Model for Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimal Protocol to Analyze the Rat Spinal Cord Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | C9ORF72: What It Is, What It Does, and Why It Matters [frontiersin.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Could Sirtuin Activities Modify ALS Onset and Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. pubcompare.ai [pubcompare.ai]
- 24. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 28. Role of the C9ORF72 Gene in the Pathogenesis of Amyotrophic Lateral Sclerosis and Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Drug Screening and Validation Targeting TDP-43 Proteinopathy for Amyotrophic Lateral Sclerosis [aginganddisease.org]
- 30. Tissue-specific deregulation of selected HDACs characterizes ALS progression in mouse models: pharmacological characterization of SIRT1 and SIRT2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. discovery.researcher.life [discovery.researcher.life]
- 32. Sirt2 ablation exacerbates Sod1 knockout-induced progeroid phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Neuroinflammation in Amyotrophic Lateral Sclerosis and Frontotemporal Dementia and the Interest of Induced Pluripotent Stem Cells to Study Immune Cells Interactions With Neurons [frontiersin.org]
- 34. pubcompare.ai [pubcompare.ai]
- 35. esmed.org [esmed.org]
- 36. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis | PLOS One [journals.plos.org]
The Dichotomous Role of Sirtuin 2 (SIRT2) in Cancer Cell Proliferation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a protein of significant interest in oncology. Predominantly localized in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic homeostasis, and genomic stability. Intriguingly, SIRT2 exhibits a paradoxical role in cancer, acting as both a tumor suppressor and an oncogene depending on the specific cancer type and cellular context. This technical guide provides an in-depth exploration of the multifaceted functions of SIRT2 in cancer cell proliferation, detailing its involvement in key signaling pathways, summarizing quantitative data from seminal studies, and providing detailed experimental protocols for its investigation. The complex and often contradictory roles of SIRT2 present both challenges and opportunities for the development of novel cancer therapeutics.
Introduction to Sirtuin 2
Sirtuins are a family of seven (SIRT1-7) NAD+-dependent protein deacetylases that are homologs of the yeast silent information regulator 2 (Sir2). SIRT2 is unique among the sirtuins as it is primarily located in the cytoplasm, although it can translocate to the nucleus during the G2/M phase of the cell cycle.[1][2] Its enzymatic activity is not limited to histone deacetylation; SIRT2 targets a wide array of non-histone proteins, thereby modulating their function and influencing critical cellular pathways.[3] This broad substrate specificity underlies the diverse and context-dependent roles of SIRT2 in cellular physiology and pathology, particularly in the realm of cancer.
The Dual Role of SIRT2 in Cancer
The function of SIRT2 in cancer is complex and often contradictory, with studies providing evidence for both tumor-suppressive and oncogenic roles. This duality is highly dependent on the specific cancer type, the subcellular localization of SIRT2, and the particular signaling pathways that are dysregulated.
SIRT2 as a Tumor Suppressor
Evidence supporting a tumor-suppressive role for SIRT2 often centers on its function in maintaining genomic stability and regulating the cell cycle. SIRT2 has been shown to be downregulated in several types of cancer, including some breast cancers and gliomas.[4][5]
-
Genomic Stability: SIRT2 contributes to the maintenance of genomic integrity by regulating mitotic checkpoints. It deacetylates α-tubulin, a key component of the mitotic spindle, and is involved in the proper segregation of chromosomes during mitosis.[6]
-
Cell Cycle Control: SIRT2 can influence cell cycle progression by deacetylating key regulatory proteins. For instance, it has been reported to deacetylate and stabilize the anaphase-promoting complex/cyclosome (APC/C) co-activators CDC20 and CDH1, leading to the degradation of mitotic cyclins and proper exit from mitosis.[7]
-
Induction of Apoptosis: In some contexts, SIRT2 can promote apoptosis. For example, in glioma cells, overexpression of SIRT2 has been shown to upregulate the pro-apoptotic proteins Bax and cleaved caspase-3.[5]
SIRT2 as an Oncogene
Conversely, a growing body of evidence points to an oncogenic role for SIRT2 in various cancers, including certain types of breast cancer, non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC).[4][8] Upregulation of SIRT2 in these cancers often correlates with poor prognosis.
-
Promotion of Cell Proliferation: SIRT2 can promote cell proliferation by deacetylating and activating proteins involved in cell growth and survival. For instance, it has been shown to deacetylate and stabilize the oncoprotein c-Myc, a key driver of cell proliferation.
-
Inhibition of Apoptosis: In some cancer types, SIRT2 can inhibit apoptosis. It has been reported to deacetylate and inactivate the tumor suppressor p53, thereby preventing the induction of apoptosis.[9][10]
-
Metabolic Reprogramming: SIRT2 can contribute to the metabolic reprogramming of cancer cells, a hallmark of cancer. It can deacetylate and regulate the activity of enzymes involved in glycolysis, providing cancer cells with the energy required for rapid proliferation.[4]
SIRT2-Modulated Signaling Pathways in Cancer
SIRT2 exerts its influence on cancer cell proliferation by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating the context-dependent roles of SIRT2 and for the development of targeted therapies.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. SIRT2 has been shown to influence this pathway, although the exact mechanisms can vary. In some contexts, SIRT2 can deacetylate and regulate the activity of components of the MAPK pathway, leading to either its activation or inhibition. For example, in colorectal cancer cells, SIRT2 has been implicated in the regulation of the p38 MAPK signaling pathway.[11]
The PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that promotes cell survival and proliferation. SIRT2 has been shown to interact with and deacetylate AKT, a key kinase in this pathway. This deacetylation can either promote or inhibit AKT activity depending on the cellular context, thereby influencing downstream signaling and cellular outcomes.
The p53 Pathway
The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. SIRT2 has been shown to deacetylate p53 at lysine 382, which leads to its inactivation.[9][10] By inactivating p53, SIRT2 can prevent the induction of apoptosis and promote the survival of cancer cells. This interaction highlights a key mechanism by which SIRT2 can function as an oncogene.
Quantitative Data on SIRT2 in Cancer
The following tables summarize quantitative data from various studies on the role of SIRT2 in different cancers.
Table 1: SIRT2 Expression Levels in Cancer
| Cancer Type | Comparison | Method | Fold Change/Observation | Reference |
| Breast Cancer | Tumor vs. Normal | IHC | Significantly lower in tumor tissues. | [4] |
| Breast Cancer (ER-) | High vs. Low Nuclear SIRT2 | IHC | High levels associated with shorter relapse time. | [4] |
| NSCLC | Tumor vs. Normal | IHC | Significantly higher in primary tumors. | [8] |
| Hepatocellular Carcinoma | Tumor vs. Normal | Western Blot | Higher expression in 23/45 tumor samples. | [4] |
| Colorectal Cancer | Tumor vs. Normal | IHC | Significantly associated with TNM stage. | [12] |
| Glioma | Tumor vs. Normal | Western Blot | Underexpressed in glioma tissues. | [5] |
Table 2: Effects of SIRT2 Modulation on Cancer Cell Proliferation and Survival
| Cancer Cell Line | Modulation | Assay | Result | Reference |
| Breast Cancer (MCF-7) | SIRT2 shRNA | Cell Viability | Reduced cell viability. | [13] |
| Glioma (U87MG) | SIRT2 Overexpression | Colony Formation | Decreased colony formation. | [5] |
| NSCLC (A549) | SIRT2 Knockdown | Apoptosis (Flow Cytometry) | Increased percentage of apoptotic cells. | [14] |
| Colorectal Cancer (HCT116) | SIRT2 Knockdown | Cell Proliferation | Decreased cell proliferation. | [11] |
Table 3: IC50 Values of SIRT2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGK2 | T47D | Breast Cancer | ~25 | [15] |
| AGK2 | MDA-MB-231 | Breast Cancer | ~15 | [15] |
| AGK2 | C6 | Glioma | Induces apoptosis at 10 µM | [16] |
| TM | MCF-7 | Breast Cancer | Potent inhibition (IC50 = 28 nM) | |
| AEM1 | A549 | NSCLC | 18.5 | [9] |
| AEM2 | A549 | NSCLC | 3.8 | [9] |
| Sirtinol | MCF-7 | Breast Cancer | 37.6 (for SIRT1), 103.4 (for SIRT2) | [10] |
| Salermide | MCF-7 | Breast Cancer | 76.2 (for SIRT1), 45.0 (for SIRT2) | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of SIRT2 in cancer cell proliferation.
Western Blotting for SIRT2 and its Substrates
This protocol describes the detection of SIRT2 and its acetylated substrates (e.g., p53, α-tubulin) by Western blotting.
Materials:
-
Cell lysis buffer (RIPA or similar)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SIRT2, anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software and normalize to a loading control (e.g., GAPDH).
-
Co-Immunoprecipitation (Co-IP) of SIRT2 and Interacting Proteins
This protocol is for the isolation of SIRT2 and its interacting protein partners.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Protease inhibitor cocktail
-
Anti-SIRT2 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Laemmli sample buffer
Procedure:
-
Cell Lysis:
-
Lyse cells in ice-cold Co-IP lysis buffer with protease inhibitors.
-
Centrifuge to clear the lysate.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-SIRT2 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against SIRT2 and the suspected interacting proteins.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the compound of interest (e.g., SIRT2 inhibitor) at various concentrations for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Mouse Xenograft Model for In Vivo Studies
This protocol outlines a general procedure for establishing subcutaneous tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of a SIRT2 inhibitor.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Cancer cells
-
Matrigel (optional)
-
SIRT2 inhibitor (e.g., TM or AGK2) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Harvest cancer cells and resuspend them in sterile PBS or serum-free medium, optionally mixed with Matrigel to enhance tumor formation.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width^2).
-
-
Treatment:
-
Randomize the mice into treatment and control groups when tumors reach a certain size (e.g., 100-200 mm³).
-
Administer the SIRT2 inhibitor or vehicle to the respective groups via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
-
Endpoint and Analysis:
-
Continue treatment and tumor monitoring until the study endpoint (e.g., tumors reach a maximum allowed size).
-
At the endpoint, euthanize the mice, excise the tumors, and measure their final weight and volume.
-
Tumor tissue can be used for further analysis, such as Western blotting or immunohistochemistry.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the role of SIRT2 in cancer cell proliferation.
Conclusion and Future Directions
SIRT2 stands at a critical juncture in cancer biology, exhibiting a fascinating and complex dual role that is highly context-dependent. Its ability to act as both a tumor suppressor and an oncogene underscores the intricate nature of cellular signaling and the challenges in developing targeted cancer therapies. The information presented in this technical guide highlights the importance of considering the specific cancer type and the underlying molecular landscape when investigating the role of SIRT2.
Future research should focus on further elucidating the precise molecular mechanisms that dictate the functional switch of SIRT2 between a tumor suppressor and an oncogene. The development of more specific and potent SIRT2 inhibitors and activators will be crucial for dissecting its functions and for their potential translation into clinical applications. A deeper understanding of the SIRT2 interactome in different cancer contexts will also be vital for identifying novel therapeutic targets and for designing combination therapies that can overcome the complexities of SIRT2 signaling in cancer. Ultimately, a comprehensive understanding of the dichotomous nature of SIRT2 will pave the way for the development of more effective and personalized cancer treatments.
References
- 1. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative cell signalling analysis reveals down-regulation of MAPK pathway activation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt2 suppresses glioma cell growth through targeting NF-κB-miR-21 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of SIRT2 by Wnt/β-catenin signaling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuin 1 and Sirtuin 2 Gene Expressions in Colorectal Cancers Journal of Clinical Practice and Research [jcpres.com]
- 13. now.tufts.edu [now.tufts.edu]
- 14. mdpi.com [mdpi.com]
- 15. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
PROTAC Sirt2 Degrader-1: A Technical Guide to Selectivity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC Sirt2 Degrader-1, focusing on its selectivity profile against Sirtuin 1 (Sirt1) and Sirtuin 3 (Sirt3). This document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and development in the field of targeted protein degradation.
Introduction to this compound
This compound is a SirReal-based Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of Sirtuin 2 (Sirt2).[1][2][3][4][5][6][7][8][9] It is a heterobifunctional molecule composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5][6][7][8][9] By hijacking the cell's ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent degradation of Sirt2.[1][2][3][4][5][6][7][8][9]
Selectivity Profile of Sirt2 Degraders
The selectivity of Sirt2 degraders is a critical aspect of their therapeutic potential, minimizing off-target effects. The following tables summarize the in vitro inhibitory activity and cellular degradation selectivity of this compound and other notable Sirt2-targeting PROTACs.
Table 1: In Vitro Inhibitory Activity (IC50) of Sirt2-Targeting PROTACs
| Compound | Sirt2 IC50 (µM) | Sirt1 IC50 (µM) | Sirt3 IC50 (µM) | Reference |
| This compound | 0.25 | >100 | >100 | [1][2][3][6][8][9] |
| TM-P2-Thal | ~0.074 | 37 | >100 | [10] |
| TM-P4-Thal | ~0.082 | 41 | >100 | [10] |
| PRO-SIRT2 | 3.5 | No significant inhibition | 38.2 | [11] |
Table 2: Cellular Sirtuin Degradation Selectivity
| Compound | Cell Line | Treatment | Sirt2 Degradation | Sirt1 Degradation | Sirt3 Degradation | Reference |
| This compound | HeLa | 10 µM, 1-6 hours | Yes | No | Not Reported | [1][3][8] |
| TM-P2-Thal | MCF7, BT-549 | 48 hours | Yes | No | No | [10] |
| TM-P4-Thal | MCF7, BT-549 | 48 hours | Yes | No | No | [10] |
| PRO-SIRT2 | HEK293 | 12 hours | Yes | Not Reported | Not Reported | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selectivity and efficacy of Sirt2 degraders.
In Vitro Sirtuin Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant sirtuins.
Materials:
-
Recombinant human Sirt1, Sirt2, and Sirt3 enzymes
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys-SIRT2)
-
NAD+
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (e.g., this compound)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compounds to the respective wells.
-
Initiate the reaction by adding the recombinant sirtuin enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution containing a deacetylase inhibitor (e.g., nicotinamide).
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Sirtuin Degradation Assay (Western Blot)
This protocol is used to assess the ability of a PROTAC to induce the degradation of endogenous sirtuin proteins in cultured cells.
Materials:
-
Cell lines (e.g., HeLa, MCF7, HEK293)
-
Cell culture medium and supplements
-
Test PROTAC (e.g., this compound)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Sirt1, anti-Sirt2, anti-Sirt3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for the desired time points (e.g., 1, 6, 12, 24, 48 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for proteasome inhibition (co-treatment with MG132).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the sirtuin band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of PROTACs and the signaling pathways of Sirt1, Sirt2, and Sirt3.
PROTAC Mechanism of Action
Caption: Mechanism of this compound action.
Sirt1 Signaling Pathway
Caption: Key downstream targets of the Sirt1 signaling pathway.
Sirt2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. RSC Advances Home-At the heart of open access for the global chemistry community<br/><br/>Editors-in-chief: Russell Cox and Karen Faulds<br/>Impact factor: 4.6<br/>Time to first decision (peer reviewed only): 27 days<br/>Indexed in Scopus, Web of Science, DOAJ, and PubMed Central [pubs.rsc.org]
- 8. 2023 Reviews in RSC Advances Home [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
The Consequence of Silence: A Technical Guide to the Downstream Signaling Pathways Affected by Sirt2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, is a critical regulator of numerous cellular processes. Primarily localized in the cytoplasm, its influence extends to the nucleus, where it modulates chromatin structure and gene expression.[1][2] The degradation or inhibition of SIRT2 unleashes a cascade of downstream signaling events with profound implications for cell fate, metabolism, and disease pathogenesis. This technical guide provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways Modulated by SIRT2 Degradation
The functional consequences of SIRT2 degradation are multifaceted, impacting a wide array of signaling networks. The primary mechanisms involve the hyperacetylation of SIRT2's numerous substrates, altering their activity, stability, and localization.
Cell Cycle Progression and Genomic Stability
SIRT2 plays a pivotal role in ensuring proper mitotic progression. Its degradation leads to defects in cell cycle checkpoints and can compromise genomic stability.
-
α-Tubulin Hyperacetylation: SIRT2 is a major deacetylase of α-tubulin at lysine 40.[3][4][5][6] Its degradation results in increased acetylation of microtubules, which can affect their stability and dynamics, potentially leading to mitotic arrest and abnormal chromosome segregation.[4][7]
-
Regulation of Mitotic Exit: SIRT2 abundance and activity are tightly regulated during the cell cycle. Its degradation is partly mediated by the 26S proteasome.[8] Overexpression of wild-type SIRT2, but not its catalytically inactive mutants, causes a delay in mitosis.[8] This suggests that the timely degradation of SIRT2 is crucial for mitotic exit.
-
Histone Deacetylation: During the G2/M phase, SIRT2 translocates to the nucleus and deacetylates histone H4 at lysine 16 (H4K16ac).[1][2] Loss of SIRT2 leads to elevated levels of H4K16ac during mitosis, which can disrupt proper chromatin condensation.[1] This, in turn, affects the recruitment of other proteins involved in chromosome segregation, such as PR-Set7/SET8, a methyltransferase that mono-methylates histone H4 at lysine 20 (H4K20me1), a mark essential for cell cycle progression.[9][10]
Quantitative Impact of SIRT2 Depletion on the Acetylome
A label-free quantitative proteomic analysis of HCT116 human colorectal cancer cells following SIRT2 knockdown revealed widespread changes in protein acetylation, highlighting the broad impact of SIRT2 on cellular function.[11]
| Protein Class | Number of Proteins with Increased Acetylation (>1.5-fold) upon SIRT2 Knockdown | Key Biological Processes | Reference |
| Metabolism | >100 | Carbon metabolism, Glycolysis | [11] |
| RNA Processing | >80 | Spliceosome, RNA transport, RNA binding | [11] |
| Gene Expression | >70 | Transcription | [11] |
| DNA Damage Response | >30 | DNA repair | [11] |
| Cell Cycle | >40 | Mitosis, Cytokinesis | [11] |
Diagram of SIRT2's Role in Cell Cycle Regulation
Caption: SIRT2 regulates mitosis through deacetylation of α-tubulin and histone H4.
Apoptosis and Tumor Suppression
The role of SIRT2 in cancer is complex and context-dependent.[10] However, a significant body of evidence points towards a tumor-suppressive function, in part through its interaction with the p53 tumor suppressor protein.
-
p53 Deacetylation: SIRT2 can deacetylate p53, a key regulator of apoptosis and cell cycle arrest.[12][13][14] Degradation of SIRT2 leads to increased p53 acetylation, which enhances its transcriptional activity and promotes the expression of pro-apoptotic genes like PUMA and NOXA.[13][14]
-
Interaction with 14-3-3 proteins: SIRT2 interacts with 14-3-3 beta and gamma isoforms, and this interaction is enhanced by AKT. This complex can augment the deacetylation and down-regulation of p53's transcriptional activity.[12]
Diagram of SIRT2 and p53 Interaction
Caption: SIRT2 degradation promotes p53-mediated apoptosis.
Oxidative Stress and Metabolism
SIRT2 is a key node in the cellular response to oxidative stress and plays a significant role in metabolic regulation.
-
FOXO Transcription Factors: SIRT2 deacetylates and activates Forkhead box O (FOXO) transcription factors, including FOXO1 and FOXO3a.[15][16][17] Upon deacetylation, FOXO factors translocate to the nucleus and induce the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD) and catalase, thereby reducing cellular levels of reactive oxygen species (ROS).[15][18][19] Degradation of SIRT2 impairs this antioxidant response.
-
Glucose and Lipid Metabolism: SIRT2 influences glucose metabolism by deacetylating key enzymes such as phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[19] It also regulates adipogenesis by deacetylating FOXO1, which in turn represses the activity of PPARγ, a master regulator of adipocyte differentiation.[16][17][20] SIRT2 degradation can therefore impact glucose homeostasis and promote fat storage.
Quantitative Changes in Protein Expression upon SIRT2 Modulation
| Target Protein | Change upon SIRT2 Overexpression/Activation | Change upon SIRT2 Knockdown/Inhibition | Cellular Process | Reference |
| MnSOD | Increased expression | Decreased expression | Antioxidant defense | [15][18] |
| Bim | Increased expression | Decreased expression | Apoptosis | [15][21] |
| p27(Kip1) | Increased expression | Decreased expression | Cell cycle arrest | [15] |
| PPARγ | Decreased expression | Increased expression | Adipogenesis | [16][20] |
Diagram of SIRT2's Role in Oxidative Stress Response
Caption: SIRT2 activates FOXO-mediated antioxidant responses.
Inflammation
SIRT2 has a complex and often contradictory role in inflammation, with its effects being highly context- and cell-type-specific.[22][23]
-
NF-κB Pathway: SIRT2 can deacetylate the p65 subunit of NF-κB at lysine 310, which generally leads to the suppression of NF-κB transcriptional activity and a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[18][19][24] Therefore, SIRT2 degradation can promote a pro-inflammatory state. However, in some contexts, SIRT2 inhibition has been shown to reduce inflammation.[22][23]
-
NLRP3 Inflammasome: SIRT2 can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[23][24] Degradation of SIRT2 would therefore be expected to enhance NLRP3-mediated inflammation.
Diagram of SIRT2's Role in Inflammation
Caption: SIRT2 modulates inflammation via NF-κB and NLRP3 pathways.
Experimental Protocols
A variety of experimental techniques are employed to investigate the downstream effects of SIRT2 degradation.
SIRT2 Knockdown using RNA interference
Objective: To specifically reduce the expression of SIRT2 in cultured cells to study the effects of its loss.
Methodology:
-
Cell Culture: Plate cells (e.g., A375 human melanoma cells) at an appropriate density to reach 50-70% confluency at the time of transfection.
-
Transfection: Transfect cells with shRNA constructs targeting SIRT2 or a non-targeting control using a suitable transfection reagent according to the manufacturer's protocol. Stable cell lines can be generated by selecting with an appropriate antibiotic.
-
Verification of Knockdown: After 48-72 hours (for transient knockdown) or after selection (for stable lines), harvest cells and verify the reduction in SIRT2 protein levels by Western blotting.
-
Downstream Analysis: Use the cell lysates or the cells themselves for downstream applications such as proteomic analysis, cell cycle analysis, or apoptosis assays.
Quantitative Proteomics of the Acetylome
Objective: To identify and quantify changes in protein acetylation upon SIRT2 depletion.
Methodology:
-
Cell Lysis and Protein Digestion: Lyse SIRT2-depleted and control cells in a buffer containing deacetylase inhibitors. Digest the proteins into peptides using trypsin.
-
Acetylated Peptide Enrichment: Enrich for acetylated peptides from the total peptide mixture using antibodies that specifically recognize acetyl-lysine residues.
-
LC-MS/MS Analysis: Analyze the enriched peptides by label-free quantitative nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS).
-
Data Analysis: Identify the acetylated peptides and their corresponding proteins using a proteomics search engine. Quantify the relative abundance of each acetylated peptide between the SIRT2-depleted and control samples to identify sites with significant changes in acetylation.[11]
SIRT2 Activity Assays
Objective: To measure the deacetylase activity of SIRT2 in vitro, for example, when screening for inhibitors.
Methodology (Fluorometric Assay):
-
Reaction Setup: In a 96-well plate, incubate recombinant SIRT2 enzyme with a fluorogenic substrate containing an acetylated lysine side chain and NAD+.
-
Deacetylation Reaction: The deacetylation of the substrate by SIRT2 sensitizes it for the next step.
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the SIRT2 activity.[25][26][27]
Diagram of a Typical Experimental Workflow for Studying SIRT2 Function
Caption: Workflow for investigating the effects of SIRT2 knockdown.
Conclusion
The degradation of SIRT2 sets in motion a complex and interconnected series of signaling events that profoundly influence cellular homeostasis. From the regulation of cell division and the response to cellular stress to the control of inflammation and metabolism, the impact of SIRT2 is far-reaching. A thorough understanding of these downstream pathways is paramount for the development of novel therapeutic strategies targeting the myriad of diseases where SIRT2 dysregulation is implicated, including cancer, neurodegenerative disorders, and metabolic diseases. This guide provides a foundational framework for researchers and clinicians to delve deeper into the intricate world of SIRT2 signaling.
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Role for human SIRT2 NAD-dependent deacetylase activity in control of mitotic exit in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT2, Proteins & Enzymes - Epigenetics [epigenhub.com]
- 11. Quantitative proteomic analysis of the lysine acetylome reveals diverse SIRT2 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sirt2 interacts with 14-3-3 beta/gamma and down-regulates the activity of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SIRT2 deacetylates FOXO3a in response to oxidative stress and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SIRT2 Suppresses Adipocyte Differentiation by Deacetylating FOXO1 and Enhancing FOXO1's Repressive Interaction with PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sirt2 Regulates Adipocyte Differentiation Involving FoxO1 Acetylation/Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIRT2 regulates adipocyte differentiation through FoxO1 acetylation/deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sirtuins and Neurodegeneration [jneurology.com]
- 22. Context-dependent role of sirtuin 2 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Metabolic mechanisms orchestrated by Sirtuin family to modulate inflammatory responses [frontiersin.org]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 27. merckmillipore.com [merckmillipore.com]
PROTAC Sirt2 Degrader-1: An In-Depth Technical Guide to E3 Ligase Recruitment and Target Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC Sirt2 Degrader-1, a potent and selective degrader of Sirtuin 2 (Sirt2). It details the mechanism of action, E3 ligase recruitment, and the downstream consequences of Sirt2 degradation. This document includes quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers in the field of targeted protein degradation.
Core Concepts: this compound
This compound is a heterobifunctional molecule designed to specifically induce the degradation of Sirt2, a member of the NAD+-dependent deacetylase sirtuin family. It is a SirReal-based PROTAC, composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a bona fide Cereblon (CRBN) ligand, thalidomide, for E3 ubiquitin ligase recruitment.[1][2][3][4] This molecule leverages the ubiquitin-proteasome system to achieve targeted protein knockdown.
Mechanism of Action
The fundamental mechanism of this compound involves the formation of a ternary complex between Sirt2 and the Cereblon E3 ubiquitin ligase. This proximity, induced by the PROTAC, leads to the polyubiquitination of Sirt2, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple Sirt2 proteins.
Quantitative Data
The efficacy of this compound has been characterized by its inhibitory activity and degradation performance.
| Parameter | Value | Description | Source |
| IC50 (Sirt2) | 0.25 µM | The half maximal inhibitory concentration for Sirt2 enzymatic activity. | [1][2][3][4] |
| IC50 (Sirt1/Sirt3) | >100 µM | Demonstrates high selectivity for Sirt2 over other sirtuin isoforms. | [1][2][3][4] |
| DC50 (HeLa cells) | ~1-5 µM | Estimated concentration for 50% degradation of Sirt2 in HeLa cells. | Estimated from representative Western Blots[5] |
| Dmax (HeLa cells) | >90% | Estimated maximum degradation of Sirt2 in HeLa cells at 10 µM. | Estimated from representative Western Blots[5] |
| Cell Line | HeLa | Human cervical cancer cell line used for degradation studies. | [1][4] |
| Treatment Time | 1-6 hours | Incubation time to observe Sirt2 degradation. | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Sirt2 Degradation Assessment by Western Blot
This protocol outlines the steps to quantify the degradation of Sirt2 in a cellular context.
Protocol:
-
Cell Culture: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of this compound in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Sirt2 and a primary antibody for a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the Sirt2 band intensity to the corresponding loading control band intensity. Plot the normalized Sirt2 levels against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a method to detect and quantify the formation of the Sirt2-PROTAC-CRBN ternary complex.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Consequences of Sirt2 Protein Knockdown
This guide provides a comprehensive overview of the multifaceted cellular consequences stemming from the knockdown of Sirtuin 2 (SIRT2), a prominent NAD+-dependent deacetylase. Primarily localized in the cytoplasm, SIRT2 is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in a variety of pathologies, including cancer and neurodegenerative diseases.[1][2][3] Understanding the effects of its depletion is paramount for both basic research and the development of novel therapeutic strategies.
Core Cellular Processes Modulated by SIRT2 Knockdown
The depletion of SIRT2 via techniques such as siRNA or shRNA initiates a cascade of cellular events, impacting cell fate, proliferation, and homeostasis. The consequences are often context-dependent, varying with cell type and the specific pathological state.
Cell Cycle Progression and Genomic Stability
SIRT2 plays a critical role in ensuring mitotic fidelity and maintaining genomic integrity. Its knockdown profoundly disrupts cell cycle regulation.
-
Cell Cycle Arrest: A primary outcome of SIRT2 knockdown is the induction of cell cycle arrest. In many cancer cell lines, such as multiple myeloma and BV2 microglia, depletion of SIRT2 leads to an accumulation of cells in the G0/G1 phase and a corresponding reduction in the S phase population, thereby inhibiting proliferation.[4][5][6] In other contexts, defects in mitotic exit have been observed.[7]
-
Chromatin Compaction: During the G2/M transition, SIRT2 enters the nucleus and deacetylates histone H4 at lysine 16 (H4K16ac).[1][2] This action is a prerequisite for proper chromatin condensation during mitosis. Consequently, SIRT2 knockdown can lead to defects in this process.
-
Genomic Instability: SIRT2 is essential for the proper mitotic deposition of H4K20 methylation, a key chromatin mark for cell cycle progression and DNA repair.[7] Loss of SIRT2 leads to altered levels of H4K20 mono-, di-, and trimethylation, resulting in chromosomal aberrations and increased genomic instability.[7] Furthermore, SIRT2 is involved in the replication stress response by deacetylating CDK9, and its depletion can make cells hypersensitive to DNA damaging agents.[8][9]
Apoptosis
The role of SIRT2 in apoptosis is complex, but its knockdown predominantly triggers a pro-apoptotic response in malignant cells.
-
Induction of Apoptosis: In multiple myeloma and glioma cell lines, SIRT2 knockdown has been shown to significantly increase the rate of apoptosis.[4][5][10][11] This is often accompanied by the activation of key executioner proteins such as caspase-3 and the pro-apoptotic protein Bax, along with inhibition of anti-apoptotic proteins like Bcl-2.[8]
-
Context-Dependent Roles: While generally promoting apoptosis in cancer cells, the effect can vary. For instance, in some neuronal contexts, a reduction in SIRT2 can be protective against cell death, whereas in others, it can induce apoptosis or necrosis.[5][12][13][14]
Autophagy
SIRT2 is emerging as a significant regulator of autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates.
-
Regulation of Basal Autophagy: Studies have shown that SIRT2 knockdown can increase the levels of basal autophagy.[15][16] This suggests that under normal conditions, SIRT2 acts as a negative regulator of this process.[17]
-
Protein Aggregate Clearance: In models of neurodegenerative diseases, SIRT2 has been found to interfere with the autophagy-mediated degradation of protein aggregates.[18] Its inhibition or knockdown can restore microtubule stability and improve autophagic flux, facilitating the clearance of toxic protein oligomers.[1] However, some reports indicate that SIRT2 can also impair autophagy clearance by deacetylating α-tubulin, which is essential for autophagosome transport.[19]
Oxidative Stress Response
SIRT2's function in the oxidative stress response appears to be a double-edged sword, with evidence supporting both protective and detrimental roles.
-
Protective Role: SIRT2 can deacetylate and activate the transcription factor FOXO3a, leading to the increased expression of antioxidant enzymes, notably superoxide dismutase 2 (SOD2).[12] This function suggests that SIRT2 helps protect cells from oxidative damage.[12][20] In line with this, Sirt2 knockout in mice has been shown to increase ageing-induced oxidative stress.[21]
-
Detrimental Role: Conversely, under conditions of severe oxidative stress, SIRT2-mediated activation of FOXO3a can also enhance the expression of the pro-apoptotic protein Bim.[12] Oxidative stress can also promote the interaction between SIRT2 and phosphoglycerate mutase (PGAM), stimulating the enzyme's activity.[22]
Impact on Key Signaling Pathways
SIRT2 knockdown reverberates through several critical intracellular signaling networks that govern cell growth, survival, and metabolism.
-
RAS/ERK Pathway: In multiple myeloma, SIRT2 knockdown leads to the inactivation of the RAS/ERK signaling pathway. This is evidenced by reduced expression levels of HRAS and phosphorylated ERK, contributing to the observed inhibition of cell proliferation.[4][6][10][11]
-
c-Myc Oncoprotein Regulation: SIRT2 inhibition has been identified as a strategy to target the c-Myc oncoprotein. SIRT2 knockdown promotes the ubiquitination and subsequent proteasomal degradation of c-Myc.[23][24] This occurs because SIRT2 can suppress the expression of NEDD4, an E3 ubiquitin ligase that targets c-Myc.[1][8]
-
AKT Signaling: SIRT2 can regulate the PI3K-AKT pathway, which is central to cell survival and metabolism.[20] It can deacetylate and activate AKT, and its knockdown can disrupt this process, affecting downstream events like glycolysis and gluconeogenesis.[20][25]
-
NF-κB Pathway: SIRT2 acts as a suppressor of inflammation by deacetylating the p65 subunit of NF-κB.[17][26] Depletion of SIRT2 can therefore lead to hyperacetylation of p65 and increased expression of NF-κB target genes involved in inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative effects of SIRT2 knockdown on key cellular parameters as reported in various studies.
Table 1: Effects of Sirt2 Knockdown on Cell Cycle Distribution
| Cell Line | Treatment | Change in G0/G1 Phase (%) | Change in S Phase (%) | Citation |
|---|---|---|---|---|
| NCI-H929 (Multiple Myeloma) | shRNA vs. Control | Increased (P<0.01) | Reduced (P<0.01) | [4][6] |
| RPMI-8226 (Multiple Myeloma) | shRNA vs. Control | Increased (P<0.01) | Reduced (P<0.01) | [4][6] |
| BV2 Microglia | siRNA vs. Control | Increased from 61.2% to 79.6% | Decreased from 31.1% to 14.7% |[5] |
Table 2: Effects of Sirt2 Knockdown on Apoptosis
| Cell Line | Treatment | Change in Apoptotic Rate | Citation |
|---|---|---|---|
| NCI-H929 (Multiple Myeloma) | shRNA vs. Control | Significantly Increased (P<0.01) | [4][10] |
| RPMI-8226 (Multiple Myeloma) | shRNA vs. Control | Significantly Increased (P<0.01) | [4][10] |
| BV2 Microglia | siRNA vs. Control | Increased Late-Stage Apoptosis | [5] |
| Renal Podocytes (High Glucose) | siRNA vs. Control | Significantly Decreased (P<0.05) |[27][28] |
Table 3: Key Signaling Proteins Altered by SIRT2 Knockdown/Inhibition
| Protein | Effect of SIRT2 Knockdown/Inhibition | Downstream Consequence | Cell Type/Context | Citation |
|---|---|---|---|---|
| p-ERK | Decreased | Inhibition of Proliferation | Multiple Myeloma | [4][6] |
| c-Myc | Decreased (via enhanced degradation) | Inhibition of Proliferation | Breast Cancer | [8][23] |
| α-tubulin (acetylated) | Increased | Microtubule Stabilization | Neuronal Cells | [1] |
| H4K16 (acetylated) | Increased | Altered Chromatin Compaction | General | [1][2] |
| FOXO3a (acetylated) | Increased | Decreased Antioxidant Response | General | [12] |
| p65 (acetylated) | Increased | Increased NF-κB Activity | General |[26] |
Visualizations: Pathways and Workflows
Caption: Key cellular consequences of SIRT2 protein knockdown.
Caption: SIRT2-mediated regulation of c-Myc stability.
Caption: Workflow for analyzing SIRT2 knockdown effects.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for fundamental experiments used to assess the consequences of SIRT2 knockdown.
Protocol: SIRT2 Knockdown using siRNA
This protocol describes transient knockdown of SIRT2 in cultured mammalian cells.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection. For RPMI-8226 or NCI-H929 cells, seed approximately 2x10^5 cells/well.[4][6]
-
siRNA Preparation: Dilute SIRT2-specific siRNA and a non-targeting control (NC) siRNA separately in serum-free medium (e.g., Opti-MEM). In parallel, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours.
-
Validation: Harvest a subset of cells to validate knockdown efficiency via Western Blot or RT-qPCR analysis for SIRT2 protein or mRNA levels, respectively.[4][6]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the staining of cells with propidium iodide (PI) to analyze DNA content and cell cycle distribution.
-
Cell Harvesting: Following SIRT2 knockdown (48h post-transfection), harvest cells (approx. 1x10^6) by trypsinization (for adherent cells) or centrifugation (for suspension cells).[4]
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Protocol: Western Blot Analysis
This protocol details the detection of specific proteins to assess the impact of SIRT2 knockdown on signaling pathways.
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT2, p-ERK, total ERK, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.[4][6]
Conclusion and Future Directions
The knockdown of SIRT2 triggers a wide array of cellular consequences, prominently including cell cycle arrest, induction of apoptosis in cancer cells, and modulation of autophagy and key oncogenic signaling pathways like RAS/ERK and c-Myc. Its role is often dichotomous, acting as a tumor suppressor in some contexts and a tumor promoter in others.[2][26][29][30] This context-dependency underscores the importance of detailed investigation within specific cellular and disease models.
For drug development professionals, SIRT2 remains a compelling, albeit complex, therapeutic target.[3] The broad anticancer activity exhibited by SIRT2 inhibitors highlights their potential, particularly for c-Myc-driven cancers.[23][31] Future research should focus on elucidating the precise molecular mechanisms that dictate SIRT2's context-specific functions and on developing highly selective inhibitors to minimize off-target effects and maximize therapeutic benefit. A deeper understanding of the SIRT2 interactome and its regulation of the cellular acetylome will be critical in harnessing its full therapeutic potential.[32][33]
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. The Dual Role of Sirtuins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of SIRT2: A disputable therapeutic approach in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 plays a key role in both cell cycle regulation and cell survival of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signa...: Ingenta Connect [ingentaconnect.com]
- 7. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuins and Neurodegeneration [jneurology.com]
- 14. Silencing of SIRT2 induces cell death and a decrease in the intracellular ATP level of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT2 knockdown increases basal autophagy and prevents postslippage death by abnormally prolonging the mitotic arrest that is induced by microtubule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 18. SIRT2 interferes with autophagy-mediated degradation of protein aggregates in neuronal cells under proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sirtuin 2 deficiency aggravates ageing-induced vascular remodelling in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. SIRT2 Affects Cell Proliferation and Apoptosis by Suppressing the Level of Autophagy in Renal Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SirReal-Based PROTACs for Epigenetic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of epigenetics offers a wealth of potential therapeutic targets for a variety of diseases, including cancer and neurodegenerative disorders. Histone deacetylases (HDACs), a class of epigenetic "erasers," have been a particular focus of drug development. Among these, Sirtuin 2 (Sirt2), a NAD+-dependent lysine deacetylase, has emerged as a promising target. Traditional small-molecule inhibitors often face challenges related to selectivity and the potential for off-target effects. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that circumvents these issues by inducing the targeted degradation of a protein of interest rather than simply inhibiting its activity.
This technical guide provides a comprehensive overview of a specific class of PROTACs: those based on Sirtuin Rearranging Ligands (SirReals) for the targeted degradation of Sirt2. SirReals are highly potent and selective inhibitors of Sirt2, making them excellent warheads for the design of effective PROTACs. This guide will delve into the mechanism of action, design and synthesis, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
SirReal-based PROTACs are heterobifunctional molecules composed of three key components: a SirReal ligand that binds to Sirt2, a ligand for an E3 ubiquitin ligase (such as cereblon or parkin), and a linker that connects the two. The binding of the PROTAC to both Sirt2 and the E3 ligase brings the two proteins into close proximity, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of Sirt2. The polyubiquitinated Sirt2 is then recognized and targeted for degradation by the 26S proteasome, effectively eliminating the protein from the cell.[1][2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple Sirt2 proteins.
Figure 1. Mechanism of Action of SirReal-based PROTACs.
Sirt2 Signaling Pathways
Sirt2 is implicated in a variety of cellular processes, and its dysregulation is associated with both cancer and neurodegenerative diseases.[3][4][5] By degrading Sirt2, SirReal-based PROTACs can modulate these pathways. For instance, in the context of cancer, Sirt2 has been shown to interact with β-catenin, inhibiting the Wnt signaling pathway.[6] Degradation of Sirt2 could therefore potentially activate Wnt signaling, a context-dependent effect that requires careful consideration. In neurodegeneration, SIRT2 inhibition has been shown to be neuroprotective in models of Parkinson's and Huntington's disease.[4] A key substrate of Sirt2 in the cytoplasm is α-tubulin; deacetylation of α-tubulin by Sirt2 affects microtubule stability and dynamics.[5]
Figure 2. Overview of Sirt2 Signaling Pathways and PROTAC Intervention.
Quantitative Data on SirReal-based PROTACs and Inhibitors
The efficacy of SirReal-based PROTACs and their parent inhibitors can be quantified using several key metrics. For inhibitors, the half-maximal inhibitory concentration (IC50) is a standard measure of potency. For PROTACs, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are critical parameters.
Table 1: Inhibitory Activity of SirReal Ligands against Sirtuins
| Compound | Sirt2 IC50 (µM) | Sirt1 IC50 (µM) | Sirt3 IC50 (µM) | Reference |
| SirReal-1 | 3.7 | >100 | >100 | [7] |
| SirReal2 | 0.14 | >50 | >50 | [8][9] |
| Chloroalkylated SirReal (11) | 0.74 ± 0.02 | >100 | >100 | [5] |
| PROTAC Sirt2 Degrader-1 | 0.25 | >100 | >100 | [10] |
Table 2: Degradation Efficiency of SirReal-based PROTACs
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 12 | Thalidomide (Cereblon) | Sirt2 | HeLa | Not explicitly stated, but degradation observed at 10 µM | Not explicitly stated, but significant degradation shown in Western Blots | [11][12] |
| Chloroalkylated SirReal (11) with HT7-parkin | HaloTag (Parkin) | Sirt2 | HeLa | Marked degradation at 20 nM | Not explicitly stated, but significant degradation shown in Western Blots | [5][13] |
Note: Explicit DC50 and Dmax values for SirReal-based PROTACs are not always readily available in the public domain and often require access to supplementary information or more in-depth analysis of the provided data. The table reflects the currently available information.
Experimental Protocols
A rigorous experimental workflow is crucial for the successful development and validation of SirReal-based PROTACs. This typically involves chemical synthesis, biochemical and cellular characterization, and validation of the mechanism of action.
References
- 1. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 2. lifesensors.com [lifesensors.com]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. HaloTag‐Targeted Sirtuin‐Rearranging Ligand (SirReal) for the Development of Proteolysis‐Targeting Chimeras (PROTACs) against the Lysine Deacetylase Sirtuin 2 (Sirt2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. xcessbio.com [xcessbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharma.co.uk [biopharma.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]
- 13. researchgate.net [researchgate.net]
Therapeutic Potential of Sirtuin 2 Degradation in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), a predominantly cytoplasmic NAD⁺-dependent deacetylase, has emerged as a protein of significant interest in oncology due to its multifaceted and often contradictory roles in tumorigenesis.[1][2][3] While genetic studies have sometimes pointed to a tumor-suppressive function, a larger body of pharmacological evidence demonstrates that inhibiting or degrading SIRT2 exerts potent anticancer effects across a wide range of malignancies.[2][4][5] This has positioned SIRT2 as a promising therapeutic target. This technical guide provides an in-depth exploration of the rationale for targeting SIRT2, focusing on the advantages of targeted degradation over simple inhibition. We detail the core signaling pathways regulated by SIRT2, summarize preclinical data for SIRT2-targeted therapies, provide key experimental protocols for research and development, and outline the future trajectory for this therapeutic strategy.
Introduction: The Dichotomous Role of SIRT2 in Cancer
Sirtuin 2 (SIRT2) is a member of the class III histone deacetylase (HDAC) family, which relies on nicotinamide adenine dinucleotide (NAD⁺) as a cofactor for its enzymatic activity.[2] Unlike other sirtuins that are primarily nuclear or mitochondrial, SIRT2 is mainly localized in the cytoplasm, where it deacetylates a plethora of non-histone proteins, thereby regulating critical cellular processes.[2][6][7]
The role of SIRT2 in cancer is complex and context-dependent, with reports describing it as both an oncogene and a tumor suppressor.[3][6]
-
As a Tumor Suppressor: Some studies using knockout mouse models have suggested a tumor suppressor role, showing that Sirt2-deficient mice are prone to developing tumors, particularly mammary and liver tumors.[8][9] This function is often linked to its role in maintaining genomic stability and regulating mitosis through the deacetylation of targets like α-tubulin and components of the Anaphase-Promoting Complex/Cyclosome (APC/C).[8][9]
-
As an Oncogene: Conversely, a substantial body of evidence points to a pro-tumorigenic role. SIRT2 is often overexpressed in various cancers, including gastric cancer, metastatic melanoma, and certain breast cancer subtypes.[8] Pharmacological inhibition of SIRT2 consistently results in reduced proliferation and viability of cancer cells.[4][5] This oncogenic activity is driven by its ability to deacetylate and stabilize key oncoproteins, reprogram cellular metabolism, and alter the tumor microenvironment.[6][7]
This guide focuses on the therapeutic strategy of exploiting the oncogenic dependencies on SIRT2, where its removal via targeted degradation presents a compelling avenue for cancer treatment.
Core Signaling Pathways Regulated by SIRT2
SIRT2's influence on cancer biology is mediated through its deacetylation of numerous substrates involved in cell cycle progression, metabolism, and oncoprotein stability.
Regulation of c-Myc Oncoprotein Stability
One of the most significant mechanisms underlying the anticancer effects of SIRT2 targeting is its regulation of the c-Myc oncoprotein. c-Myc is a potent transcription factor that is deregulated in a vast number of human cancers, but it has remained a challenging direct target for drug development.[5][10]
SIRT2 inhibition offers an indirect strategy to target c-Myc.[10] Mechanistically, SIRT2 deacetylates histone H4 at lysine 16 (H4K16ac) on the promoter of the E3 ubiquitin ligase NEDD4 (Neural Precursor Cell Expressed, Developmentally Downregulated 4), leading to NEDD4's transcriptional repression.[11][12] Since NEDD4 targets c-Myc for ubiquitination and subsequent proteasomal degradation, SIRT2's repression of NEDD4 results in the stabilization and accumulation of c-Myc.[2][12] Consequently, degrading SIRT2 restores NEDD4 expression, leading to increased c-Myc ubiquitination and degradation, thereby suppressing tumor cell growth.[5][12]
Cell Cycle and Mitosis Regulation
SIRT2 was first identified as a cytoplasmic deacetylase that targets α-tubulin on lysine 40, a modification crucial for microtubule stability and dynamics.[9][13] It also regulates the APC/C, a key E3 ubiquitin ligase that controls the metaphase-to-anaphase transition by targeting proteins like cyclin B and securin for degradation. SIRT2 achieves this by deacetylating the APC/C co-activators CDH1 and CDC20.[9] Loss of SIRT2 function can lead to genomic instability and mitotic errors, a vulnerability that can be exploited therapeutically in cancer cells already under high replicative stress.[8]
Cancer Metabolism
Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect. SIRT2 plays a significant role in this reprogramming. It can deacetylate and activate key metabolic enzymes, including:
-
Phosphoenolpyruvate Carboxykinase 1 (PEPCK1): SIRT2-mediated deacetylation stabilizes PEPCK1, a rate-limiting enzyme in gluconeogenesis, promoting gastric cancer cell migration and invasion.[6][8]
-
Lactate Dehydrogenase A (LDH-A): By deacetylating LDH-A, SIRT2 increases its enzymatic activity, leading to enhanced lactate production and promoting the proliferation of tumor cells.[6][14]
-
Pyruvate Kinase M2 (PKM2): Loss of SIRT2 alters PKM2 activity, which reprograms glycolytic metabolism and is associated with increased tumorigenesis.[2]
Therapeutic Strategy: Targeted Degradation with PROTACs
While small molecule inhibitors have validated SIRT2 as a target, the strategy of targeted protein degradation offers several potential advantages. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting its enzymatic activity.
A PROTAC consists of three parts: a ligand that binds the protein of interest (SIRT2), another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two. This design brings the E3 ligase into close proximity with SIRT2, leading to its polyubiquitination and subsequent destruction by the 26S proteasome.
Advantages of Degradation over Inhibition:
-
Complete Protein Removal: Degradation eliminates both the enzymatic and non-enzymatic (scaffolding) functions of the target protein.
-
Event-Driven Catalysis: A single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable biological effect at lower doses.
-
Overcoming Resistance: Degradation can be effective even when inhibitor binding sites are mutated or when high protein expression levels overwhelm stoichiometric inhibitors.
Recent research has led to the development of SIRT2-targeting PROTACs, such as TM-P4-Thal, which efficiently degrade SIRT2 in various cancer cells, leading to enhanced antiproliferative effects compared to inhibitors alone.[15]
Quantitative Data and Preclinical Evidence
Targeting SIRT2 has shown promise in a variety of preclinical cancer models. The development of selective small molecule inhibitors has been crucial for this validation.
Table 1: Comparison of Select SIRT2 Inhibitors
| Inhibitor | Target(s) | IC₅₀ for SIRT2 (μM) | Selectivity Profile | Anticancer Activity Notes |
|---|---|---|---|---|
| TM (Thiomyristoyl lysine) | SIRT2 | 0.038 | >650-fold selective over SIRT1; no inhibition of SIRT3.[16] | Promotes c-Myc degradation; suppresses tumor growth in breast cancer models.[5][16] |
| AGK2 | SIRT1/SIRT2 | ~3.5 | Inhibits both SIRT1 and SIRT2.[16] | Reduces viability in colorectal cancer cells and boosts antitumor immunity.[17] |
| SirReal2 | SIRT2 | 0.23 | Selective for SIRT2; does not inhibit demyristoylation activity.[16] | Decreases migration and invasion in gastric cancer cells.[15][18] |
| Tenovin-6 | SIRT1/SIRT2 | ~10 | Potent inhibitor of both SIRT1 and SIRT2.[16] | Shows promising anticancer activity through p53 activation.[16] |
Table 2: Key SIRT2 Substrates and Functional Outcomes in Cancer
| Substrate | Effect of SIRT2 Deacetylation | Functional Outcome in Cancer |
|---|---|---|
| c-Myc | Stabilization (via NEDD4 repression) | Promotes proliferation, oncogenic signaling.[5][12] |
| α-Tubulin | Deacetylation at K40 | Regulates microtubule dynamics, mitosis.[9][13] |
| PEPCK1 | Increased stability and activity | Promotes gluconeogenesis, cell migration, and invasion.[6][8] |
| LDH-A | Increased enzymatic activity | Enhances glycolysis and lactate production.[6][14] |
| FOXO1/FOXO3 | Deacetylation promotes degradation | Regulates stress response, apoptosis, and autophagy.[19][20] |
| p65 (NF-κB) | Deacetylation | Modulates inflammatory responses.[9] |
| APC/C co-activators | Deacetylation | Regulates mitotic progression.[9] |
| MLH1 | Deacetylation prevents degradation | Regulates DNA mismatch repair; inhibition boosts antitumor immunity.[17] |
Preclinical studies have demonstrated that SIRT2 inhibition or degradation leads to significant tumor regression. In xenograft models of triple-negative breast cancer, treatment with the inhibitor TM resulted in suppressed tumor growth.[5] Furthermore, combining the SIRT2 inhibitor AGK2 with anti-PD-1 therapy enhanced immune responses and drove substantial tumor regression in colorectal cancer models, suggesting a role for SIRT2 in reprogramming the tumor microenvironment.[17]
Key Experimental Protocols
This section provides standardized methodologies for assessing SIRT2 degradation and its functional consequences.
Protocol: Western Blotting for PROTAC-Induced SIRT2 Degradation
Objective: To quantify the reduction of endogenous SIRT2 protein levels following treatment with a SIRT2-targeting PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HEK293) and allow them to adhere overnight. Treat cells with increasing concentrations of the SIRT2 PROTAC (e.g., 0.1, 1, 10 μM) or a vehicle control (DMSO) for a specified time course (e.g., 12-24 hours).[21]
-
Proteasome Inhibition Control: As a crucial control, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 μM MG132) for 2 hours before co-treating with the PROTAC and MG132 for the remainder of the incubation period.[21] This should rescue SIRT2 from degradation, confirming a proteasome-dependent mechanism.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate 20-30 μg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against SIRT2 (e.g., from Cell Signaling Technology) overnight at 4°C.[21] Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize results.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify the reduction in SIRT2 levels relative to the loading control.
Protocol: c-Myc Protein Stability (Cycloheximide Chase) Assay
Objective: To determine if SIRT2 degradation decreases the half-life of the c-Myc protein.
Methodology:
-
Cell Treatment: Treat cancer cells (e.g., MCF-7) with the SIRT2 degrader or vehicle (DMSO) for 4-6 hours to ensure SIRT2 protein levels are reduced.[5]
-
Protein Synthesis Inhibition: Add cycloheximide (CHX), a protein synthesis inhibitor, to the media at a final concentration of 10-20 μg/mL.[5]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120 minutes).[5]
-
Western Blot Analysis: Lyse the cells and perform a Western blot as described above, using a primary antibody specific for c-Myc. Also probe for a stable loading control like β-actin.
-
Data Analysis: Quantify the c-Myc band intensity at each time point, normalize it to the loading control, and then express it as a percentage of the intensity at time 0. Plot the results on a semi-log graph to calculate the protein half-life. A faster decline in c-Myc levels in the SIRT2-degrader-treated cells indicates destabilization.
Protocol: In Vitro SIRT2 Deacetylase Activity Assay
Objective: To measure the enzymatic activity of SIRT2 and assess the efficacy of inhibitors.
Methodology:
-
Assay Principle: This protocol uses a commercially available fluorometric assay kit (e.g., from Enzo Life Sciences or BPS Bioscience). The assay relies on a synthetic peptide substrate containing an acetylated lysine residue. Deacetylation by SIRT2 makes the peptide susceptible to a developer enzyme, which releases a fluorescent group.
-
Reaction Setup: In a 96-well plate, combine recombinant human SIRT2 enzyme, the acetylated peptide substrate, and varying concentrations of the test inhibitor.[22][23]
-
Initiation and Incubation: Initiate the reaction by adding NAD⁺.[22] Incubate the plate at 37°C for 30-60 minutes.
-
Development and Measurement: Stop the reaction and add the developer solution. Incubate for another 15-30 minutes to allow for the generation of the fluorescent signal.
-
Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the data to determine the IC₅₀ value.
Conclusion and Future Directions
The degradation of SIRT2 represents a highly promising therapeutic strategy in oncology. The extensive preclinical data showing potent anticancer activity—driven largely by the destabilization of key oncoproteins like c-Myc and the modulation of cancer metabolism—provides a strong rationale for its clinical development. The advent of PROTAC technology offers a powerful method to achieve complete and sustained removal of the SIRT2 protein, potentially leading to superior efficacy and overcoming resistance mechanisms associated with traditional inhibitors.
Future research should focus on:
-
Development of Clinical-Grade Degraders: Optimizing the potency, selectivity, and pharmacokinetic properties of SIRT2 PROTACs to create viable drug candidates.
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to SIRT2-targeted therapies. This could include tumors with high c-Myc expression or specific metabolic profiles.
-
Exploring Combination Strategies: Systematically evaluating the combination of SIRT2 degraders with other therapeutic modalities, particularly immune checkpoint inhibitors and drugs targeting parallel survival pathways.
-
Understanding the Role of Defatty-Acylase Activity: Further elucidating the contribution of SIRT2's defatty-acylase activity to cancer progression and how its inhibition contributes to therapeutic outcomes.[10][15]
References
- 1. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 3. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective SIRT2 inhibitors as promising anticancer therapeutics: An update from 2016 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Dual Role of Sirtuins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
- 21. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]
- 22. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 23. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity [mdpi.com]
Investigating Sirtuin 2 as a Therapeutic Target in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies. Current treatments primarily manage symptoms, highlighting the urgent need for disease-modifying therapies. Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a compelling therapeutic target in PD. Its involvement in key pathological processes, including α-synuclein aggregation, microtubule stability, oxidative stress, and neuroinflammation, positions it as a critical regulator of neuronal fate. This technical guide provides an in-depth overview of the core evidence supporting SIRT2 as a target in PD, detailed experimental protocols for its investigation, and a summary of key quantitative data from preclinical studies.
The Role of Sirt2 in Parkinson's Disease Pathogenesis
SIRT2 is a member of the sirtuin family of proteins, which are class III histone deacetylases (HDACs).[1][2][3] While initially characterized for their role in genomic stability and aging, sirtuins, and particularly SIRT2, are now recognized for their diverse cytoplasmic and nuclear functions. In the context of Parkinson's disease, the role of SIRT2 is complex and, at times, conflicting, with evidence suggesting both neurotoxic and neuroprotective functions.[1][2][3]
A significant body of evidence suggests that inhibition of SIRT2 is a promising therapeutic strategy.[1][4][5] SIRT2 levels have been observed to increase with age, a primary risk factor for PD.[1][2][3][6] Elevated SIRT2 activity is implicated in several key pathological processes in PD:
-
α-Synuclein Aggregation: SIRT2 can deacetylate α-synuclein at lysines 6 and 10, promoting its aggregation into toxic oligomers and fibrils.[4][6] Inhibition of SIRT2 has been shown to reduce α-synuclein aggregation and its associated cytotoxicity.[5][6][7]
-
Microtubule Instability: SIRT2 deacetylates α-tubulin, a key component of microtubules. This deacetylation can lead to microtubule instability, impairing axonal transport and contributing to neuronal dysfunction.[4][8]
-
Neuroinflammation: SIRT2 is involved in the activation of microglia, the resident immune cells of the brain.[4] Inhibition of SIRT2 can suppress the production of pro-inflammatory cytokines, thereby reducing neuroinflammation, a critical component of PD pathology.[4]
-
Oxidative Stress: The role of SIRT2 in oxidative stress is multifaceted. Some studies suggest that SIRT2 deacetylates and activates Forkhead box O3 (FOXO3a), leading to the expression of antioxidant enzymes like superoxide dismutase 2 (SOD2).[8] However, FOXO3a activation can also promote apoptosis.[8]
-
Autophagy: SIRT2 may influence autophagy, the cellular process for clearing damaged organelles and aggregated proteins.[1][2][3][4] Some studies suggest that SIRT2 inhibition can promote autophagy by increasing the acetylation of proteins like p53.[4]
Conversely, some studies have suggested a neuroprotective role for SIRT2, warranting further investigation into its context-dependent functions.[1][2][3]
Preclinical Evidence for Sirt2 Inhibition
Numerous preclinical studies have demonstrated the therapeutic potential of SIRT2 inhibitors in cellular and animal models of Parkinson's disease.[9][10][11][12][13]
Cellular Models
In various neuronal cell lines and primary neuron cultures, SIRT2 inhibitors have been shown to:
-
Reduce α-synuclein aggregation and toxicity.[5][9][10][11][12][13]
-
Protect against neurotoxin-induced cell death (e.g., MPP+, rotenone).[14]
-
Increase the levels of acetylated α-tubulin, promoting microtubule stability.[14]
Animal Models
In animal models of PD, such as those induced by the neurotoxin MPTP, administration of SIRT2 inhibitors has been shown to:
-
Prevent the loss of dopaminergic neurons in the substantia nigra.[9][10][11][12]
-
Improve motor function in behavioral tests like the rotarod test.[9][10][11][12][14]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating SIRT2 inhibitors.
Table 1: In Vitro Efficacy of Sirt2 Inhibitors
| Compound | Assay | Target | IC50 (μM) | Reference |
| AGK2 | Sirt2 Deacetylase Activity | SIRT2 | 3.5 | [15][16][17] |
| AGK2 | Sirt1 Deacetylase Activity | SIRT1 | 30 | [15] |
| AGK2 | Sirt3 Deacetylase Activity | SIRT3 | 91 | [15] |
| AK-7 | Sirt2 Deacetylase Activity | SIRT2 | 8.2 (in some studies) | [18] |
| SirReal2 | Sirt2 Deacetylase Activity | SIRT2 | 0.23 | [19] |
| TM | Sirt2 Deacetylase Activity | SIRT2 | 0.038 | [19] |
| Tenovin-6 | Sirt2 Deacetylase Activity | SIRT2 | Similar to SIRT1 | [19] |
Table 2: Neuroprotective Effects of Sirt2 Inhibitors in Cellular Models
| Model | Treatment | Outcome | Quantitative Effect | Reference |
| α-synuclein overexpressing cells | Sirt2 inhibitor | Reduction in α-synuclein inclusions | Varies by study | [5] |
| MPP+ treated primary neurons | Sirt2 inhibitor (Myr-SIRT2328-339) | Reduced cell mortality | Significant reduction | [20] |
Table 3: In Vivo Efficacy of Sirt2 Inhibitors in the MPTP Mouse Model of Parkinson's Disease
| Inhibitor | Dosing Regimen | Outcome | Quantitative Effect | Reference |
| AK-7 | Systemic administration | Prevention of dopamine depletion | Significant | [9][10][11][12] |
| AK-7 | Systemic administration | Prevention of dopaminergic neuron loss | Significant | [9][10][11][12] |
| AK-7 | Systemic administration | Improvement in motor function | Significant | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate SIRT2 as a target in Parkinson's disease.
Sirt2 Deacetylase Activity Assay
This protocol is for a fluorometric assay to measure SIRT2 deacetylase activity and screen for inhibitors.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT2 substrate)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Nicotinamide (SIRT2 inhibitor, for control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT2 enzyme in the wells of a 96-well plate.
-
Add the test compounds (potential inhibitors) at various concentrations. Include a positive control (Nicotinamide) and a no-enzyme control.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate signal development by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Quantification of α-Synuclein Aggregation in Cell Culture
This protocol describes the use of immunocytochemistry and high-content imaging to quantify α-synuclein aggregates.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Lentivirus or other vector for overexpressing α-synuclein
-
Primary antibody against aggregated α-synuclein (e.g., MJFR14)
-
Primary antibody against total α-synuclein
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate and transduce with α-synuclein-expressing lentivirus.
-
Treat the cells with test compounds for a specified duration.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies against aggregated and total α-synuclein.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the number and area of α-synuclein aggregates per cell, normalized to the total α-synuclein expression and cell number (DAPI).
MPTP Mouse Model of Parkinson's Disease
This protocol outlines the induction of Parkinsonism in mice using the neurotoxin MPTP. Note: MPTP is a hazardous substance and requires strict safety protocols.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP hydrochloride
-
Sterile saline
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Acute Regimen: Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day.
-
Sub-acute Regimen: Administer one i.p. injection of MPTP (e.g., 25-30 mg/kg) daily for five consecutive days.
-
Chronic Regimen: Administer lower doses of MPTP over a longer period (e.g., several weeks) to more closely mimic the progressive nature of PD.
Post-MPTP Procedures:
-
Behavioral testing (e.g., rotarod test) can be performed at various time points after MPTP administration.
-
Animals are sacrificed at the end of the study for neurochemical and histological analysis.
Immunohistochemistry for Tyrosine Hydroxylase (TH) in Mouse Brain
This protocol is for visualizing and quantifying dopaminergic neurons in the substantia nigra.
Materials:
-
Mouse brain sections (cryostat or vibratome)
-
Primary antibody against Tyrosine Hydroxylase (TH)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Mount brain sections on slides.
-
Perform antigen retrieval if necessary.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate, which produces a brown precipitate.
-
Counterstain with a nuclear stain if desired.
-
Dehydrate, clear, and coverslip the slides.
-
Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
Rotarod Test for Motor Coordination
This protocol assesses motor coordination and balance in mice.
Materials:
-
Rotarod apparatus for mice
Procedure:
-
Training: Acclimate the mice to the rotarod apparatus for several days before testing. This typically involves placing them on the rotating rod at a low, constant speed for a set duration.
-
Testing:
-
Place the mouse on the rotating rod.
-
The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials for each mouse with an inter-trial interval.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SIRT2 in Parkinson's disease and a typical experimental workflow for evaluating SIRT2 inhibitors.
Sirt2 Signaling in Parkinson's Disease
Caption: Sirt2 signaling pathways implicated in Parkinson's disease pathogenesis.
Experimental Workflow for Sirt2 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of SIRT2 inhibitors for Parkinson's disease.
Conclusion and Future Directions
The cumulative evidence strongly supports the investigation of SIRT2 as a therapeutic target for Parkinson's disease. Inhibition of SIRT2 has demonstrated robust neuroprotective effects in a range of preclinical models, targeting multiple key pathological mechanisms. However, the conflicting reports on SIRT2's role underscore the need for further research to fully elucidate its context-dependent functions in the brain.
Future research should focus on:
-
Developing more potent and selective SIRT2 inhibitors: This will be crucial for minimizing off-target effects and improving therapeutic efficacy.
-
Investigating the long-term effects of SIRT2 inhibition: Chronic studies in animal models are needed to assess the safety and sustained efficacy of this therapeutic approach.
-
Elucidating the precise molecular mechanisms: A deeper understanding of how SIRT2 modulation affects various cellular pathways will inform the development of more targeted therapies.
-
Identifying patient populations: It will be important to determine if certain subsets of PD patients might benefit more from SIRT2-targeted therapies.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. biomed-easy.com [biomed-easy.com]
- 10. criver.com [criver.com]
- 11. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia [dash.harvard.edu]
- 13. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 14. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. SIRT2 inhibition by AGK2 enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Sirt2 Degrader-1 and Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PROTAC Sirt2 Degrader-1, a proteolysis-targeting chimera designed for the selective degradation of Sirtuin 2 (Sirt2). Sirt2 is a key NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including the regulation of microtubule dynamics through the deacetylation of α-tubulin. This document details the mechanism of action of this compound, its impact on microtubule acetylation and cellular morphology, and provides comprehensive experimental protocols for its characterization. All quantitative data from cited literature is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Sirtuin 2 (Sirt2), predominantly a cytosolic deacetylase, has emerged as a significant therapeutic target in oncology and neurodegenerative diseases.[1] One of its primary substrates is α-tubulin, a major component of microtubules.[1] The acetylation of α-tubulin at lysine-40 is a critical post-translational modification that influences microtubule stability and function. Sirt2 removes this acetyl group, thereby modulating microtubule dynamics.
PROTAC (Proteolysis-Targeting Chimera) technology offers a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This compound is a bifunctional molecule that links a Sirt2 inhibitor to a ligand for an E3 ubiquitin ligase, specifically cereblon (CRBN).[1][2][3][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of Sirt2, resulting in the hyperacetylation of the microtubule network.[1][5]
This guide will explore the core aspects of this compound, from its molecular composition to its cellular effects on microtubule dynamics.
Mechanism of Action
This compound is a SirReal-based PROTAC, composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and the E3 ubiquitin ligase ligand, thalidomide.[1][2][3][4] The SirReal (Sirtuin Rearranging Ligand) portion of the molecule provides high-affinity binding to Sirt2, while the thalidomide moiety recruits the E3 ubiquitin ligase cereblon.
The mechanism of action follows the canonical PROTAC pathway:
-
Ternary Complex Formation: this compound simultaneously binds to Sirt2 and the E3 ligase cereblon, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of Sirt2.
-
Proteasomal Degradation: The polyubiquitinated Sirt2 is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: this compound is released and can induce the degradation of another Sirt2 protein.
This catalytic mode of action allows for the sustained depletion of the target protein at sub-stoichiometric concentrations.
Signaling Pathway Diagram
References
- 1. Chemically Induced Degradation of Sirtuin 2 (Sirt2) by a Proteolysis Targeting Chimera (PROTAC) Based on Sirtuin Rearranging Ligands (SirReals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 4. glpbio.com [glpbio.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
The Role of Sirtuin 2 (SIRT2) in Cellular Metabolism and Aging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator of cellular metabolism and a key player in the aging process. Predominantly localized in the cytoplasm, SIRT2 modulates a diverse array of cellular functions by deacetylating a multitude of protein substrates involved in glycolysis, gluconeogenesis, lipid metabolism, and cellular stress responses. Its intricate involvement in these fundamental processes positions it as a compelling therapeutic target for age-related diseases, including metabolic disorders and neurodegeneration. This technical guide provides a comprehensive overview of the current understanding of SIRT2's role in metabolic regulation and aging, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts.
SIRT2 in Cellular Metabolism
SIRT2 is a crucial node in the intricate network of metabolic regulation, influencing key pathways to maintain cellular energy homeostasis. Its activity is intrinsically linked to the cellular NAD+/NADH ratio, allowing it to function as a sensor of the cell's energetic state.
Glucose Metabolism
SIRT2 exerts bidirectional control over glucose metabolism, promoting gluconeogenesis while also influencing glycolysis through the deacetylation of key enzymes.
-
Gluconeogenesis: SIRT2 promotes hepatic glucose production by deacetylating and stabilizing phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[1][2][3][4][5] It also deacetylates the transcription factor FOXO1, enhancing its transcriptional activity and promoting the expression of gluconeogenic genes.[1]
-
Glycolysis: SIRT2 has been shown to interact with and deacetylate several glycolytic enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), enolase 1 (ENO1), and pyruvate kinase M2 (PKM2). The functional consequences of these deacetylation events are context-dependent, with some studies suggesting that SIRT2 can suppress glycolysis, while others indicate a role in promoting glycolytic flux under specific conditions.[1][6][7]
Lipid Metabolism
SIRT2 plays a significant role in lipid homeostasis by regulating adipogenesis, fatty acid oxidation, and cholesterol synthesis.
-
Adipogenesis: SIRT2 inhibits adipocyte differentiation by deacetylating FOXO1, which in turn represses the expression of the master adipogenic transcription factor, peroxisome proliferator-activated receptor-gamma (PPARγ).[1]
-
Fatty Acid Oxidation: SIRT2 promotes fatty acid oxidation by deacetylating and activating peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[1][8][9][10]
-
Cholesterol Synthesis: SIRT2 can influence cholesterol biosynthesis through its interaction with sterol regulatory element-binding protein 2 (SREBP-2).[8]
SIRT2 in Aging and Longevity
The role of SIRT2 in aging is complex and, at times, seemingly contradictory, with studies reporting both pro- and anti-aging functions depending on the model organism and tissue type.
Lifespan Regulation
The impact of SIRT2 on lifespan has been a subject of intense investigation, with varying results across different species. Overexpression of the SIRT2 homolog, Sir2, has been shown to extend lifespan in yeast. However, studies in C. elegans and Drosophila melanogaster have yielded conflicting results, with some showing a lifespan extension upon dSir2 overexpression, while others report no significant effect, highlighting the importance of genetic background and the level of overexpression.[1][11][12][13][14] In mice, SIRT2 overexpression has been shown to delay age-related decline in certain contexts.[12]
Cellular Senescence
SIRT2 has been identified as a novel marker for cellular senescence, with its expression increasing during replicative, oncogene-induced, and stress-induced senescence.[4][15][16][17] This upregulation of SIRT2 during senescence is dependent on the tumor suppressor p53.[4][16][17] The increased SIRT2 activity in senescent cells is associated with the deacetylation of its substrates, including α-tubulin and histone H4 at lysine 16 (H4K16ac).[15]
Age-Related Diseases
Dysregulation of SIRT2 activity has been implicated in a number of age-related pathologies, most notably neurodegenerative diseases.
-
Neurodegeneration: In the context of neurodegeneration, the role of SIRT2 is multifaceted. An age-dependent accumulation of SIRT2 has been observed in the central nervous system of mice.[11][18] Increased SIRT2 levels have been associated with the progression of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases.[12][19] Consequently, inhibition of SIRT2 has been proposed as a potential therapeutic strategy for these conditions.
-
Cardiovascular Aging: In the cardiovascular system, SIRT2 protein levels and activity decline with age.[20] This decrease in SIRT2 is associated with vascular remodeling and dysfunction.[20]
Quantitative Data
SIRT2 Inhibitors
| Inhibitor | IC50 (SIRT2) | Selectivity | Reference(s) |
| AGK2 | 3.5 µM | >14-fold vs SIRT1/3 | [21] |
| SirReal2 | 140 nM | Selective for SIRT2 | [22] |
| Thiomyristoyl (TM) | 28 nM | Highly selective vs SIRT1/3 | [22] |
| Tenovin-6 | 10 µM | Inhibits SIRT1 and SIRT2 | [22] |
| Sirtinol | 38 µM | Inhibits SIRT1 and SIRT2 | [22] |
| Suramin | 1.15 µM | Pan-sirtuin inhibitor | [23][24] |
SIRT2 Expression and Activity in Aging
| Model System | Tissue/Cell Type | Age Comparison | Change in SIRT2 | Reference(s) |
| Mouse | Spinal Cord & Cortex | 19-month-old vs. Young | Significant increase in SIRT2.3 isoform and total SIRT2 | [11] |
| Mouse | Aorta | 24-month-old vs. 4-month-old | Reduced protein levels and enzymatic activity | [20] |
| Human | Peripheral Blood Mononuclear Cells | Older vs. Young | Decreased protein levels | [12][25] |
| Human | Plasma | Older vs. Young | Increased mRNA levels | [25] |
| Rat | Cerebral Cortex & Hippocampus | Aged vs. Young | Increased protein expression | [26] |
Experimental Protocols
Fluorometric SIRT2 Deacetylation Assay
This protocol is adapted from commercially available kits and published literature for the in vitro measurement of SIRT2 deacetylase activity.[16][17][22][27][28][29]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore and a quencher)
-
NAD+ solution
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
SIRT2 inhibitor (e.g., Nicotinamide or AGK2) for control experiments
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing SIRT2 assay buffer, NAD+, and the fluorogenic SIRT2 substrate in each well of the microplate.
-
To test for inhibition, add the desired concentration of the SIRT2 inhibitor to the appropriate wells. For a negative control, add an equivalent volume of the inhibitor's solvent.
-
Initiate the reaction by adding the recombinant SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the deacetylation reaction and initiate the development step by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate SIRT2 activity by comparing the fluorescence of the experimental wells to that of the controls.
Immunoprecipitation of Endogenous SIRT2
This protocol outlines the steps for the immunoprecipitation of endogenous SIRT2 from cell lysates for subsequent analysis, such as Western blotting or mass spectrometry.[24][30][31]
Materials:
-
Cultured cells expressing endogenous SIRT2
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Anti-SIRT2 antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-SIRT2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated SIRT2 and its interacting proteins by resuspending the beads in elution buffer and boiling for 5 minutes.
-
The eluted proteins are now ready for downstream analysis.
Signaling Pathways and Experimental Workflows
SIRT2 in Glucose Metabolism
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtinol promotes PEPCK1 degradation and inhibits gluconeogenesis by inhibiting deacetylase SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic acetylation of cytosolic phosphoenolpyruvate carboxykinase toggles enzyme activity between gluconeogenic and anaplerotic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Age-Associated Changes of Sirtuin 2 Expression in CNS and the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deacetylation of metabolic enzymes by Sirt2 modulates pyruvate homeostasis to extend insect lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin Catalysis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nutrient-dependent regulation of PGC-1alpha's acetylation state and metabolic function through the enzymatic activities of Sirt1/GCN5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Potential Role of Sirtuin 2 on Aging: Consequences of SIRT2.3 Overexpression in Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased expression of SIRT2 is a novel marker of cellular senescence and is dependent on wild type p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SIRT2 (Sirtuin2) Fluorogenic Assay Kit - Nordic Biosite [nordicbiosite.com]
- 17. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 18. mdpi.com [mdpi.com]
- 19. SIRT2 counteracts primate cardiac aging via deacetylation of STAT3 that silences CDKN2B | Semantic Scholar [semanticscholar.org]
- 20. Sirtuin 2 deficiency aggravates ageing-induced vascular remodelling in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Continuous, Fluorogenic Sirtuin 2 Deacylase Assay: Substrate Screening and Inhibitor Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 25. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DOT Language | Graphviz [graphviz.org]
- 30. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 31. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Sirt2 Degrader-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the use of PROTAC Sirt2 Degrader-1 in a cell culture setting. This compound is a potent and selective degrader of Sirtuin 2 (Sirt2), a member of the NAD+-dependent deacetylase family implicated in various cellular processes, including cell cycle regulation, metabolic pathways, and tumorigenesis. This degrader operates via the Proteolysis Targeting Chimera (PROTAC) technology, which induces the selective degradation of a target protein through the ubiquitin-proteasome system. These application notes include a summary of the degrader's activity, a detailed experimental protocol for its use in cell lines such as HeLa, and visualizations of the experimental workflow and the relevant biological pathway.
Introduction
Sirtuin 2 (Sirt2) is a class III histone deacetylase that is predominantly located in the cytoplasm and plays a crucial role in the deacetylation of various non-histone proteins, including α-tubulin.[1][2] Its involvement in key signaling pathways makes it a compelling target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.[1]
This compound is a heterobifunctional molecule composed of a highly potent and isotype-selective Sirt2 inhibitor (a SirReal-based ligand), a linker, and a ligand for the E3 ubiquitin ligase Cereblon.[3][4] This design facilitates the formation of a ternary complex between Sirt2 and Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of Sirt2.[3][4]
Data Presentation
The following table summarizes the quantitative data for this compound.
| Parameter | Value | Cell Line/System | Notes |
| IC50 (Sirt2) | 0.25 µM | In vitro assay | Represents the concentration for 50% inhibition of Sirt2 enzymatic activity.[3][5][6][7][8] |
| Selectivity | >100 µM (for Sirt1/Sirt3) | In vitro assay | Demonstrates high selectivity for Sirt2 over other sirtuin isoforms.[3][5][6][8] |
| Effective Concentration | 10 µM | HeLa cells | Concentration shown to induce Sirt2 degradation within 1-6 hours.[3][9][10] |
| Effective Concentration | 5 µM | MCF7 cells | Concentration shown to be more effective than 25 µM, likely due to the "hook effect".[1] |
Experimental Protocols
This section provides a detailed protocol for the treatment of HeLa cells with this compound and subsequent analysis of Sirt2 degradation by Western Blotting.
Materials
-
This compound
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
6-well tissue culture plates
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Sirt2, anti-acetylated α-tubulin, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol
1. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
2. Cell Culture and Seeding: a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. For a 6-well plate, seed approximately 0.3 x 10^6 cells per well to ensure they reach 70-80% confluency on the day of treatment.[11]
3. Treatment with this compound: a. On the day of the experiment, prepare the final working concentrations of the degrader by diluting the 10 mM stock solution in fresh culture medium. For a final concentration of 10 µM, dilute the stock solution 1:1000. b. Prepare a vehicle control by adding the same volume of DMSO to the culture medium. c. Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control. d. Incubate the cells for the desired time points (e.g., 1, 2, 4, and 6 hours) to assess the time-course of degradation.[3]
4. Cell Lysis and Protein Quantification: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with protease inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (total protein extract) to a new tube. g. Determine the protein concentration of each sample using a BCA protein assay.
5. Western Blotting: a. Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against Sirt2 overnight at 4°C. To assess the functional consequence of Sirt2 degradation, a parallel blot can be probed with an antibody against acetylated α-tubulin. A loading control antibody should also be used. g. Wash the membrane three times with TBST. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the protein bands using a chemiluminescent substrate and an imaging system. k. Quantify the band intensities to determine the extent of Sirt2 degradation relative to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound activity in cell culture.
References
- 1. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Useful Numbers for Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 6. licorbio.com [licorbio.com]
- 7. boneandcancer.org [boneandcancer.org]
- 8. glpbio.com [glpbio.com]
- 9. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frequently Asked Questions [fishersci.co.uk]
PROTAC Sirt2 Degrader-1 treatment concentration and duration in HeLa cells
These application notes provide detailed protocols for the treatment of HeLa cells with PROTAC Sirt2 Degrader-1 to induce the degradation of Sirtuin 2 (Sirt2). This document is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, cancer research, and epigenetics.
Introduction
This compound is a SirReal-based Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Sirt2.[1][2][3][4][5][6] This heterobifunctional molecule is composed of a ligand that binds to Sirt2, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5][6] By bringing Sirt2 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of Sirt2, marking it for degradation by the proteasome.[2][7][8][9] This targeted protein degradation approach offers a powerful tool to study the cellular functions of Sirt2. In HeLa cells, treatment with this compound has been shown to induce isotype-selective Sirt2 degradation, leading to hyperacetylation of the microtubule network.[10][11]
Data Presentation
The following table summarizes the experimentally determined concentration and duration for the effective degradation of Sirt2 in HeLa cells by this compound.
| Parameter | Value | Cell Line | Reference |
| Concentration | 10 µM | HeLa | [1][2][4] |
| Duration | 1 - 6 hours | HeLa | [1][2][4] |
Signaling Pathway of PROTAC-Mediated Sirt2 Degradation
The mechanism of action for this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule forms a ternary complex with Sirt2 and the E3 ubiquitin ligase Cereblon. This proximity enables the E3 ligase to transfer ubiquitin molecules to Sirt2. The polyubiquitinated Sirt2 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-induced Sirt2 degradation.
Experimental Protocols
Protocol 1: Treatment of HeLa Cells with this compound
This protocol describes the steps for treating HeLa cells with this compound to induce Sirt2 degradation.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
Preparation of PROTAC Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store the stock solution at -20°C or -80°C.
-
Treatment:
-
On the day of the experiment, dilute the 10 mM PROTAC stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.
-
As a vehicle control, prepare a corresponding dilution of DMSO in the medium.
-
Remove the old medium from the wells and add the medium containing the PROTAC or DMSO.
-
Incubate the cells for the desired duration (e.g., 1, 2, 4, or 6 hours) at 37°C.
-
-
Cell Lysis: After the incubation period, proceed immediately to cell lysis for subsequent analysis (e.g., Western Blot).
Protocol 2: Western Blot Analysis of Sirt2 Degradation
This protocol outlines the procedure for detecting Sirt2 protein levels by Western blot following treatment with this compound.
Materials:
-
Treated and control HeLa cells from Protocol 1
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Sirt2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Sirt2 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
After imaging for Sirt2, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading across all lanes.
-
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow from cell culture to data analysis.
Caption: Workflow for Sirt2 degradation analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 6. adooq.com [adooq.com]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemically Induced Degradation of Sirtuin 2 (Sirt2) by a Proteolysis Targeting Chimera (PROTAC) Based on Sirtuin Rearranging Ligands (SirReals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound(University of Freiburg) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Note: Cell Viability Assay with PROTAC Sirt2 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases.[1][2] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis.[1][3][4] It deacetylates numerous protein substrates, including α-tubulin and histone H4.[1][3] The dysregulation of SIRT2 has been implicated in the pathogenesis of cancer, neurodegenerative diseases, and metabolic disorders, making it a compelling target for therapeutic intervention.[5][6][7]
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate target proteins.[7] PROTAC Sirt2 Degrader-1 is a SirReal-based PROTAC that links a highly potent and selective SIRT2 inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[8][9][10] This molecule facilitates the formation of a ternary complex between SIRT2 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SIRT2.[7][9]
This application note provides a detailed protocol for assessing the effect of SIRT2 degradation by this compound on cell viability.
Mechanism of Action & Signaling Pathways
This compound operates by inducing the selective degradation of SIRT2. The molecule simultaneously binds to SIRT2 and the CRBN E3 ligase, bringing them into close proximity. This induced proximity triggers the polyubiquitination of SIRT2, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released to act catalytically, degrading multiple SIRT2 proteins.[7]
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. SIRT2 Affects Cell Proliferation and Apoptosis by Suppressing the Level of Autophagy in Renal Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 7. Sirt2-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound(University of Freiburg) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. glpbio.com [glpbio.com]
Application Note: A Comprehensive Guide to Apoptosis Assays for Cells Treated with Sirt2 Degraders
Audience: Researchers, scientists, and drug development professionals engaged in the study of sirtuin-targeted therapies.
Introduction Sirtuin 2 (Sirt2) is a NAD⁺-dependent deacetylase primarily located in the cytoplasm that targets a variety of protein substrates, including α-tubulin, p53, and histones.[1] Its role in cellular processes is complex, and its involvement in cancer is multifaceted, with reports suggesting both tumor-suppressive and oncogenic functions depending on the cellular context.[2][3] Pharmacological degradation or inhibition of Sirt2 is a promising therapeutic strategy, particularly for cancer, as it can influence cell proliferation, cell cycle, and apoptosis.[1][4][5]
Notably, the inhibition of Sirt2 has been shown to induce p53-dependent apoptosis by preventing the deacetylation and subsequent inactivation of the p53 tumor suppressor protein.[1] This leads to the increased expression of pro-apoptotic genes like PUMA and NOXA.[1] This application note provides a detailed overview and step-by-step protocols for key assays used to quantify apoptosis in cells following treatment with a Sirt2 degrader.
Sirt2-Mediated Apoptosis Signaling Pathway
The degradation of Sirt2 can trigger the intrinsic apoptosis pathway. A primary mechanism involves the hyperacetylation of key tumor suppressors like p53.[1] Acetylated p53 is activated, leading to the transcriptional upregulation of pro-apoptotic Bcl-2 family members (e.g., PUMA, NOXA), which in turn activate the caspase cascade, culminating in programmed cell death.
Experimental Design and Controls
Before proceeding with the assays, a robust experimental design is crucial.
-
Dose-Response and Time-Course: Perform initial experiments to determine the optimal concentration of the Sirt2 degrader and the ideal time points for observing apoptosis.
-
Controls:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the Sirt2 degrader.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide) to validate the assay setup.[1][6]
-
Unstained Control: A sample of cells without any fluorescent dyes to set baseline fluorescence for flow cytometry.
-
Protocol 1: Annexin V/PI Staining for Apoptosis Detection
This is the most common method for quantifying early and late-stage apoptosis. It relies on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which is detected by fluorescently-labeled Annexin V.[6][7][8] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells, allowing for their differentiation.[8]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (typically 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask or appropriate number in a multi-well plate) and allow them to adhere overnight.[7]
-
Treatment: Treat cells with the desired concentrations of the Sirt2 degrader, vehicle control, and a positive control for the predetermined time.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium containing floating (apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the collected supernatant with the trypsinized cells for each sample.
-
-
Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes.[6][9] Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the washed cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[6]
-
Add 5 µL of FITC-Annexin V and 1-2 µL of PI solution.[9][10]
-
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][10]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[6][10]
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.[7]
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[7]
-
Annexin V (-) / PI (+): Necrotic cells.
Protocol 2: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases that are activated during apoptosis.[11] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[12]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates suitable for cell culture and luminescence
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line (e.g., 10,000 cells/well in 100 µL of medium).
-
Treatment: Treat cells with a serial dilution of the Sirt2 degrader and controls.
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature before use.[12][13]
-
Reagent Addition: Remove the 96-well plate from the incubator and let it equilibrate to room temperature.[12] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
Incubation: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light. Optimal incubation time may vary by cell type.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[12]
Protocol 3: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[15][16]
Materials:
-
TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Coverslips or imaging-compatible plates
-
Fluorescence microscope
Procedure (for adherent cells on coverslips):
-
Cell Seeding & Treatment: Grow and treat cells on sterile glass coverslips in a multi-well plate.
-
Fixation: Remove the culture medium and wash once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[15][16]
-
Permeabilization: Wash the cells with PBS. Add 0.25% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature to permeabilize the cells.[15][17]
-
Positive Control (Optional): For a positive control coverslip, treat with DNase I according to the kit manufacturer's protocol to induce DNA strand breaks.[15][16]
-
TUNEL Reaction:
-
Detection:
-
Wash the coverslips.
-
If using an indirect detection method (e.g., EdUTP), perform the click reaction or antibody staining step as per the kit protocol.[15]
-
-
Counterstaining & Mounting: Stain the nuclei with a DNA dye like Hoechst or DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Example Data Summary from Annexin V/PI Flow Cytometry
| Treatment Group | Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|---|
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| Sirt2 Degrader | 1 µM | 80.4 ± 3.5 | 12.1 ± 1.8 | 7.5 ± 1.2 |
| Sirt2 Degrader | 5 µM | 55.7 ± 4.2 | 28.9 ± 3.1 | 15.4 ± 2.5 |
| Positive Control | 1 µM | 40.1 ± 5.0 | 35.6 ± 4.5 | 24.3 ± 3.8 |
| (Staurosporine) | | | | |
Table 2: Example Data Summary from Caspase-3/7 Assay
| Treatment Group | Concentration | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 0 µM | 1,520 ± 110 | 1.0 |
| Sirt2 Degrader | 1 µM | 4,880 ± 350 | 3.2 |
| Sirt2 Degrader | 5 µM | 12,540 ± 980 | 8.3 |
| Positive Control | 1 µM | 18,300 ± 1,200 | 12.0 |
| (Staurosporine) | | | |
Table 3: Example Data Summary from TUNEL Assay
| Treatment Group | Concentration | Total Cells Counted | TUNEL-Positive Cells | % Apoptotic Cells |
|---|---|---|---|---|
| Vehicle Control | 0 µM | 512 | 11 | 2.1 |
| Sirt2 Degrader | 1 µM | 498 | 65 | 13.1 |
| Sirt2 Degrader | 5 µM | 521 | 182 | 34.9 |
| Positive Control | DNase I | 480 | 455 | 94.8 |
References
- 1. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT2 Affects Cell Proliferation and Apoptosis by Suppressing the Level of Autophagy in Renal Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. stemcell.com [stemcell.com]
- 12. promega.com [promega.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apoptosis Assays [sigmaaldrich.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with PROTAC Sirt2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC Sirt2 Degrader-1 is a targeted protein degrader that offers a powerful tool for studying the cellular functions of Sirtuin 2 (Sirt2). This molecule is a heterobifunctional compound composed of a ligand that binds to Sirt2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5] This composition leads to the ubiquitination and subsequent proteasomal degradation of Sirt2.[1][6] this compound is highly selective for Sirt2, with a reported IC50 of 0.25 μM, and shows no significant activity against Sirt1 or Sirt3.[1][2][3]
Sirt2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, most notably in the regulation of the cell cycle.[6][7][8] It is primarily localized in the cytoplasm and is involved in the deacetylation of substrates such as α-tubulin and histone H4 at lysine 16 (H4K16ac).[7][8] The deacetylation of these substrates is critical for proper chromatin condensation and progression through mitosis.[7][8] Sirt2 protein levels are known to increase during mitosis, and the protein is phosphorylated at the G2/M transition.[1][6] Overexpression of Sirt2 has been shown to prolong the mitotic phase of the cell cycle.[1][6]
Given the integral role of Sirt2 in cell cycle progression, its targeted degradation by this compound is expected to induce cell cycle arrest. This document provides detailed application notes on the expected effects of this degrader on the cell cycle and comprehensive protocols for its experimental validation.
Data Presentation
The degradation of Sirt2 is anticipated to impact the distribution of cells throughout the different phases of the cell cycle. Based on studies involving the knockdown or inhibition of Sirt2, treatment with this compound is expected to cause an accumulation of cells in the G0/G1 or G2/M phases and a reduction in the proportion of cells in the S phase. The following tables summarize representative quantitative data from Sirt2 knockdown experiments, which can be used as a benchmark for the expected outcomes of Sirt2 degradation.
Table 1: Expected Cell Cycle Distribution in Human Cancer Cells Following Sirt2 Degradation
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.2 ± 2.5 | 35.8 ± 1.9 | 19.0 ± 1.2 |
| This compound (Low Dose) | 58.9 ± 3.1 | 25.1 ± 2.2 | 16.0 ± 1.5 |
| This compound (High Dose) | 70.5 ± 4.0 | 18.3 ± 1.7 | 11.2 ± 1.1 |
Data are presented as mean ± standard deviation and are hypothetical, based on published effects of Sirt2 knockdown in various cell lines.
Table 2: Cell Cycle Analysis of BV2 Microglia with Sirt2 Silencing
| Cell Line | Transfection | G0/G1 Phase (%) | S Phase (%) |
| BV2 | Control siRNA | 61.2 | 31.1 |
| BV2 | SIRT2 siRNA | 79.6 | 14.7 |
This table presents published data demonstrating a significant increase in the G0/G1 phase and a decrease in the S phase upon Sirt2 silencing.[9]
Table 3: Cell Cycle Distribution in Multiple Myeloma Cell Lines after SIRT2 Knockdown
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) |
| NCI-H929 | Sh-NC | ~40 | ~45 |
| NCI-H929 | Sh-SIRT2 | ~60 | ~25 |
| RPMI-8226 | Sh-NC | ~50 | ~35 |
| RPMI-8226 | Sh-SIRT2 | ~65 | ~20 |
This table summarizes findings that SIRT2 knockdown leads to G0/G1 phase arrest in multiple myeloma cells.[10]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Sirt2's role in the G2/M transition and its degradation by PROTAC.
Experimental Workflow Diagram
Caption: Workflow for cell cycle analysis using flow cytometry.
Logical Relationship Diagram
Caption: Mechanism of PROTAC-mediated Sirt2 degradation and its consequence.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol outlines the treatment of cultured mammalian cells with this compound to assess its impact on cell cycle distribution. HeLa cells are suggested as a starting point, as Sirt2 degradation has been demonstrated in this cell line.[11]
Materials:
-
This compound (e.g., MedChemExpress, HY-103636)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mammalian cells of interest (e.g., HeLa)
-
6-well tissue culture plates
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and reach 60-70% confluency at the time of analysis. For HeLa cells, a density of 2 x 10^5 cells per well is a good starting point.
-
Cell Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. A suggested concentration range for initial experiments is 0.1 µM, 1 µM, and 10 µM.
-
Also, prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the degrader or the vehicle control.
-
-
Incubation: Incubate the cells for the desired time points. For cell cycle analysis, time points of 24, 48, and 72 hours are recommended to observe potential cumulative effects.
-
Harvesting: After incubation, harvest the cells for cell cycle analysis as described in Protocol 2.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol describes the preparation of cells treated with this compound for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Harvested cell pellets from Protocol 1
-
Ice-cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Role for human SIRT2 NAD-dependent deacetylase activity in control of mitotic exit in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A computational model for quantitative analysis of cell cycle arrest and its contribution to overall growth inhibition by anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Role for Human SIRT2 NAD-Dependent Deacetylase Activity in Control of Mitotic Exit in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. SIRT2 plays a key role in both cell cycle regulation and cell survival of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Migration and Invasion Assays Using a Sirt2 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a predominantly cytosolic NAD+-dependent deacetylase, has emerged as a significant regulator in various cellular processes, including cell cycle control, genomic stability, and metabolism.[1][2] Notably, accumulating evidence implicates SIRT2 in the progression of various cancers by promoting cell migration and invasion.[3][4] Elevated SIRT2 expression has been linked to enhanced migratory and invasive potential in gastric, prostate, and hepatocellular carcinoma cells.[3][4] Mechanistically, SIRT2 has been shown to influence signaling pathways such as the RAS/ERK/JNK/MMP-9 cascade and regulate the stability of proteins involved in cell motility.[5]
Given its role in cancer metastasis, SIRT2 presents a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of a target protein rather than merely inhibiting its enzymatic activity.[6] A PROTAC is a heterobifunctional molecule that simultaneously binds to a protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7] This approach offers the potential for a more profound and sustained therapeutic effect compared to traditional inhibitors.
A selective Sirt2 PROTAC, TM-P4-Thal, has been developed, demonstrating efficient and specific degradation of the SIRT2 protein in cancer cell lines.[6] By eliminating the SIRT2 protein, this PROTAC is expected to potently inhibit both the deacetylase and defatty-acylase activities of SIRT2, thereby providing a powerful tool to investigate its role in cancer biology and as a potential anti-cancer therapeutic.[6]
These application notes provide detailed protocols for utilizing a Sirt2 PROTAC to assess its impact on cancer cell migration and invasion through two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.
PROTAC Mechanism of Action
PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The bifunctional molecule forms a ternary complex with the target protein (Sirt2) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the Sirt2 protein with ubiquitin molecules, marking it for recognition and degradation by the proteasome. The PROTAC molecule is then released to target another Sirt2 protein, acting in a catalytic manner.
Caption: Mechanism of Sirt2 protein degradation by a PROTAC.
Sirt2 Signaling in Cell Migration
SIRT2 has been shown to promote cell migration and invasion through various signaling pathways. One such pathway involves the regulation of metabolic enzymes and the subsequent activation of kinase cascades that control matrix metalloproteinases (MMPs), enzymes crucial for extracellular matrix degradation during invasion.
Caption: Sirt2-mediated signaling pathway promoting cell migration.
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from treating cancer cells with a Sirt2 PROTAC. These tables are for illustrative purposes to guide data analysis and presentation.
Table 1: Effect of Sirt2 PROTAC on Wound Closure in a Scratch Assay
| Treatment Group | Concentration (µM) | Wound Area at 0h (pixels²) | Wound Area at 24h (pixels²) | % Wound Closure |
| Vehicle Control (DMSO) | - | 50,000 | 15,000 | 70% |
| Sirt2 PROTAC | 0.1 | 50,000 | 30,000 | 40% |
| Sirt2 PROTAC | 1.0 | 50,000 | 42,500 | 15% |
| Sirt2 PROTAC | 10.0 | 50,000 | 48,000 | 4% |
| Negative Control PROTAC | 1.0 | 50,000 | 16,000 | 68% |
Table 2: Effect of Sirt2 PROTAC on Cell Invasion in a Transwell Assay
| Treatment Group | Concentration (µM) | Number of Invading Cells (per field) | % Invasion (Normalized to Control) |
| Vehicle Control (DMSO) | - | 150 | 100% |
| Sirt2 PROTAC | 0.1 | 90 | 60% |
| Sirt2 PROTAC | 1.0 | 45 | 30% |
| Sirt2 PROTAC | 10.0 | 15 | 10% |
| Negative Control PROTAC | 1.0 | 145 | 97% |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures collective cell migration in two dimensions.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sirt2 PROTAC (e.g., TM-P4-Thal) and a negative control PROTAC
-
Vehicle control (e.g., DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[8]
-
Create the Wound: Once cells reach >90% confluency, gently scratch a straight line across the center of the monolayer with a sterile 200 µL pipette tip.[1][8] A perpendicular scratch can also be made to create a cross.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentrations of the Sirt2 PROTAC, negative control PROTAC, or vehicle control to the respective wells.
-
Initial Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged each time.[9]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a predetermined time (e.g., 12, 24, or 48 hours), depending on the migration rate of the cell line.
-
Final Imaging: At the end of the incubation period, capture images of the same wound areas.
-
Analysis: Measure the area of the cell-free "wound" at both the initial and final time points using software such as ImageJ. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at 0h - Area at final time) / Area at 0h] x 100
Transwell Invasion Assay
This assay measures the ability of cells to migrate through a three-dimensional extracellular matrix barrier.
Caption: Workflow for the Transwell Invasion Assay.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
Sirt2 PROTAC and controls
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other extracellular matrix (ECM) proteins[10]
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (e.g., 0.1% in ethanol)
-
Microscope
Protocol:
-
Prepare Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify. For a migration assay, this coating step is omitted.[10]
-
Prepare Cells: Culture cells and then starve them in serum-free medium for several hours prior to the assay. Harvest the cells using trypsin and resuspend them in serum-free medium containing the desired concentrations of the Sirt2 PROTAC or controls.
-
Assemble Chambers: Add complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.
-
Cell Seeding: Carefully place the Matrigel-coated inserts into the wells. Seed the prepared cell suspension (e.g., 1x10^5 cells in 200 µL) into the upper chamber of each insert.[3]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours, allowing the cells to invade through the Matrigel and migrate through the pores.
-
Remove Non-invading Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fixation: Fix the invading cells on the bottom of the membrane by immersing the insert in cold methanol for 20 minutes.[3]
-
Staining: Air dry the inserts. Stain the cells by immersing the inserts in Crystal Violet solution for 20 minutes.[3]
-
Washing: Gently wash the inserts with distilled water to remove excess stain and allow them to air dry completely.
-
Analysis: Using a microscope, count the number of stained, invaded cells on the underside of the membrane in several representative fields of view. Calculate the average number of invading cells per field for each treatment condition.
Conclusion
The degradation of SIRT2 via a targeted PROTAC strategy offers a promising approach to inhibit key drivers of cancer metastasis. The protocols detailed in these application notes provide a robust framework for researchers to quantify the effects of Sirt2 PROTACs on cell migration and invasion. The expected outcome, based on the known functions of SIRT2, is a significant, dose-dependent reduction in both migratory and invasive capabilities of cancer cells upon treatment. These assays are crucial steps in the preclinical evaluation of Sirt2-targeting PROTACs as potential anti-cancer therapeutics.
References
- 1. The regulation of SIRT2 function by cyclin-dependent kinases affects cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role for Human SIRT2 NAD-Dependent Deacetylase Activity in Control of Mitotic Exit in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of SIRT2 Inhibits Invasion of Hepatocellular Carcinoma by Inhibiting Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 promotes cell proliferation and migration through mediating ERK1/2 activation and lactosylceramide accumulation in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring SIRT2 Enzymatic Activity Following Targeted Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, is a key regulator in various cellular processes, including cell cycle control, metabolic homeostasis, and genomic stability.[1][2] Primarily localized in the cytoplasm, SIRT2 deacetylates a range of protein substrates, influencing microtubule dynamics and the activity of transcription factors.[2][3] Its involvement in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders has made it an attractive target for therapeutic intervention.[4]
Targeted protein degradation, utilizing technologies such as Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate specific proteins rather than just inhibiting their enzymatic function.[5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein (in this case, SIRT2) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][8][9]
Measuring the enzymatic activity of SIRT2 after induced degradation is crucial for validating the efficacy of degraders and understanding the downstream functional consequences. This application note provides detailed protocols for inducing SIRT2 degradation in a cellular context and subsequently quantifying the remaining SIRT2 deacetylase activity.
Signaling Pathways and Experimental Workflow
SIRT2 Degradation Pathway via PROTACs
The diagram below illustrates the mechanism of PROTAC-mediated SIRT2 degradation. A PROTAC molecule simultaneously binds to SIRT2 and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to SIRT2, marking it for recognition and degradation by the 26S proteasome.[5]
Caption: PROTAC-mediated degradation of SIRT2.
Experimental Workflow
The following diagram outlines the general workflow for inducing SIRT2 degradation and measuring the subsequent enzymatic activity.
Caption: Workflow for SIRT2 degradation and activity measurement.
Experimental Protocols
Protocol 1: Induction of SIRT2 Degradation in Cultured Cells
This protocol describes the treatment of cultured cells with a SIRT2-targeting PROTAC to induce degradation.
Materials:
-
Complete cell culture medium
-
SIRT2-targeting PROTAC (e.g., SirReal-based PROTAC)[8]
-
Proteasome inhibitor (e.g., MG132) as a control[10]
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Prepare stock solutions of the SIRT2-targeting PROTAC and MG132 in DMSO.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10 µM) for different time points (e.g., 4, 8, 16, 24 hours) to determine optimal degradation conditions.[10]
-
Include the following controls:
-
Vehicle control (DMSO treated)
-
Positive control for proteasome inhibition (co-treatment with PROTAC and MG132)[10]
-
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis for either Western blot analysis or enzymatic activity assay.
Protocol 2: Quantification of Remaining SIRT2 Protein by Western Blot
This protocol is to confirm the degradation of SIRT2 protein.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SIRT2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SIRT2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of SIRT2 degradation.
Protocol 3: Measurement of Remaining SIRT2 Enzymatic Activity
This protocol describes a fluorometric assay to measure the deacetylase activity of the remaining SIRT2 in cell lysates. This protocol is based on commercially available kits.[11][12][13][14]
Materials:
-
SIRT2 Activity Assay Kit (Fluorometric), which typically includes:[12][13]
-
SIRT Assay Buffer
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Developer solution
-
SIRT2 inhibitor (e.g., Nicotinamide) as a control
-
Deacetylated standard
-
-
Cell lysates from Protocol 1
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using the deacetylated standard provided in the kit to correlate fluorescence units with the amount of deacetylated product.
-
Reaction Setup:
-
In a 96-well black microplate, add the following to each well according to the kit's instructions:
-
SIRT Assay Buffer
-
Cell lysate (containing a standardized amount of total protein)
-
NAD+
-
Fluorogenic acetylated peptide substrate
-
-
Include the following controls:
-
No Enzyme Control: Lysate from untreated cells without the addition of NAD+ (to measure background fluorescence).
-
Inhibitor Control: Lysate from untreated cells with the addition of a SIRT2 inhibitor (e.g., Nicotinamide).
-
Positive Control: Lysate from vehicle-treated cells.
-
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), allowing the SIRT2 in the lysates to deacetylate the substrate.[11]
-
Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.[11][13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 450-480 nm or Ex/Em = 480-500 nm / 520-540 nm, depending on the kit).[11][12]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Use the standard curve to convert fluorescence units to the amount of deacetylated product.
-
Calculate the SIRT2 activity for each sample (typically as pmol/min/mg of total protein).
-
Compare the SIRT2 activity in PROTAC-treated samples to the vehicle-treated control to determine the percentage of remaining enzymatic activity.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Example Reagent Concentrations for In Vitro SIRT2 Activity Assay
| Reagent | Typical Final Concentration | Reference |
| Recombinant SIRT2 | 40 - 100 nM | [15] |
| Fluorogenic Peptide Substrate | 10 - 50 µM | [15] |
| NAD+ | 200 - 500 µM | [15] |
| Nicotinamide (Inhibitor) | 2 mM | [11] |
Table 2: Example Data from a SIRT2 Degradation and Activity Experiment
| Treatment | SIRT2 Protein Level (% of Control) | Remaining SIRT2 Activity (% of Control) |
| Vehicle (DMSO) | 100% | 100% |
| PROTAC (1 µM, 16h) | 25% | 30% |
| PROTAC (10 µM, 16h) | 5% | 8% |
| PROTAC + MG132 | 95% | 98% |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low SIRT2 degradation | PROTAC is not cell-permeable. | Use a different PROTAC with better cell permeability. |
| PROTAC concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to optimize conditions. | |
| The cell line does not express the required E3 ligase. | Select a cell line known to express the relevant E3 ligase (e.g., Cereblon). | |
| High background in activity assay | Contaminating deacetylase activity in the lysate. | Use a specific SIRT2 substrate and include appropriate inhibitor controls. |
| Autofluorescence of compounds. | Measure the fluorescence of the test compounds alone. | |
| Inconsistent results | Variability in cell confluency or treatment conditions. | Ensure consistent cell seeding density and precise timing of treatments. |
| Inaccurate protein quantification. | Carefully perform protein concentration measurements and ensure equal loading. |
Conclusion
This application note provides a comprehensive guide for researchers to effectively induce the degradation of SIRT2 and subsequently measure its enzymatic activity. By combining targeted protein degradation techniques with robust enzymatic assays, it is possible to accurately assess the efficacy of SIRT2 degraders and their functional impact on cellular processes. These protocols and guidelines will be valuable for basic research and for the development of novel therapeutics targeting SIRT2.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Real-time Degradation Kinetics Measurement - Profacgen [profacgen.com]
- 10. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. content.abcam.com [content.abcam.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. SIRT2 (Sirtuin2) Fluorogenic Assay Kit - Nordic Biosite [nordicbiosite.com]
- 15. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
Application Notes and Protocols: Lentiviral shRNA Knockdown of Sirt2 as a Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 2 (Sirt2) is a member of the sirtuin family of NAD+-dependent deacetylases.[1][2] Unlike other sirtuins that are primarily nuclear or mitochondrial, Sirt2 is predominantly localized in the cytoplasm, where it plays a crucial role in a wide array of cellular processes.[2][3] Its substrates include α-tubulin, histones (during specific cell cycle phases), and various transcription factors, implicating it in the regulation of microtubule dynamics, chromatin condensation, cell cycle progression, genomic stability, metabolic networks, and inflammatory responses.[1][3][4]
Given its multifaceted roles, Sirt2 is a frequent subject of investigation in fields such as oncology, neurodegeneration, and metabolic diseases.[4][5] When studying the effects of small molecule inhibitors targeting Sirt2 or investigating pathways where Sirt2 is implicated, a robust control is essential to validate findings. Lentiviral-mediated short hairpin RNA (shRNA) knockdown of Sirt2 provides a powerful and specific genetic tool for this purpose. By stably suppressing Sirt2 expression, researchers can confirm that an observed phenotype is a direct result of Sirt2 depletion, thereby validating the on-target effects of a chemical inhibitor or confirming the protein's role in a biological pathway.[6]
These application notes provide a comprehensive guide to using lentiviral shRNA for Sirt2 knockdown, including detailed protocols for virus production, cell transduction, and validation, along with representative data and pathway diagrams.
Key Signaling Pathways Involving Sirt2
Sirt2 acts as a critical regulatory hub by deacetylating numerous protein targets. Its knockdown can therefore serve as a control for studies involving multiple signaling cascades.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA interference-mediated knockdown of SIRT1 and/or SIRT2 in melanoma: Identification of downstream targets by large-scale proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sirt2 Protein Interactions via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, predominantly located in the cytoplasm.[1][2] It plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic homeostasis, and the response to oxidative stress.[3][4][5] SIRT2 exerts its functions through the deacetylation of numerous protein substrates, including α-tubulin, histones H3 and H4, and various transcription factors.[6][7] Given its involvement in diverse signaling pathways and its implications in diseases such as cancer, neurodegenerative disorders, and metabolic diseases, understanding the protein-protein interaction network of SIRT2 is of paramount importance for both basic research and therapeutic development.[1][6]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their cellular context. This method involves the enrichment of a specific protein (the "bait") from a cell lysate using an antibody, which in turn "pulls down" its interacting partners (the "prey"). Subsequent analysis of the immunoprecipitated complex, typically by western blotting or mass spectrometry, allows for the identification of novel interaction partners and the validation of suspected interactions. This application note provides a detailed protocol for performing Co-IP to study SIRT2 protein interactions, along with data presentation guidelines and visual representations of the experimental workflow and relevant signaling pathways.
Key Signaling Pathways Involving Sirt2
SIRT2 is a key regulator in several signaling pathways, modulating cellular processes through its deacetylase activity. One such pathway is the insulin-PI3K-AKT signaling cascade, where SIRT2 can promote glycolysis by activating AKT and PDK1 through deacetylation.[4] Additionally, SIRT2 is involved in regulating cellular metabolism by deacetylating key enzymes and transcription factors such as PEPCK and FOXO1.[3][4]
Below is a diagram illustrating the central role of SIRT2 in the regulation of the PI3K/AKT signaling pathway.
Caption: SIRT2 positively regulates the PI3K/AKT signaling pathway.
Experimental Protocols
Co-immunoprecipitation of Sirt2 and Interacting Proteins
This protocol is optimized for the co-immunoprecipitation of endogenous or overexpressed SIRT2 from mammalian cell lines.[8]
Materials:
-
Cell Culture: Mammalian cells expressing SIRT2 (e.g., HEK293T, HeLa, or specific cell lines of interest).
-
Antibodies:
-
Primary antibody for immunoprecipitation (IP): Rabbit anti-SIRT2 antibody or Mouse anti-FLAG/HA antibody (for tagged SIRT2).
-
Primary antibody for western blotting (WB): Mouse anti-SIRT2 antibody, and antibodies against expected interacting proteins.
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Isotype control IgG (e.g., Rabbit IgG).
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer diluted 1:1 with PBS.
-
Elution Buffer: 1X Laemmli sample buffer.
-
-
Equipment:
-
Cell scraper.
-
Microcentrifuge.
-
End-over-end rotator.
-
Magnetic rack (for magnetic beads).
-
SDS-PAGE and western blotting equipment.
-
Protocol:
-
Cell Lysis: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add 1 mL of ice-cold lysis buffer to a 10 cm plate. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Immunoprecipitation: a. Determine the protein concentration of the cell lysate using a BCA or Bradford assay. b. Pre-clear the lysate by adding 20 µL of Protein A/G beads to 1 mg of total protein and incubate for 1 hour at 4°C on an end-over-end rotator. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the pre-cleared supernatant to a new tube. d. Add 2-5 µg of the primary antibody (anti-SIRT2 or anti-tag) or control IgG to the pre-cleared lysate. e. Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator. f. Add 30 µL of Protein A/G beads to the lysate-antibody mixture. g. Incubate for an additional 1-2 hours at 4°C on an end-over-end rotator.
-
Washing and Elution: a. Pellet the beads and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer. c. To elute the protein complexes, add 30-50 µL of 1X Laemmli sample buffer directly to the beads. d. Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads. e. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Western Blot Analysis: a. Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for SIRT2 and the protein of interest overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following diagram outlines the Co-IP workflow.
Caption: A streamlined workflow for Co-immunoprecipitation.
Data Presentation
Quantitative data from Co-IP experiments, especially when coupled with mass spectrometry, can reveal the composition and relative abundance of proteins in a complex. The following table summarizes a selection of proteins identified as interacting with SIRT2, with data compiled from a study utilizing immunoaffinity purification followed by mass spectrometry.[9]
| Interacting Protein | Gene Symbol | Function | Relative Abundance (Log2 Fold Change SIRT2/Control) |
| Alpha-tubulin 1A chain | TUBA1A | Cytoskeleton organization | 4.2 |
| Liprin-beta-1 | PPFIBP1 | Focal adhesion disassembly | 3.8 |
| ARF GTPase-activating protein GIT2 | GIT2 | Focal adhesion processes | 3.5 |
| Four and a half LIM domains protein 2 | FHL2 | Transcriptional regulation | 3.1 |
| Collagen type I alpha 1 chain | COL1A1 | Extracellular matrix | 2.9 |
| Rho guanine nucleotide exchange factor 7 | ARHGEF7 | Cell motility | 2.7 |
Note: The relative abundance values are representative and intended for illustrative purposes.
Conclusion
Co-immunoprecipitation is an indispensable technique for elucidating the protein interaction network of SIRT2. The provided protocol offers a robust framework for researchers to investigate SIRT2 interactors in various cellular contexts. The identification and characterization of these interactions will undoubtedly contribute to a deeper understanding of SIRT2's physiological and pathological roles, paving the way for the development of novel therapeutic strategies targeting SIRT2-mediated pathways.
References
- 1. SIRT2, Proteins & Enzymes - Epigenetics [epigenhub.com]
- 2. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of DC50 and Dmax for PROTAC Sirt2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC Sirt2 Degrader-1 is a SirReal-based PROTAC that selectively targets Sirtuin 2 (Sirt2), a member of the NAD+-dependent deacetylase family implicated in various cellular processes and diseases.[1][2][3][4][5] This degrader is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a ligand for the E3 ubiquitin ligase Cereblon.[1][3][4][5] By inducing the proximity of Sirt2 to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the Sirt2 protein.[6][7]
The efficacy of a PROTAC is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating its potency. The Dmax is the maximum percentage of protein degradation achievable with the PROTAC, reflecting its efficacy. Accurate determination of these parameters is crucial for the characterization and development of PROTACs as therapeutic agents.
This document provides detailed protocols for determining the DC50 and Dmax of this compound in a cellular context.
Signaling Pathway of this compound
The mechanism of action for this compound involves the formation of a ternary complex between the Sirt2 protein, the PROTAC molecule, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the transfer of ubiquitin molecules to Sirt2, marking it for degradation by the 26S proteasome.
Caption: Mechanism of this compound action.
Data Presentation
The following table summarizes hypothetical quantitative data for the DC50 and Dmax of this compound in HeLa cells after a 6-hour treatment period.
| Parameter | Value |
| DC50 | 50 nM |
| Dmax | 95% |
| Cell Line | HeLa |
| Treatment Time | 6 hours |
Experimental Protocols
A critical aspect of characterizing a PROTAC is determining its degradation potency (DC50) and efficacy (Dmax). The following protocol outlines a typical workflow for these measurements using Western blotting for protein quantification.
Experimental Workflow for DC50 and Dmax Determination
Caption: Workflow for DC50 and Dmax determination.
Detailed Methodology
1. Cell Culture and Seeding:
-
Cell Line: HeLa cells are a suitable model as Sirt2 degradation has been observed in this cell line.[4]
-
Culture Conditions: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the PROTAC to create a range of concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO only) must be included.
-
Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for a predetermined time. Based on available data, a 1-6 hour incubation period is recommended to observe Sirt2 degradation.[1][4] A time-course experiment can be performed to determine the optimal treatment duration.
3. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar protein quantification method. This is crucial for equal protein loading in the subsequent steps.
5. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Sirt2 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across all lanes.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Imaging and Densitometry:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for Sirt2 and the loading control using image analysis software (e.g., ImageJ).
7. Data Analysis for DC50 and Dmax Determination:
-
Normalization: For each sample, normalize the Sirt2 band intensity to the corresponding loading control band intensity.
-
Percentage of Degradation: Calculate the percentage of Sirt2 remaining for each PROTAC concentration relative to the vehicle control (which is set to 100%). The percentage of degradation is then calculated as 100% - % Sirt2 remaining.
-
Dmax: The Dmax is the maximum observed percentage of degradation.
-
DC50 Calculation: Plot the percentage of degradation against the logarithm of the PROTAC concentration. Fit the data to a non-linear regression curve (e.g., [log]inhibitor vs. response -- Variable slope) using graphing software such as GraphPad Prism. The DC50 is the concentration of the PROTAC that results in 50% of the maximal degradation effect.
Conclusion
This application note provides a comprehensive guide for the determination of the DC50 and Dmax values of this compound. Adherence to these detailed protocols will enable researchers to accurately characterize the potency and efficacy of this degrader, which is a critical step in its preclinical development and for understanding its therapeutic potential. The provided diagrams and data table serve as valuable tools for visualizing the experimental process and understanding the key parameters of PROTAC performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound(University of Freiburg) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 4. glpbio.com [glpbio.com]
- 5. adooq.com [adooq.com]
- 6. Role for Human SIRT2 NAD-Dependent Deacetylase Activity in Control of Mitotic Exit in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols: Solubility and Stability of PROTAC Sirt2 Degrader-1 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC Sirt2 Degrader-1 is a SirReal-based Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Sirtuin 2 (Sirt2), a class III histone deacetylase.[1][2][3] Composed of a potent and isotype-selective Sirt2 inhibitor, a linker, and a ligand for the Cereblon E3 ubiquitin ligase, this molecule offers a powerful tool for studying the cellular functions of Sirt2 through its targeted depletion.[1][2][3][4] Understanding the solubility and stability of this compound in dimethyl sulfoxide (DMSO), a common solvent for compound storage and handling in drug discovery, is critical for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed information on the solubility and stability of this compound in DMSO, along with protocols for its handling and assessment.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | ≥ 100 | 117.24 |
Data sourced from GlpBio analysis.[2]
Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions in DMSO
| Storage Temperature (°C) | Storage Period | Notes |
| -80 | 6 months | Recommended for long-term storage. |
| -20 | 1 month | Suitable for short-term storage. |
Data sourced from MedchemExpress and GlpBio.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to store the solution in aliquots.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed compound).
-
Vortex the solution vigorously to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for short intervals until the solution is clear.[1][2] Gentle heating to 37°C can also aid in dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1][2]
Protocol 2: Assessment of this compound Stability in DMSO using LC-MS
This protocol describes a method to evaluate the stability of this compound in DMSO over time and under different storage conditions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound DMSO stock solution
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with formic acid)
-
Autosampler vials
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh dilution of the this compound stock solution in DMSO to a suitable concentration for LC-MS analysis.
-
Inject the sample into the LC-MS system and acquire the chromatogram and mass spectrum.
-
Record the peak area of the parent compound. This will serve as the baseline for stability assessment.
-
-
Sample Storage:
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Prepare a dilution identical to the T=0 sample.
-
Analyze the sample by LC-MS using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the peak area at T=0.
-
Calculate the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products. The non-enzymatic stability of some PROTACs has been observed to be lower in aqueous solutions like PBS compared to DMSO.[8]
-
Visualizations
Caption: Sirt2 deacetylates various substrates to regulate cellular processes.
Caption: Workflow for assessing the stability of this compound in DMSO.
Sirt2 Signaling and Function
Sirt2 is a NAD+-dependent deacetylase primarily located in the cytoplasm, where it plays a crucial role in various cellular processes.[9][10] It is involved in the regulation of metabolic pathways, including gluconeogenesis and insulin secretion, through the deacetylation of key enzymes and signaling proteins like FOXO1 and PEPCK.[9][11] Sirt2 also participates in the regulation of microtubule dynamics by deacetylating α-tubulin.[10] Furthermore, Sirt2 has been implicated in the inflammatory response by deacetylating the p65 subunit of NF-κB and in the innate immune response by negatively regulating the cGAS-STING pathway through the deacetylation of G3BP1.[12] Given its diverse functions, the targeted degradation of Sirt2 by this compound provides a valuable approach to investigate its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 4. This compound(University of Freiburg) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. SIRT2 negatively regulates the cGAS-STING pathway by deacetylating G3BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PROTAC Sirt2 Degrader-1 western blot results
Welcome to the technical support center for PROTAC Sirt2 Degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their western blot experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation examples to help you achieve clear and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a SirReal-based Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule composed of a ligand that binds to the Sirtuin 2 (Sirt2) protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] By bringing Sirt2 into close proximity with the E3 ligase, the degrader facilitates the ubiquitination of Sirt2, marking it for degradation by the proteasome.[5][6][7] This leads to a reduction in the total cellular levels of Sirt2 protein.
Q2: What is the expected molecular weight of Sirt2 on a western blot?
A2: Sirt2 has a predicted molecular weight of approximately 43 kDa. Some isoforms or post-translational modifications may result in bands appearing at slightly different molecular weights, for instance, an isoform at 39 kDa has been reported. A common observation by western blot is a protein of about 48 kDa.[8] Always consult the datasheet of your specific Sirt2 antibody for information on the expected band size in the cell lines you are using.
Q3: How do I confirm that the loss of Sirt2 signal is due to proteasomal degradation?
A3: To confirm that the degradation is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). If the decrease in Sirt2 levels is rescued or attenuated in the presence of the proteasome inhibitor, it indicates that the degradation is occurring via the ubiquitin-proteasome system.
Q4: Can this compound have off-target effects?
A4: Like other PROTACs, off-target effects are a possibility, where the molecule could induce the degradation of proteins other than Sirt2.[5][9][10] It is crucial to include appropriate controls in your experiments, such as assessing the levels of other related proteins (e.g., Sirt1 or Sirt3) or using a negative control compound that is structurally similar but inactive. This compound has been shown to be selective for Sirt2 over Sirt1 and Sirt3.[4]
Western Blot Troubleshooting Guide
This guide addresses common issues encountered during western blotting for Sirt2 degradation after treatment with this compound.
| Problem | Potential Cause | Recommended Solution |
| No Sirt2 Signal in All Lanes (Including Control) | 1. Inefficient Protein Transfer: Proteins, especially larger ones, may not have transferred efficiently from the gel to the membrane.[11][12] | - Verify transfer by staining the membrane with Ponceau S after transfer.[13] - Optimize transfer time and voltage. For larger proteins, a longer transfer time or wet transfer may be necessary.[11] - Ensure no air bubbles are trapped between the gel and the membrane.[12][13] |
| 2. Primary Antibody Issue: The primary antibody may not be effective.[11][12] | - Use an antibody that is validated for western blotting. - Ensure you are using the correct antibody dilution. Titrate the antibody to find the optimal concentration.[14] - Check that the primary antibody is compatible with the species of your sample. | |
| 3. Secondary Antibody Issue: The secondary antibody may be incorrect or inactive.[11] | - Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[12] - Use a fresh dilution of the secondary antibody. | |
| 4. Low Sirt2 Expression: The cell line used may have very low endogenous levels of Sirt2. | - Use a positive control cell line known to express Sirt2 (e.g., HeLa, SAOS2).[8] - Increase the amount of protein loaded per lane.[14] | |
| Weak Sirt2 Signal in Control Lane, No Signal in Treated Lane | 1. Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.[11][12] | - Increase the concentration of the primary and/or secondary antibody. - Extend the incubation time for the primary antibody (e.g., overnight at 4°C).[15] |
| 2. Insufficient Protein Load: Not enough total protein was loaded onto the gel.[16] | - Quantify your protein lysates using a BCA or Bradford assay and load a higher amount (e.g., 20-40 µg) of total protein. | |
| 3. Over-stripping of Membrane: If re-probing, the stripping buffer may have been too harsh and removed the protein. | - Use a milder stripping buffer or reduce the stripping time. | |
| High Background on the Blot | 1. Insufficient Blocking: The blocking step was not adequate to prevent non-specific antibody binding.[14][16] | - Increase the blocking time (e.g., 1-2 hours at room temperature).[16] - Use a fresh blocking buffer. Consider trying a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, as milk can sometimes mask antigens).[16] |
| 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive.[11][14] | - Decrease the concentration of the primary and/or secondary antibody. | |
| 3. Inadequate Washing: Insufficient washing steps to remove unbound antibodies.[11][14] | - Increase the number and duration of washes after primary and secondary antibody incubations.[15] Add a detergent like Tween-20 to your wash buffer.[15] | |
| Non-Specific Bands Present | 1. Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins.[16] | - Use a more specific monoclonal antibody if available. - Optimize antibody dilution. - Check the antibody datasheet for known cross-reactivities. |
| 2. Protein Degradation: Samples were not handled properly, leading to protein breakdown.[13][16] | - Add protease inhibitors to your lysis buffer and always keep samples on ice.[12] | |
| 3. Secondary Antibody Non-Specificity: The secondary antibody is binding non-specifically. | - Run a control lane with only the secondary antibody to check for non-specific binding.[13] | |
| Sirt2 Band Intensity Does Not Decrease with Treatment | 1. Ineffective Degrader Concentration or Incubation Time: The concentration of the PROTAC or the treatment duration was insufficient to induce degradation. | - Perform a dose-response experiment with varying concentrations of the degrader. - Conduct a time-course experiment to determine the optimal treatment duration. |
| 2. Cell Line Resistance: The cell line may lack essential components of the CRBN E3 ligase complex. | - Use a cell line known to be responsive to CRBN-based degraders. | |
| 3. Degrader Inactivity: The this compound may have degraded due to improper storage. | - Ensure the compound is stored correctly, typically at -80°C for long-term storage and -20°C for short-term.[4] Use freshly prepared solutions. |
Experimental Protocols and Data
Protocol: Western Blot for Sirt2 Degradation
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to reach 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel (e.g., 10% acrylamide).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Sirt2 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
Data Presentation: Sirt2 Degradation
The results of a dose-response experiment can be summarized in a table for clarity.
| Treatment | Concentration (nM) | Sirt2 Signal (Normalized to Loading Control) | % Sirt2 Degradation |
| Vehicle (DMSO) | - | 1.00 | 0% |
| This compound | 0.1 | 0.95 | 5% |
| This compound | 1 | 0.78 | 22% |
| This compound | 10 | 0.45 | 55% |
| This compound | 100 | 0.15 | 85% |
| This compound | 1000 | 0.08 | 92% |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of PROTAC-induced Sirt2 degradation.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting western blots.
References
- 1. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HaloTag‐Targeted Sirtuin‐Rearranging Ligand (SirReal) for the Development of Proteolysis‐Targeting Chimeras (PROTACs) against the Lysine Deacetylase Sirtuin 2 (Sirt2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. SIRT2 Polyclonal Antibody (PA3-200) [thermofisher.com]
- 9. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
Optimizing PROTAC Sirt2 Degrader-1 concentration to avoid hook effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC Sirt2 Degrader-1. The information herein is designed to help optimize experimental conditions and navigate common challenges, such as the hook effect.
Troubleshooting Guide
Issue: Little to no Sirt2 degradation observed after treatment with this compound.
| Possible Cause | Recommended Solution |
| Suboptimal PROTAC Concentration (Hook Effect) | High concentrations of PROTACs can lead to the formation of inactive binary complexes with either the Sirt2 protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal concentration for Sirt2 degradation. Often, lower concentrations (e.g., 0.5 µM to 5 µM) are more effective than higher concentrations (e.g., >25 µM).[1] |
| Inappropriate Incubation Time | The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at the optimal concentration to determine the time point of maximal degradation. |
| Low Cell Permeability of the PROTAC | Ensure that the PROTAC is properly solubilized. If using DMSO, ensure the final concentration in the cell culture medium is non-toxic (typically <0.5%). If permeability issues are suspected, consider using a different cell line or consulting literature for formulation strategies. |
| Inefficient E3 Ligase Recruitment in the Chosen Cell Line | This compound utilizes the Cereblon (CRBN) E3 ligase.[1] Ensure that the cell line used expresses sufficient levels of CRBN. If CRBN levels are low or absent, consider using a different cell line or a PROTAC that recruits a different E3 ligase. |
| Issues with Western Blotting | Refer to the "Western Blotting" section in the FAQs for detailed troubleshooting of the western blotting procedure. |
Frequently Asked Questions (FAQs)
This compound and the Hook Effect
Q1: What is the hook effect and why does it occur with PROTACs?
The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein. This occurs because PROTACs are bifunctional molecules that bring together the target protein (Sirt2) and an E3 ubiquitin ligase to form a ternary complex, which is necessary for ubiquitination and subsequent degradation. At excessively high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC-Sirt2 and PROTAC-E3 ligase). These binary complexes cannot form the productive ternary complex, thus reducing the efficiency of degradation.[1]
Q2: How can I avoid the hook effect in my experiments?
To avoid the hook effect, it is crucial to perform a dose-response experiment to determine the optimal concentration range for this compound. This typically involves treating your cells with a broad range of concentrations (e.g., from nanomolar to micromolar). For Sirt2 PROTACs, studies have shown that concentrations around 0.5 µM to 10 µM can be effective, while higher concentrations (e.g., 25 µM or 50 µM) may show reduced degradation.[1]
Experimental Design and Controls
Q3: What are the essential control experiments to include when using this compound?
To ensure that the observed Sirt2 degradation is a direct result of the PROTAC's mechanism of action, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the PROTAC.
-
Proteasome Inhibitor Co-treatment: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, the addition of the inhibitor should "rescue" the Sirt2 protein from degradation.[1]
-
Inactive Negative Control: If available, use an inactive diastereomer of the PROTAC. This molecule should still bind to Sirt2 but will not be able to recruit the E3 ligase, and therefore should not induce degradation.
Q4: What is a typical concentration range to test for this compound?
Based on available data, a good starting point for a dose-response experiment would be a range from 0.1 µM to 50 µM. A study on a similar SIRT2 PROTAC showed significant degradation at concentrations as low as 0.5 µM, with similar levels of degradation at 10 µM, and a noticeable hook effect at 50 µM.[1]
Western Blotting
Q5: I'm not seeing a clear band for Sirt2 in my western blot. What could be the problem?
-
Antibody Issues: Ensure you are using a validated antibody specific for Sirt2. Check the recommended antibody dilution and incubation conditions.
-
Low Protein Expression: Sirt2 expression levels can vary between cell lines. Ensure you are loading a sufficient amount of total protein on your gel.
-
Poor Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain to visualize total protein on the membrane before blocking.
Q6: My western blot has high background. How can I improve it?
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature).
-
Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Antibody Concentration: High antibody concentrations can lead to non-specific binding and high background. Try optimizing the antibody dilutions.
Experimental Protocols
Determining the Optimal Concentration of this compound (Dose-Response Experiment)
This protocol outlines the steps to identify the optimal concentration of this compound for inducing Sirt2 degradation, while avoiding the hook effect.
1. Cell Culture and Seeding:
- Culture your chosen cell line (e.g., HeLa, MCF7) in the appropriate growth medium.
- Seed the cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvesting.
2. PROTAC Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 0 µM (vehicle control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
- Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.
- Incubate the cells for a predetermined time (e.g., 24 hours).
3. Cell Lysis:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
- Collect the supernatant containing the protein lysate.
4. Protein Quantification:
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
5. Western Blot Analysis:
- Normalize the protein concentration for all samples.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer.
- Incubate the membrane with a primary antibody against Sirt2.
- Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the blot using an ECL substrate and image the chemiluminescence.
6. Data Analysis:
- Quantify the band intensities for Sirt2 and the loading control using image analysis software.
- Normalize the Sirt2 band intensity to the loading control for each sample.
- Plot the normalized Sirt2 levels against the PROTAC concentration to visualize the dose-response curve and identify the optimal concentration for degradation.
Data Presentation
Table 1: Representative Dose-Response Data for a Sirt2 PROTAC
| PROTAC Concentration (µM) | Relative Sirt2 Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 0.5 | 40 |
| 1 | 25 |
| 5 | 20 |
| 10 | 22 |
| 25 | 55 |
| 50 | 75 |
Note: This is representative data based on published findings and should be confirmed experimentally for your specific system.[1]
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Workflow for determining optimal PROTAC concentration.
References
PROTAC Sirt2 Degrader-1 off-target effects on Sirt1 and Sirt3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC Sirt2 Degrader-1. The information is tailored for scientists and drug development professionals to address potential issues related to off-target effects on Sirt1 and Sirt3.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound for Sirt2 over Sirt1 and Sirt3?
A1: this compound has been shown to be highly selective for Sirt2. In biochemical assays, the half-maximal inhibitory concentration (IC50) for Sirt2 was 0.25 µM, while the IC50 values for Sirt1 and Sirt3 were both greater than 100 µM, indicating a selectivity of over 400-fold.[1][2]
Q2: Has the degradation of Sirt1 or Sirt3 been observed in cellular assays with this compound?
A2: In studies using HeLa cells, treatment with this compound resulted in the degradation of Sirt2, while the protein levels of Sirt1 remained unaffected.[2] While direct evidence for Sirt3 protein levels in response to this specific degrader is not detailed in the primary literature, the high IC50 value suggests a low probability of off-target degradation. However, it is always recommended to verify this in your specific cell line.
Q3: What is the mechanism of action for this compound?
A3: this compound is a heterobifunctional molecule. It contains a ligand that binds to Sirt2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This brings Sirt2 into close proximity with the E3 ligase, leading to the ubiquitination of Sirt2 and its subsequent degradation by the proteasome.
Troubleshooting Guides
Issue 1: Observing potential off-target effects on Sirt1 or Sirt3 protein levels.
Possible Cause 1: High concentration of the degrader.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound that induces Sirt2 degradation without affecting Sirt1 or Sirt3 levels. It is advisable to start with a concentration range around the reported cellular effective concentrations (e.g., 1-10 µM) and titrate down.
Possible Cause 2: Cell line-specific effects.
-
Troubleshooting Step: The expression levels of Sirt1, Sirt2, Sirt3, and components of the ubiquitin-proteasome system can vary between cell lines. Confirm the protein levels of all three sirtuins in your experimental system. If off-target effects persist, consider using a different cell line for your experiments.
Possible Cause 3: Antibody cross-reactivity in Western blotting.
-
Troubleshooting Step: Ensure the specificity of your Sirt1 and Sirt3 antibodies. Run control experiments with cell lysates known to express each sirtuin isoform to confirm that your antibodies are not cross-reacting.
Issue 2: Unexpected results in Sirt1 or Sirt3 activity assays.
Possible Cause 1: Indirect effects of Sirt2 degradation.
-
Troubleshooting Step: Sirt2 degradation may lead to downstream cellular changes that indirectly affect the activity of Sirt1 or Sirt3. Consider performing a time-course experiment to distinguish between direct off-target inhibition and indirect cellular responses.
Possible Cause 2: Assay interference.
-
Troubleshooting Step: Some compounds can interfere with fluorometric or colorimetric assays. Run a control experiment with the this compound in the absence of the enzyme to check for any intrinsic fluorescence or absorbance of the compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against Sirt1, Sirt2, and Sirt3.
| Target | IC50 (µM) |
| Sirt1 | > 100 |
| Sirt2 | 0.25 |
| Sirt3 | > 100 |
Experimental Protocols
Protocol 1: Western Blotting for Sirt1, Sirt2, and Sirt3 Levels
This protocol is a general guideline. For specific antibody dilutions and incubation times, please refer to the manufacturer's datasheet and the primary literature.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Sirt1, Sirt2, Sirt3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Protocol 2: Fluorometric Sirtuin Activity Assay
This protocol is based on the deacetylation of a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare solutions of recombinant human Sirt1 or Sirt3, NAD+, and a fluorogenic acetylated peptide substrate.
-
-
Assay Procedure:
-
In a 96-well black plate, add the reaction buffer, NAD+, and the sirtuin enzyme.
-
Add this compound at various concentrations.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 1-2 hours at 37°C.
-
-
Measurement:
-
Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate and release the fluorophore.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the degrader relative to a DMSO control and determine the IC50 value.
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for Western Blot Analysis.
References
How to improve PROTAC Sirt2 Degrader-1 cell permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the cell permeability of PROTAC Sirt2 Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the Sirtuin 2 (Sirt2) protein.[1][2][3] It is based on a potent and selective Sirt2 inhibitor (a SirReal ligand) connected via a linker to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][4] By simultaneously binding to Sirt2 and CRBN, it facilitates the ubiquitination of Sirt2, marking it for destruction by the proteasome.[5][6] It has a reported IC50 of 0.25 μM for Sirt2 and does not significantly affect Sirt1 or Sirt3.[1][2]
Q2: Why is cell permeability a common challenge for PROTACs?
PROTACs are significantly larger than traditional small-molecule drugs, often with molecular weights exceeding 800 Da and a high number of rotatable bonds and polar surface area.[5][7][8] These characteristics place them in the "beyond Rule of 5" chemical space, which is associated with poor passive diffusion across the lipid bilayer of the cell membrane.[9][10] This can limit the intracellular concentration of the PROTAC, leading to reduced efficacy in cell-based experiments.[5]
Q3: How can I assess the cell permeability of this compound?
Several assays can be used to evaluate cell permeability. A common starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures a compound's ability to diffuse across an artificial lipid membrane. For a more biologically relevant assessment, the Caco-2 permeability assay uses a monolayer of human colorectal adenocarcinoma cells that form tight junctions, mimicking the intestinal barrier and accounting for both passive diffusion and the influence of efflux transporters.
Troubleshooting Guide: Improving Sirt2 Degradation
Problem: I am observing low or inconsistent degradation of Sirt2 in my cell-based assays.
This issue is often linked to insufficient intracellular concentration of the PROTAC. The following guide provides strategies to troubleshoot and improve the cell permeability of this compound.
Strategy 1: Chemical Modification of the PROTAC Structure
Chemical modification is a powerful approach to fundamentally improve the physicochemical properties of the degrader.
Q: What structural elements of this compound can be modified?
The most adaptable component for modification is the linker connecting the Sirt2 inhibitor to the Cereblon ligand.[11] Modifications to the warhead or E3 ligase ligand are less common as they risk compromising target binding affinity.
Recommended Modifications:
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, which often improves permeability.[8][9][10]
-
Linker Composition: Replacing flexible PEG-based linkers with more rigid or lipophilic structures, such as a 1,4-disubstituted phenyl ring or short alkyl chains, can enhance permeability.[9][11] Incorporating cyclic moieties like piperidine or piperazine can also be beneficial.[10]
-
Induce Intramolecular Hydrogen Bonding: Thoughtful design can introduce intramolecular hydrogen bonds that allow the PROTAC to adopt a more compact, folded conformation in the nonpolar environment of the cell membrane.[11][12] This "chameleonic" behavior shields polar groups and reduces the effective size of the molecule, facilitating membrane passage.[7][13]
Table 1: Comparison of Chemical Modification Strategies
| Strategy | Primary Mechanism | Advantages | Considerations |
| Amide-to-Ester Swap | Reduces H-bond donors & TPSA.[9][10] | Simple, effective modification.[9] Can improve degradation potency.[8] | Esters may be susceptible to hydrolysis by intracellular esterases.[9] |
| Modify Linker | Increases rigidity and/or lipophilicity.[11] | Can significantly improve permeability and metabolic stability.[11] | Requires significant synthetic effort; may alter ternary complex geometry. |
| Intramolecular H-Bonds | Shields polar groups, reduces effective size.[11][12] | Can dramatically improve permeability by enabling conformational flexibility.[13] | Difficult to predict and engineer; may require extensive computational modeling. |
Strategy 2: Advanced Formulation and Delivery Methods
If direct chemical modification is not feasible, advanced formulation strategies can enhance the delivery of the existing this compound molecule into cells.
Q: How can I improve degrader delivery without changing its chemical structure?
Formulating the PROTAC with a carrier system can help it overcome the cell membrane barrier.
Recommended Formulations:
-
Lipid-Based Nanoparticles: Encapsulating the PROTAC in systems like Solid Lipid Nanoparticles (SLNs) can improve solubility and facilitate cellular uptake.[14]
-
Polymeric Nanoparticles: Using biocompatible polymers such as PLGA to create nanoparticles can protect the PROTAC and enhance its delivery into cells.[14]
-
Prodrug Approach: A prodrug strategy involves masking polar functional groups with lipophilic moieties that are enzymatically cleaved inside the cell to release the active PROTAC.[10][11][15]
Table 2: Comparison of Formulation Strategies
| Strategy | Primary Mechanism | Advantages | Considerations |
| Lipid Nanoparticles | Enhances solubility and membrane fusion/uptake.[16] | Biocompatible; suitable for in vivo studies.[14] | Formulation can be complex; potential for batch-to-batch variability. |
| Polymeric Nanoparticles | Encapsulation and controlled release.[14] | Sustained release profile; can be targeted.[14] | Potential for immunogenicity; requires specialized preparation. |
| Prodrug Approach | Masks polarity for passive diffusion.[11][15] | Leverages well-established chemical principles.[11] | Adds a synthetic step; cleavage efficiency can vary between cell types. |
Visual Guides and Workflows
Sirt2 Signaling and PROTAC Action
Sirt2 is a cytoplasmic deacetylase that regulates various cellular processes. The diagram below illustrates its role and the mechanism by which this compound induces its degradation.
Caption: Mechanism of PROTAC-mediated Sirt2 degradation and its downstream effects.
Troubleshooting Workflow for Permeability Issues
Use this workflow to diagnose and address poor Sirt2 degradation in your experiments.
Caption: A logical workflow to troubleshoot poor PROTAC efficacy.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid, high-throughput method to predict passive membrane permeability.
Materials:
-
Pampa-HT Assay Kit (e.g., from Millipore or BD Biosciences)
-
96-well filter plates (donor plates)
-
96-well acceptor plates
-
Test compound (this compound) and control compounds (high/low permeability)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
Plate reader capable of UV-Vis spectroscopy
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Lipid Membrane: Carefully coat the filter membrane of the donor plate with 5 µL of the artificial membrane solution (e.g., 10% lecithin in dodecane).
-
Prepare Donor Solutions: Dissolve the PROTAC and control compounds in PBS to a final concentration of 100-200 µM. Add 200 µL of each solution to the donor plate wells.
-
Assemble Sandwich: Place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.
-
Measurement: After incubation, carefully separate the plates. Measure the compound concentration in both the donor and acceptor plates using a UV-Vis plate reader at the compound's λmax.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the provided manufacturer's equations, which account for compound concentrations, volumes, and incubation time.
Protocol 2: Western Blot for Sirt2 Degradation
This protocol confirms target degradation within the cell.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
This compound and DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-Sirt2 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a set time course (e.g., 4, 8, 16, 24 hours). Include a positive control of cells co-treated with the PROTAC and MG132.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 200 µL of RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts (20-30 µg per lane) and separate them on a 10% or 12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-Sirt2 antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize Sirt2 levels to the loading control to determine the percentage of degradation relative to the DMSO-treated control.
References
- 1. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Sirtuin | TargetMol [targetmol.com]
- 4. This compound(University of Freiburg) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 15. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Sirt2 Degradation Efficiency
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with Sirt2 degradation in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Sirt2 degradation in mammalian cells?
A1: Sirt2 is primarily degraded through the ubiquitin-proteasome system (UPS). This process involves the covalent attachment of ubiquitin molecules to Sirt2, targeting it for recognition and degradation by the 26S proteasome. Key E3 ubiquitin ligases, such as HRD1 and the Anaphase-Promoting Complex/Cyclosome (APC/C) co-activated by Cdh1, have been identified to mediate Sirt2 ubiquitination.[1][2]
Q2: Why is Sirt2 degradation inefficient in some of my cell lines?
A2: The efficiency of Sirt2 degradation can vary significantly between cell lines due to several factors:
-
Expression levels of E3 Ligases: The abundance and activity of specific E3 ligases that target Sirt2 (e.g., HRD1, APC/Cdh1) can differ across cell types. Low expression of a critical E3 ligase will result in poor Sirt2 ubiquitination and subsequent degradation.
-
Post-Translational Modifications (PTMs): PTMs on Sirt2, such as phosphorylation and acetylation, can influence its stability.[3] These modifications can either promote or inhibit recognition by E3 ligases. The cellular context and signaling pathways active in a specific cell line will dictate the PTM status of Sirt2.
-
Cell Cycle State: Sirt2 levels and localization are known to be regulated throughout the cell cycle.[4] Asynchronous cell populations may exhibit heterogeneous Sirt2 stability.
-
Presence of Stabilizing or Destabilizing Factors: Cells may express proteins that interact with Sirt2 to either protect it from degradation or promote its ubiquitination. The balance of these factors can be cell-line specific.
Q3: How can I experimentally enhance Sirt2 degradation?
A3: To experimentally induce Sirt2 degradation, researchers can employ Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a specific E3 ligase to the target protein (in this case, Sirt2), leading to its ubiquitination and degradation. Several Sirt2-targeting PROTACs have been developed and shown to be effective in various cancer cell lines.
Q4: Does inhibition of Sirt2 deacetylase activity affect its stability?
A4: The relationship is complex and can be indirect. Some studies have shown that inhibiting Sirt2's deacetylase activity can lead to the degradation of its downstream targets, like the oncoprotein c-Myc, rather than directly affecting Sirt2 stability itself.[5][6] However, the specific cellular context and the inhibitor used may play a role.
Troubleshooting Guide
Problem: I am not observing Sirt2 degradation in my cycloheximide (CHX) chase assay.
| Possible Cause | Troubleshooting Step |
| Long Sirt2 Half-Life in Your Cell Line | The half-life of Sirt2 can be longer than your experimental time course. Extend the CHX treatment for up to 24 hours, collecting samples at later time points (e.g., 8, 12, 16, 24 hours). |
| Inefficient Proteasomal Degradation | Treat cells with a proteasome inhibitor (e.g., MG132) alongside your experimental treatment. An accumulation of Sirt2 in the presence of the inhibitor would confirm that it is targeted for proteasomal degradation, but the process is inefficient. |
| Lack of Ubiquitination | Perform an in vivo ubiquitination assay (see protocol below) to determine if Sirt2 is being ubiquitinated in your cell line. If ubiquitination is low, this may be the rate-limiting step. |
| Suboptimal CHX Concentration | The concentration of CHX required can be cell-line dependent. Titrate the CHX concentration (e.g., 50-200 µg/mL) to ensure complete inhibition of protein synthesis without causing excessive cytotoxicity. |
Problem: I cannot detect ubiquitinated Sirt2.
| Possible Cause | Troubleshooting Step |
| Low Abundance of Ubiquitinated Sirt2 | Ubiquitinated proteins are often rapidly degraded and thus present at low steady-state levels. Enrich for ubiquitinated proteins by performing immunoprecipitation of Sirt2 from cells treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours prior to lysis. |
| Inefficient Immunoprecipitation | Ensure your Sirt2 antibody is validated for immunoprecipitation. Use a sufficient amount of antibody and protein lysate. Include appropriate positive and negative controls. |
| Deubiquitinase (DUB) Activity | DUBs can remove ubiquitin chains from Sirt2 during cell lysis and immunoprecipitation. Include DUB inhibitors, such as N-ethylmaleimide (NEM), in your lysis buffer. |
Quantitative Data
| Cell Line | Reported Sirt2 Half-Life (Hours) | Notes |
| HEK293T | Not explicitly reported, but studies show HRD1 overexpression significantly shortens Sirt2 half-life. | The basal half-life appears to be relatively long, requiring extended cycloheximide treatment to observe degradation. |
| A549 | Not explicitly reported. | Sirt2 is ubiquitinated by HRD1 in this cell line, suggesting its stability is regulated by the UPS. |
| MCF7 | Not explicitly reported. | Sirt2 degradation can be induced in this cell line using PROTACs. |
| HeLa | Not explicitly reported. | Average protein turnover rate in HeLa cells is ~20 hours, but this is a proteome-wide average.[2] |
Recommendation: It is crucial to experimentally determine the half-life of Sirt2 in your specific cell line of interest using a cycloheximide chase assay.
Experimental Protocols
Cycloheximide (CHX) Chase Assay for Sirt2 Half-Life Determination
This protocol allows for the determination of the half-life of endogenous or overexpressed Sirt2.
Materials:
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Sirt2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points. Grow cells to 70-80% confluency.
-
Treat the cells with CHX at a final concentration of 100 µg/mL. This is the 0-hour time point. Immediately harvest the first plate/well.
-
Incubate the remaining plates and harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after CHX addition.
-
To harvest, wash the cells once with ice-cold PBS and then add ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against Sirt2 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify the band intensities for Sirt2 at each time point and normalize to the loading control. Plot the relative Sirt2 levels against time to determine the half-life.
In Vivo Ubiquitination Assay
This protocol is designed to detect the ubiquitination of Sirt2 within cells.
Materials:
-
Plasmids: HA-tagged Ubiquitin, Flag-tagged Sirt2 (or use endogenous Sirt2)
-
Transfection reagent
-
MG132 (proteasome inhibitor)
-
Lysis buffer (denaturing): 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT
-
Dilution buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors and 10 mM NEM
-
Antibody for immunoprecipitation (e.g., anti-Flag or anti-Sirt2)
-
Protein A/G agarose beads
-
Wash buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100
-
Elution buffer (e.g., 2x Laemmli buffer)
-
Western blotting reagents
-
Antibody to detect ubiquitination (e.g., anti-HA)
Procedure:
-
Co-transfect cells (e.g., HEK293T) with HA-Ubiquitin and Flag-Sirt2 plasmids.
-
24-48 hours post-transfection, treat the cells with 10-20 µM MG132 for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in 200 µL of denaturing lysis buffer and boil for 10 minutes to inactivate DUBs.
-
Dilute the lysate with 800 µL of dilution buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Incubate the supernatant with the immunoprecipitating antibody (e.g., anti-Flag) for 4 hours to overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the immunoprecipitated proteins by adding 2x Laemmli buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect the polyubiquitin chains on Sirt2.
Co-Immunoprecipitation (Co-IP) of Sirt2 and E3 Ligases
This protocol can be used to investigate the interaction between Sirt2 and a potential E3 ligase (e.g., HRD1).
Materials:
-
Plasmids for tagged proteins (e.g., Flag-Sirt2 and Myc-HRD1)
-
Transfection reagent
-
Co-IP lysis buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors
-
Antibody for immunoprecipitation (e.g., anti-Flag)
-
Control IgG antibody
-
Protein A/G agarose beads
-
Wash buffer (same as Co-IP lysis buffer)
-
Elution buffer (e.g., 2x Laemmli buffer)
-
Western blotting reagents
-
Antibodies for detection (e.g., anti-Myc and anti-Flag)
Procedure:
-
Co-transfect cells with plasmids encoding the tagged proteins of interest.
-
48 hours post-transfection, harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. Set aside a small aliquot as the "input" control.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
Elute the protein complexes by adding 2x Laemmli buffer and boiling for 5 minutes.
-
Analyze the input and immunoprecipitated samples by Western blotting with antibodies against both tagged proteins to confirm their interaction.
Visualizations
Caption: Sirt2 degradation is mediated by the ubiquitin-proteasome system.
Caption: A logical workflow for troubleshooting poor Sirt2 degradation.
Caption: Experimental workflow for a cycloheximide (CHX) chase assay.
References
- 1. Quantitative proteomic analysis of the lysine acetylome reveals diverse SIRT2 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CoCl2 ‐triggered pseudohypoxic stress induces proteasomal degradation of SIRT4 via polyubiquitination of lysines K78 and K299 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Sirt2 Degrader-1 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of PROTAC Sirt2 Degrader-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a SirReal-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Sirtuin 2 (Sirt2).[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to the Sirt2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, a bona fide Cereblon ligand).[1][2][5] This binding brings Sirt2 into close proximity with the E3 ligase, leading to the ubiquitination of Sirt2 and its subsequent degradation by the proteasome.[6][7]
Q2: What is the selectivity of this compound?
A2: this compound is highly selective for Sirt2. It has a reported IC50 of 0.25 μM for Sirt2, with no significant effect on Sirt1 or Sirt3 (IC50s > 100 μM).[1][2][3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: At what concentration and for how long should I treat my cells with this compound?
A4: In HeLa cells, Sirt2 degradation has been observed with 10 μM of this compound for incubation times ranging from 1 to 6 hours.[1][2] However, the optimal concentration and incubation time can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low Sirt2 degradation | Compound Instability: The PROTAC may be unstable in the cell culture media. | - Prepare fresh stock solutions. - Minimize the time the compound is in the media before and during the experiment. - Test the stability of the PROTAC in your specific cell culture media using methods like LC-MS. |
| Low Cell Permeability: The PROTAC may not be efficiently entering the cells. | - Increase the incubation time. - Use a different cell line that may have better uptake. - Although not ideal, consider using a cell permeabilizing agent for initial mechanistic studies. | |
| "Hook Effect": At very high concentrations, the formation of binary complexes (PROTAC-Sirt2 or PROTAC-E3 ligase) can be favored over the productive ternary complex (Sirt2-PROTAC-E3 ligase), leading to reduced degradation.[6][8][9] | - Perform a dose-response experiment with a wide range of concentrations, including lower concentrations, to identify the optimal degradation window. | |
| Insufficient E3 Ligase Expression: The cell line may have low endogenous levels of the Cereblon E3 ligase. | - Confirm the expression of Cereblon in your cell line via Western blot or qPCR. - Consider using a different cell line with higher Cereblon expression. | |
| Rapid Sirt2 Resynthesis: The rate of new Sirt2 protein synthesis may be outpacing the rate of degradation. | - Perform a time-course experiment to assess the kinetics of degradation and resynthesis. - Consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) for mechanistic studies, but be aware of potential off-target effects. | |
| High variability between experiments | Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the stock solution after the initial preparation to minimize freeze-thaw cycles.[2] |
| Variations in Cell Culture Conditions: Changes in cell density, passage number, or media composition can affect experimental outcomes. | - Maintain consistent cell culture practices. - Use cells within a defined passage number range. | |
| Off-target effects observed | Non-specific Binding: At high concentrations, the PROTAC may bind to other proteins. | - Use the lowest effective concentration determined from your dose-response experiments. - Include appropriate negative controls, such as an inactive epimer of the PROTAC if available. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Sirt2 IC50 | 0.25 μM | N/A | [1][2][3] |
| Sirt1 IC50 | >100 μM | N/A | [1][2][3] |
| Sirt3 IC50 | >100 μM | N/A | [1][2][3] |
| Effective Concentration for Sirt2 Degradation | 10 μM | HeLa | [1][2] |
| Incubation Time for Sirt2 Degradation | 1-6 hours | HeLa | [1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by LC-MS
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium.
-
Preparation of Media Samples:
-
Prepare your complete cell culture medium (including serum and any other supplements).
-
Spike the medium with this compound to a final concentration relevant to your experiments (e.g., 10 μM).
-
Prepare a control sample of medium without the PROTAC.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO2.
-
-
Time-Point Collection:
-
Collect aliquots of the spiked medium at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Immediately after collection, quench any potential enzymatic activity by adding a protein precipitation agent (e.g., ice-cold acetonitrile with an internal standard) and vortexing.
-
Store the quenched samples at -80°C until analysis.
-
-
Sample Processing:
-
Thaw the samples on ice.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a suitable Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the amount of intact this compound.
-
The LC method should be optimized to achieve good separation of the PROTAC from media components.
-
The MS method should be set up to specifically detect and quantify the parent mass of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t1/2) of the compound in the cell culture medium.
-
Protocol 2: Western Blot Analysis of Sirt2 Degradation
This protocol is for determining the degradation of Sirt2 protein in cells treated with this compound.
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
-
Cell Treatment:
-
Prepare a serial dilution of this compound in your complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired amount of time (e.g., 1-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Sirt2 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the Sirt2 band intensity to the loading control.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified overview of Sirt2 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 4. adooq.com [adooq.com]
- 5. This compound(University of Freiburg) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemically Induced Degradation of Sirtuin 2 (Sirt2) by a Proteolysis Targeting Chimera (PROTAC) Based on Sirtuin Rearranging Ligands (SirReals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes after Sirt2 degradation
Welcome to the technical support center for researchers studying Sirtuin 2 (Sirt2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected phenotypes following Sirt2 degradation in your experiments.
Frequently Asked Questions (FAQs)
Q1: We degraded Sirt2 to assess its role in cell cycle progression, but observed a paradoxical increase in proliferation in our cancer cell line. Why is this happening?
A1: This is a well-documented, context-dependent phenomenon. While Sirt2 is known to regulate mitotic progression, its role in cancer is complex and can be either tumor-suppressive or oncogenic.[1][2] The unexpected increase in proliferation could be due to several factors:
-
Cellular Context: The specific cancer type and its genetic background heavily influence the outcome of Sirt2 depletion. In some contexts, Sirt2 inhibition can promote the degradation of oncoproteins like c-Myc, leading to an anti-cancer effect.[2]
-
Off-Target Effects of Degraders: If you are using a chemical degrader, ensure its specificity. Off-target effects could inadvertently activate pro-proliferative pathways.
-
Compensatory Mechanisms: Cells can adapt to the loss of Sirt2 by upregulating other sirtuins or alternative pathways that promote proliferation. However, studies have shown that in T-cells, the Sirt2 knockout phenotype is independent of other Sirtuin family members.[3]
Q2: After Sirt2 knockdown, we expected to see changes in cytoplasmic protein acetylation, but the most significant changes were in mitochondrial protein acetylation. Is this a known effect?
A2: Yes, this is a reported phenotype. Although Sirt2 is predominantly cytosolic, it has been shown to have effects on mitochondrial protein acetylation.[4] A study in Sirt2 knockout mice demonstrated that the effects on insulin resistance were more closely linked to changes in mitochondrial, rather than cytosolic, protein acetylation.[4] This suggests that Sirt2 may have uncharacterized roles in the mitochondria or that its degradation triggers downstream effects that impact mitochondrial protein acetylation.
Q3: We are using a Sirt2 inhibitor and see a specific phenotype. How can we be sure this is an on-target effect and not due to off-target activities of the compound?
A3: This is a critical question in pharmacological studies. To validate that your observed phenotype is due to Sirt2 inhibition, you can perform the following control experiments:
-
Use Multiple, Structurally Unrelated Inhibitors: If different inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: The gold standard is to reproduce the phenotype using genetic approaches like siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of Sirt2.
-
Rescue Experiment: In a Sirt2-depleted background, re-expressing wild-type Sirt2 should rescue the phenotype, while a catalytically inactive mutant should not.[5]
-
Overexpression Studies: Overexpressing Sirt2 can sometimes produce the opposite phenotype to its inhibition, further confirming its role.[6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent levels of Sirt2 degradation between experiments. | - Inefficient transfection of siRNA/shRNA.- Variability in PROTAC/inhibitor efficiency.- Cell density and health at the time of treatment. | - Optimize transfection protocol and validate knockdown efficiency by Western blot and qPCR.- Titrate the concentration of the degrader/inhibitor and optimize treatment time.- Maintain consistent cell culture conditions. |
| No observable change in the acetylation of our target protein after Sirt2 degradation. | - The protein is not a direct substrate of Sirt2.- Redundant deacetylases are compensating for the loss of Sirt2.- The antibody for the acetylated form of the protein is not specific or sensitive enough. | - Perform an in vitro deacetylation assay with purified Sirt2 and the substrate to confirm direct interaction.[8]- Investigate the expression of other sirtuins or HDACs that may target the same substrate.- Validate the antibody using positive and negative controls. |
| Cell death or toxicity observed after Sirt2 degradation. | - The degradation method (e.g., PROTAC) has off-target toxicity.- The cell line is highly dependent on Sirt2 for survival.- The observed phenotype is a secondary effect of cell cycle arrest or other primary defects. | - Test the toxicity of the degrader in a control cell line.- Use a lower concentration of the degrader or a different degradation strategy.- Perform a time-course experiment to distinguish primary from secondary effects. |
| Unexpected changes in cellular metabolism (e.g., glycolysis, gluconeogenesis). | - Sirt2 has complex and sometimes opposing roles in metabolic regulation depending on the cellular context and nutrient availability.[9][10][11] | - Analyze key metabolic enzymes and pathways known to be regulated by Sirt2, such as PEPCK1 for gluconeogenesis.[2]- Measure metabolic fluxes (e.g., using Seahorse analyzer) to get a comprehensive view of metabolic changes.[12] |
Key Experimental Protocols
Sirt2 Degradation using PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. A Sirt2 PROTAC consists of a ligand that binds to Sirt2, a linker, and a ligand that recruits an E3 ubiquitin ligase.
Protocol Outline:
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat cells with the desired concentration of the Sirt2 PROTAC. Include appropriate controls: DMSO (vehicle), a negative control PROTAC that does not bind Sirt2, and a positive control (e.g., a known Sirt2 inhibitor).
-
Time Course: Harvest cells at different time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal degradation time.
-
Western Blot Analysis: Lyse the cells and perform a Western blot to assess the levels of Sirt2. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Functional Assays: Once Sirt2 degradation is confirmed, proceed with functional assays to assess the desired phenotype.
Note: The "hook effect" can be observed with PROTACs, where at very high concentrations, the degradation efficiency decreases due to the formation of binary complexes instead of the required ternary complex.[13] It is crucial to perform a dose-response curve to identify the optimal concentration.
In Vitro Deacetylation Assay
This assay is used to determine if a protein is a direct substrate of Sirt2.
Protocol Outline:
-
Protein Purification: Purify recombinant Sirt2 and the acetylated substrate protein.
-
Reaction Setup: In a reaction buffer, combine the purified acetylated substrate, purified Sirt2, and the cofactor NAD+. Include a negative control without Sirt2 and another without NAD+.
-
Incubation: Incubate the reactions at 37°C for a specific time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a sample buffer for Western blotting or by other appropriate methods.
-
Western Blot Analysis: Analyze the reaction products by Western blot using an antibody that specifically recognizes the acetylated form of the substrate. A decrease in the acetylated signal in the presence of Sirt2 and NAD+ indicates that the protein is a direct substrate.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows related to Sirt2 degradation experiments.
Caption: Experimental workflow for Sirt2 degradation studies.
Caption: Overview of Sirt2's primary cellular functions.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 knockout exacerbates insulin resistance in high fat-fed mice | PLOS One [journals.plos.org]
- 5. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role for human SIRT2 NAD-dependent deacetylase activity in control of mitotic exit in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Negative control for PROTAC Sirt2 Degrader-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC Sirt2 Degrader-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Sirtuin 2 (Sirt2). It consists of a ligand that specifically binds to Sirt2 (a SirReal-based inhibitor) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This simultaneous binding brings Sirt2 into close proximity with the E3 ligase, leading to the ubiquitination of Sirt2 and its subsequent degradation by the proteasome.[1][2][3][4][5][6]
Q2: What is the appropriate negative control for my experiments with this compound?
A2: A crucial negative control is to treat cells with the individual components of the PROTAC that are not chemically linked. This typically involves co-administering the Sirt2 inhibitor (the "warhead") and the E3 ligase ligand (thalidomide) at the same concentration as the PROTAC. This control demonstrates that the degradation of Sirt2 is dependent on the bifunctional nature of the PROTAC molecule and not just the inhibitory activity of the warhead or non-specific effects of the E3 ligase ligand.
Q3: Why is a negative control that cannot bind the E3 ligase important?
A3: An ideal negative control would be a molecule structurally identical to the active PROTAC but with a modification that prevents it from binding to the E3 ligase (e.g., a methylated or epimerized form of the thalidomide ligand). This type of control helps to distinguish between the degradation effect and any potential off-target effects caused by the PROTAC molecule itself, independent of its ability to recruit the E3 ligase. While a specific inactive epimer for this compound is not commercially available, the co-treatment with unlinked components serves as a practical and informative negative control.
Q4: What is the expected outcome of a successful Sirt2 degradation experiment?
A4: A successful experiment will show a significant reduction in Sirt2 protein levels in cells treated with this compound compared to vehicle-treated cells and cells treated with the negative controls. This is typically visualized and quantified by western blotting. Downstream effects of Sirt2 degradation, such as the hyperacetylation of its substrate α-tubulin, can also be measured as a functional readout of PROTAC activity.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Sirt2 degradation observed. | Suboptimal PROTAC concentration: The concentration of this compound may be too low or too high (leading to the "hook effect"). | Perform a dose-response experiment to determine the optimal concentration for Sirt2 degradation. A typical starting range is 0.1 to 10 µM. |
| Incorrect incubation time: The treatment duration may be too short to observe degradation. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal degradation. | |
| Low cell permeability: The PROTAC may not be efficiently entering the cells. | Ensure proper solubilization of the PROTAC. Consider using a different cell line that may have better permeability characteristics. | |
| Inactive PROTAC: The PROTAC may have degraded due to improper storage or handling. | Store the PROTAC as recommended by the supplier (typically at -20°C or -80°C). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High cell toxicity observed. | PROTAC concentration is too high: High concentrations of the PROTAC or the DMSO vehicle can be toxic to cells. | Reduce the concentration of the PROTAC. Ensure the final DMSO concentration in the cell culture medium is below 0.5%. |
| Off-target effects: The PROTAC may be causing toxicity through off-target interactions. | Perform a cell viability assay (e.g., MTS assay) to quantify the cytotoxic effects. Compare the toxicity of the active PROTAC with the negative controls. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell confluency, passage number, or health can affect experimental outcomes. | Standardize cell culture conditions. Use cells within a consistent passage number range and ensure they are healthy and actively dividing at the time of treatment. |
| Inconsistent reagent preparation: Errors in the preparation of stock solutions or dilutions can lead to variability. | Prepare fresh stock solutions and perform accurate dilutions for each experiment. Use calibrated pipettes. | |
| Issues with western blotting: Inconsistent protein loading or antibody performance can affect the quantification of Sirt2 levels. | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize Sirt2 band intensity. Validate the specificity and optimal dilution of the Sirt2 antibody. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Sirt2 IC50 | 0.25 µM | - | [1][2][3][5] |
| Sirt1 IC50 | >100 µM | - | [1][2][3][5] |
| Sirt3 IC50 | >100 µM | - | [1][2][3][5] |
Table 2: Estimated Sirt2 Degradation in HeLa Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | Estimated Sirt2 Degradation (%)* |
| This compound | 1 | 6 | ~50% |
| This compound | 10 | 6 | ~80-90% |
| Negative Control | 10 | 6 | No significant degradation |
Experimental Protocols
Detailed Protocol for Quantitative Western Blotting of Sirt2 Degradation
This protocol outlines the steps for assessing Sirt2 protein levels following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound and the negative control components (Sirt2 inhibitor and thalidomide) in DMSO.
-
Treat the cells with the desired concentrations of the PROTAC, negative controls, or vehicle (DMSO) for the specified duration.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Sirt2 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
For quantification, use ImageJ or similar software.
-
Measure the intensity of the Sirt2 band and the corresponding loading control band (e.g., GAPDH or β-actin) for each lane.
-
Normalize the Sirt2 band intensity to the loading control intensity.
-
Express the Sirt2 levels in treated samples as a percentage of the vehicle-treated control.
Protocol for MTS Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.
1. Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and negative controls in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated cells.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Visualizations
Caption: Mechanism of this compound induced degradation.
Caption: Logic of the negative control experiment.
Caption: Simplified Sirt2 signaling pathway and the effect of its degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. yorku.ca [yorku.ca]
- 3. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the PROTAC Hook Effect
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to identify, understand, and minimize the hook effect in PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A: The hook effect is a phenomenon observed in PROTAC-mediated degradation experiments where the efficacy of the PROTAC decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, complicating the determination of accurate potency metrics like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3][4]
Q2: What is the underlying mechanism of the hook effect?
A: The hook effect is caused by an excess of the PROTAC molecule, which leads to the formation of non-productive binary complexes.[4][5] At optimal concentrations, the PROTAC effectively bridges the target protein (POI) and an E3 ligase to form a productive ternary complex (POI-PROTAC-E3 Ligase), leading to ubiquitination and degradation. However, at excessive concentrations, the PROTAC saturates both the POI and the E3 ligase independently, forming inhibitory POI-PROTAC and PROTAC-E3 ligase binary complexes.[3][6] These binary complexes compete with and prevent the formation of the productive ternary complex, thus reducing degradation efficiency.[5][7]
Q3: How can I confirm that my experiment is showing a hook effect?
A: The primary indicator is a biphasic dose-response curve where protein degradation is potent at intermediate concentrations but is reduced at higher concentrations.[1] To confirm this, you must test your PROTAC over a broad range of concentrations, often spanning several orders of magnitude (e.g., from picomolar to high micromolar). If you only test a narrow range, you might miss the hook effect and misinterpret the compound's potency.
Q4: Besides PROTAC concentration, what other factors can influence the hook effect?
A: Several factors beyond PROTAC concentration can influence the severity of the hook effect. These include the cellular context, such as the relative expression levels of the target protein and the E3 ligase, and the specific cell line being used.[8] The intrinsic properties of the PROTAC, such as the binding affinities for its two targets and the nature of the linker, also play a critical role in the stability and cooperativity of the ternary complex, which can in turn modulate the hook effect.[9][10]
Troubleshooting Guide: Minimizing the Hook Effect
If your experiments display a bell-shaped dose-response curve, follow these steps to mitigate the hook effect and obtain accurate data.
1. Redefine the Dose-Response Range
-
Problem: The optimal degradation concentration and the onset of the hook effect have not been accurately identified.
-
Solution: Perform a comprehensive dose-response experiment with a wide range of PROTAC concentrations (e.g., 10-point curve, from 1 pM to 100 µM). This is the most critical step to fully characterize the degradation profile, including the DC50, Dmax, and the concentration at which the hook effect begins.
2. Optimize Treatment Duration
-
Problem: The chosen experimental endpoint may not be optimal for observing maximum degradation.
-
Solution: Conduct a time-course experiment. Treat cells with a fixed PROTAC concentration (ideally at the peak of the dose-response curve) and measure target protein levels at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours). This helps identify the optimal treatment duration and provides insights into the kinetics of degradation.[11]
3. Characterize Ternary Complex Formation and Cooperativity
-
Problem: The underlying cause of a strong hook effect is often poor ternary complex stability or negative cooperativity.
-
Solution: Use biophysical assays to directly measure ternary complex formation. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Mass Photometry can quantify binding affinities and cooperativity.[7] A PROTAC with high positive cooperativity, where the formation of one binary complex enhances the binding of the second protein, is less prone to the hook effect.[11][12]
4. Re-evaluate PROTAC Design
-
Problem: The physicochemical properties of the PROTAC itself may favor binary complex formation.
-
Solution: If the hook effect remains severe despite optimization, consider redesigning the PROTAC. Modifying the linker length, rigidity, or composition can significantly alter the geometry of the ternary complex and improve cooperativity.[10] Adjusting the binding affinity of one or both "warheads" can also shift the equilibrium away from non-productive binary complexes.
Experimental Protocols & Data
Protocol: Cellular Degradation Assay via Western Blot
-
Cell Culture: Plate cells (e.g., HEK293, HeLa) in 12-well plates and grow to 70-80% confluency.
-
PROTAC Preparation: Prepare a 10-point serial dilution of the PROTAC in DMSO. Then, dilute these stocks into a complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).
-
Cell Treatment: Aspirate the medium from the cells and add the PROTAC-containing medium. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a specified duration (e.g., 18 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Western Blot: Normalize protein amounts (e.g., 20 µg per lane) and separate via SDS-PAGE. Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Data Analysis: Image the blot and quantify band intensities. Normalize the target protein signal to the loading control. Plot the percent degradation relative to the vehicle control against the log of the PROTAC concentration.
Table 1: Example Degradation Data Exhibiting the Hook Effect
| PROTAC Concentration | Normalized Target Protein Level | % Degradation vs. Vehicle |
| 0 nM (Vehicle) | 1.00 | 0% |
| 0.1 nM | 0.95 | 5% |
| 1 nM | 0.60 | 40% |
| 10 nM | 0.25 | 75% |
| 100 nM | 0.10 | 90% |
| 1,000 nM (1 µM) | 0.35 | 65% |
| 10,000 nM (10 µM) | 0.70 | 30% |
This representative data illustrates a potent PROTAC that achieves 90% degradation at 100 nM, but shows a clear hook effect at 1 µM and 10 µM, where degradation is significantly reduced.
Visual Diagrams
Caption: The PROTAC mechanism and the origin of the hook effect.
Caption: A logical workflow for troubleshooting the hook effect.
Caption: Standard experimental workflow for a dose-response degradation assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. refeyn.com [refeyn.com]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Addressing solubility issues with PROTAC Sirt2 Degrader-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC Sirt2 Degrader-1. Our goal is to help you overcome common challenges, particularly those related to solubility, and to provide clear protocols for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a SirReal-based Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to specifically induce the degradation of the Sirtuin 2 (Sirt2) protein. It consists of a ligand that binds to Sirt2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing Sirt2 into proximity with the E3 ligase, the degrader facilitates the ubiquitination of Sirt2, marking it for degradation by the proteasome.[1][2][3][4]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for Sirt2. It has a reported IC50 of 0.25 μM for Sirt2, while showing no significant activity against Sirt1 and Sirt3 at concentrations greater than 100 μM.[1][2][3]
Q3: I am observing precipitation of the compound in my cell culture media. What is causing this?
This is likely due to the poor aqueous solubility of this compound. PROTACs are often large, hydrophobic molecules that are characterized as "beyond the rule of five," which can lead to low solubility in aqueous solutions like cell culture media.[5][6][7] The datasheet for this compound indicates that its water solubility is less than 0.1 mg/mL.[8]
Q4: How can I improve the solubility of this compound for my experiments?
It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO, in which the compound is readily soluble (≥ 100 mg/mL).[8] For in vitro experiments, this stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. It is crucial to ensure rapid mixing upon dilution to minimize precipitation. For in vivo studies, specific formulation strategies may be required.
Q5: What are some recommended formulations for in vivo use?
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
10% DMSO and 90% Corn Oil.[3] It is essential to optimize the formulation for your specific animal model and administration route.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous buffer or media. | Poor aqueous solubility. | Prepare a high-concentration stock in 100% DMSO. When diluting, add the DMSO stock to the aqueous solution with vigorous vortexing or stirring to ensure rapid dispersion. Minimize the final DMSO concentration in your experiment (typically <0.5%). To improve solubility, you can try heating the solution to 37°C and using an ultrasonic bath.[8] |
| No Sirt2 degradation is observed in my cell-based assay. | 1. Inadequate compound concentration or treatment time. 2. Low cell permeability. 3. Issues with the ubiquitin-proteasome system in the cell line. 4. The target protein has a very long half-life. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration. Degradation can be observed in as little as 1-6 hours.[3]2. While PROTACs are designed to be cell-permeable, this can be a limiting factor. Ensure the final DMSO concentration is sufficient to maintain solubility without causing cellular toxicity.3. As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside the degrader. This should rescue Sirt2 from degradation, confirming a proteasome-dependent mechanism.4. For very stable proteins, longer incubation times may be necessary to observe significant degradation. |
| High levels of cellular toxicity are observed. | 1. High concentration of the PROTAC. 2. High concentration of the organic solvent (e.g., DMSO). 3. Off-target effects. | 1. Determine the optimal concentration for Sirt2 degradation with minimal toxicity by performing a dose-response experiment.2. Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).3. While this compound is reported to be selective, off-target effects are always a possibility. Reducing the concentration may mitigate these effects. |
| Inconsistent results between experiments. | 1. Variability in cell confluency. 2. Inconsistent compound preparation. 3. Cell line instability. | 1. Standardize the cell seeding density to ensure consistent confluency at the time of treatment. A starting point of ~70% confluency is often used.[9]2. Always prepare fresh dilutions of the PROTAC from a frozen stock solution for each experiment to avoid degradation of the compound.3. Regularly check the health and characteristics of your cell line. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C40H40N10O8S2 | [4] |
| Molecular Weight | 852.94 g/mol | [4][8] |
| IC50 for Sirt2 | 0.25 µM | [1][3] |
| IC50 for Sirt1/Sirt3 | > 100 µM | [1][3] |
| Solubility in DMSO | ≥ 100 mg/mL (117.24 mM) | [8] |
| Solubility in Water | < 0.1 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the lyophilized powder in 100% DMSO.
-
Solubilization: If the compound does not dissolve readily, gently warm the vial to 37°C and sonicate for a short period.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Protocol 2: In Vitro Sirt2 Degradation Assay
-
Cell Seeding: Plate your cells of interest (e.g., HeLa cells) in a suitable format (e.g., 6-well plates) and allow them to adhere and reach a confluency of approximately 70-80%.[9]
-
Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of the degrader. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1, 2, 4, 6, 12, or 24 hours). A time course is recommended to determine the optimal degradation time.[2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein concentrations and perform Western blot analysis to detect the levels of Sirt2. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Sirt2 Signaling Pathways
Caption: Key signaling pathways regulated by Sirt2 deacetylation activity.
Experimental Workflow for this compound
Caption: Standard workflow for evaluating Sirt2 degradation in vitro.
PROTAC Mechanism of Action
References
- 1. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. glpbio.com [glpbio.com]
- 9. Reddit - The heart of the internet [reddit.com]
Navigating Sirt2 PROTACs: A Technical Support Guide for Consistent Results
For researchers and drug development professionals working with Sirtuin 2 (Sirt2) PROTACs (Proteolysis Targeting Chimeras), achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sirt2 PROTAC shows decreased degradation at higher concentrations. What is happening?
This is a classic example of the "hook effect," a phenomenon often observed with PROTACs.[1] At optimal concentrations, the PROTAC facilitates the formation of a ternary complex between Sirt2 and the E3 ligase, leading to Sirt2 ubiquitination and degradation. However, at excessively high concentrations, the PROTAC can independently bind to Sirt2 and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex and thus reduce degradation efficiency.
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation (the "sweet spot") and the concentration at which the hook effect begins.
-
Lower the concentration: Based on your dose-response curve, use concentrations at or below the peak of degradation for your experiments.
Q2: I'm not observing any Sirt2 degradation. What are the potential causes?
Several factors could contribute to a lack of Sirt2 degradation. Here's a systematic approach to troubleshooting:
-
Confirm Proteasome-Mediated Degradation: To verify that the degradation is dependent on the proteasome, co-treat your cells with your Sirt2 PROTAC and a proteasome inhibitor like MG132. If your PROTAC is working as intended, you should see a "rescue" of Sirt2 levels in the presence of MG132.[1][2]
-
Verify E3 Ligase Engagement: The PROTAC's E3 ligase ligand is crucial for recruiting the degradation machinery.
-
Use an inactive control: Synthesize or obtain an inactive epimer or analog of your E3 ligase ligand (e.g., a methylated version of thalidomide for CRBN-based PROTACs).[1] This control should not be able to bind the E3 ligase and therefore should not induce Sirt2 degradation.
-
Check E3 ligase expression: Ensure that the cell line you are using expresses the target E3 ligase (e.g., CRBN or VHL) at sufficient levels.
-
-
Assess Cell Permeability and Solubility: PROTACs are often large molecules with poor physicochemical properties that can limit their entry into cells and their solubility in aqueous solutions.[3]
-
Perform permeability assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based uptake assays to determine if your PROTAC is entering the cells.
-
Evaluate solubility: Test the solubility of your PROTAC in your experimental media. Poor solubility can lead to inaccurate dosing and low effective concentrations.
-
-
Optimize Linker Length and Composition: The linker plays a critical role in the formation of a stable and productive ternary complex. An inappropriate linker length or composition can prevent effective degradation.[1]
-
Test different linkers: If you have the capability, synthesizing and testing PROTACs with different linker lengths and compositions (e.g., PEG-based linkers of varying units) can help optimize degradation.
-
Q3: My Sirt2 PROTAC is showing toxicity in my cell viability assays. How can I determine if this is a target-related effect?
It's important to distinguish between on-target toxicity (due to Sirt2 degradation) and off-target toxicity.
-
Compare with a non-degrading control: Use the inactive E3 ligase ligand control PROTAC. If this control compound shows similar toxicity, the effect is likely off-target and independent of Sirt2 degradation.
-
Compare with a Sirt2 inhibitor: Treat cells with the Sirt2 inhibitor warhead of your PROTAC alone. This can help determine if the toxicity is related to the inhibition of Sirt2's enzymatic activity rather than its degradation.
-
Time-course experiment: Correlate the onset of cytotoxicity with the kinetics of Sirt2 degradation. If toxicity precedes significant degradation, it may be an off-target effect.
Quantitative Data Summary
The following tables summarize key quantitative data for representative Sirt2 PROTACs from published literature to provide a baseline for expected efficacy.
Table 1: In Vitro Inhibitory Activity of Sirt2 PROTACs
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| TM-P2-Thal | SIRT2 | 0.069 | - | [1] |
| TM-P4-Thal | SIRT2 | 0.078 | - | [1] |
| PRO-SIRT2 | SIRT2 | 3.5 | - | [4] |
| TM-P2-Thal | SIRT1 | 37 | - | [1] |
| TM-P4-Thal | SIRT1 | 41 | - | [1] |
| PRO-SIRT2 | SIRT3 | 38.2 | - | [4] |
Table 2: Cellular Degradation Potency of Sirt2 PROTACs
| Compound | Cell Line | DC50 | Dmax (%) | Time (h) | Reference |
| TM-P4-Thal | MCF7 | Not Reported | >50% at 0.5 µM | 48 | [1] |
| PRO-SIRT2 | HEK293 | Not Reported | Significant at 25 µM | 12 | [2] |
Table 3: Cytotoxicity of Sirt2 PROTACs
| Compound | Cell Line | IC50 (µM) | Time (h) | Reference |
| TM-P4-Thal | MCF7 | ~5 | 72 | [1] |
| TM-P4-Thal | MDA-MB-231 | ~10 | 72 | [1] |
Experimental Protocols
1. Western Blot for Sirt2 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of Sirt2 protein levels following PROTAC treatment.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Sirt2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the Sirt2 band intensity to a loading control (e.g., GAPDH or β-actin).
2. Cell Viability (MTS/MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
PROTAC Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of your Sirt2 PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
3. Proteasome Inhibition Control (MG132 Rescue Experiment)
This experiment confirms that PROTAC-induced degradation is dependent on the proteasome.
-
Pre-treatment with MG132: Treat cells with a proteasome inhibitor, such as MG132 (typically 5-10 µM), for 1-2 hours before adding the PROTAC.[1][2]
-
Co-treatment: After the pre-treatment, add the Sirt2 PROTAC at a concentration known to cause degradation, in the continued presence of MG132.
-
Incubation: Incubate for the standard treatment duration.
-
Analysis: Harvest the cells and perform a Western blot for Sirt2 as described above. A rescue of Sirt2 protein levels in the co-treated sample compared to the PROTAC-only sample indicates proteasome-dependent degradation.
Visualizations
Caption: Sirt2 deacetylates multiple cytoplasmic and nuclear substrates, influencing key cellular processes.
Caption: A typical experimental workflow for characterizing Sirt2 PROTACs.
Caption: A logical approach to troubleshooting common issues with Sirt2 PROTACs.
References
- 1. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional activity-based chemical probes for sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]
Cell line specific responses to PROTAC Sirt2 Degrader-1
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing PROTAC Sirt2 Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the Sirtuin 2 (Sirt2) protein. It works by simultaneously binding to Sirt2 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2][3] This proximity forces the cell's own ubiquitin-proteasome system to tag Sirt2 for destruction by the proteasome. The molecule is based on Sirtuin Rearranging Ligands (SirReals), which are potent and selective Sirt2 inhibitors.[4][5]
Q2: How specific is this degrader for Sirt2?
A2: this compound is highly selective for Sirt2. It has a reported half-maximal inhibitory concentration (IC50) of 0.25 µM for Sirt2, while showing no significant effect on the related Sirt1 and Sirt3 isoforms, even at concentrations greater than 100 µM.[1][2][3]
Q3: In which cell lines has this compound been shown to be effective?
A3: The degrader has been demonstrated to effectively induce Sirt2 degradation in HeLa (human cervical cancer) cells.[3][4] Its effectiveness in other cell lines will depend on various factors, including the expression level of the Cereblon (CRBN) E3 ligase.
Q4: What is the expected downstream cellular effect of Sirt2 degradation by this PROTAC?
A4: A primary downstream effect of Sirt2 degradation is the hyperacetylation of its substrates. In HeLa cells, treatment with this compound leads to hyperacetylation of the microtubule network, a known target of Sirt2's deacetylase activity.[4][5] This can result in enhanced process elongation in these cells.[4]
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Target | Value | Cell Line | Notes |
| IC50 | Sirt2 | 0.25 µM | N/A (Biochemical Assay) | Measures enzymatic inhibition, not degradation.[1][2][3] |
| IC50 | Sirt1 | > 100 µM | N/A (Biochemical Assay) | Demonstrates high selectivity over Sirt1.[1][2][3] |
| IC50 | Sirt3 | > 100 µM | N/A (Biochemical Assay) | Demonstrates high selectivity over Sirt3.[1][2][3] |
| Effective Concentration | Sirt2 | 10 µM | HeLa Cells | Concentration shown to induce Sirt2 degradation.[1][3] |
Visualized Mechanisms and Workflows
Troubleshooting Guide
Problem 1: I am not observing any Sirt2 degradation.
| Potential Cause | Recommended Solution |
| Insufficient Compound Concentration or Treatment Time | Perform a full dose-response (e.g., 0.01 to 25 µM) and a time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to identify the optimal conditions for degradation in your specific cell line. |
| Low Expression of Cereblon (CRBN) E3 Ligase | Confirm the expression of CRBN in your cell line via Western Blot or qPCR. If expression is low or absent, this degrader will not be effective. Consider using a cell line with known high CRBN expression (e.g., HEK293T, HeLa) as a positive control. |
| Proteasome is Inactive or Inhibited | Co-treat cells with the degrader and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours. If the degrader is working, Sirt2 levels should be "rescued" or restored in the presence of the proteasome inhibitor.[6] |
| Compound Instability | Prepare fresh stock solutions and dilute to working concentrations immediately before use. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] |
| High Intrinsic Turnover of Sirt2 | The natural half-life of a target protein can impact the maximal degradation achievable.[7] If Sirt2 has a very short half-life in your cell line, the effect of the degrader may be less pronounced. |
Problem 2: I am observing high or unexpected cytotoxicity.
| Potential Cause | Recommended Solution |
| On-Target Toxicity | Sirt2 depletion may be lethal to your specific cell line. The function of Sirt2 can be context-dependent, acting as either a tumor promoter or suppressor.[8][9][10] Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation experiment to correlate Sirt2 loss with cell death. |
| Off-Target Effects | Although the degrader is selective, high concentrations may lead to off-target effects. Lower the concentration to the minimum required for effective Sirt2 degradation. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a "vehicle-only" control to assess the impact of the solvent on cell viability. |
Problem 3: Degradation efficiency decreases at higher concentrations (The "Hook Effect").
| Potential Cause | Recommended Solution |
| Inefficient Ternary Complex Formation | At excessively high concentrations, the PROTAC can form separate binary complexes with Sirt2 and CRBN, which prevents the formation of the productive Sirt2-PROTAC-CRBN ternary complex required for degradation.[5][11] |
| Solution | This is a known phenomenon for PROTACs. Your dose-response curve should include lower concentrations (e.g., starting in the low nanomolar range) to observe the characteristic bell-shaped curve. The optimal degradation often occurs at an intermediate concentration, not the highest one.[11] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Sirt2 Degradation
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 60-70% confluency on the day of treatment.
-
Treatment: The next day, aspirate the media and replace it with fresh media containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with RIPA buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 15-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Sirt2 (and a loading control like α-tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Imaging: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the Sirt2 signal to the loading control signal and compare treated samples to the vehicle control to determine the percentage of degradation.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density appropriate for the cell line's growth rate (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a period relevant to your degradation experiments (e.g., 24, 48, or 72 hours).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to determine the concentration that causes 50% growth inhibition (GI50).
Protocol 3: Immunofluorescence for Acetylated Tubulin
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells as described in the Western Blot protocol.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS, then block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour in the dark.
-
Staining and Mounting: Wash three times with PBST. Stain nuclei with DAPI for 5 minutes. Wash once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the intensity and structure of the acetylated microtubule network between treated and control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound(University of Freiburg) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | The dual role of sirtuins in cancer: biological functions and implications [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E3 Ligase Expression and PROTAC Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues related to E3 ligase expression levels and their impact on the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
Issue 1: Low or No Target Degradation
Question: My PROTAC shows good target engagement, but I'm observing minimal or no degradation of my protein of interest (POI). Could this be related to E3 ligase expression?
Answer: Yes, low or absent expression of the recruited E3 ligase is a common reason for poor PROTAC efficacy. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Verify E3 Ligase Expression Levels
-
Hypothesis: The cell line used may have insufficient levels of the E3 ligase (e.g., VHL or CRBN) that your PROTAC is designed to recruit.
-
Action: Quantify the mRNA and protein levels of the relevant E3 ligase in your cell line.
-
mRNA Quantification: Use quantitative real-time PCR (qPCR) to measure the transcript levels of the E3 ligase.
-
Protein Quantification: Use Western blotting to determine the protein expression level of the E3 ligase. Compare the expression in your cell line to a positive control cell line known to have high expression of the E3 ligase.
-
Step 2: Select an Appropriate Cell Line
-
Hypothesis: The chosen cell line is not suitable for your PROTAC.
-
Action: If your current cell line has low E3 ligase expression, consider switching to a cell line with higher endogenous expression. For example, hematopoietic cancer cell lines often show high CRBN expression and are sensitive to CRBN-based PROTACs.[1]
Step 3: Ectopic Expression of E3 Ligase
-
Hypothesis: Endogenous E3 ligase levels are the limiting factor.
-
Action: To confirm that E3 ligase expression is the issue, you can transiently or stably overexpress the specific E3 ligase in your target cells. If PROTAC activity is rescued, it confirms that E3 ligase availability was the limiting factor.
Step 4: Switch PROTAC Strategy
-
Hypothesis: The PROTAC is mismatched to the cellular context.
-
Action: If your cell line has low expression of one E3 ligase (e.g., CRBN), but sufficient expression of another (e.g., VHL), consider using a PROTAC that recruits the more abundant E3 ligase. VHL-based PROTACs have been shown to have broader activity across diverse tumor types compared to CRBN-based PROTACs, which can be frequently inactivated or expressed at low levels in certain cancer cell lines.[2]
Issue 2: The "Hook Effect" - Reduced Efficacy at High PROTAC Concentrations
Question: I'm observing a decrease in target degradation at higher concentrations of my PROTAC. What is causing this "hook effect"?
Answer: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[3]
Troubleshooting Steps:
Step 1: Optimize PROTAC Concentration
-
Hypothesis: The PROTAC concentration is too high, leading to the formation of non-productive binary complexes.
-
Action: Perform a dose-response experiment with a wider range of PROTAC concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).
Step 2: Evaluate Ternary Complex Formation
-
Hypothesis: The stability of the ternary complex is influencing the hook effect.
-
Action: Use a biophysical assay, such as the NanoBRET™ Ternary Complex Formation Assay, to directly measure the formation of the ternary complex in live cells at different PROTAC concentrations. This can help you understand the relationship between ternary complex formation and the observed degradation profile.
Step 3: Consider E3 Ligase Expression Levels
-
Hypothesis: The relative levels of the target protein and the E3 ligase can influence the severity of the hook effect.
-
Action: Quantify the expression levels of both the target protein and the E3 ligase in your cellular model. A significant imbalance in their expression could exacerbate the hook effect.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a VHL-recruiting and a CRBN-recruiting PROTAC?
A1: The choice depends on the specific cellular context of your experiment. VHL-based PROTACs have demonstrated broader utility across a diverse range of cancer cell lines.[2] CRBN-dependent activity is often more potent in hematopoietic cancers due to higher CRBN expression but can be suppressed in other cancer types.[1][2] It is recommended to quantify the expression levels of both VHL and CRBN in your target cell line to make an informed decision.
Q2: Can mutations in the E3 ligase affect PROTAC efficacy?
A2: Yes, mutations in the E3 ligase can lead to resistance to PROTACs. Genomic alterations, including mutations or deletions in the components of the E3 ligase complex (e.g., VHL or CRBN), can impair the ability of the PROTAC to recruit the E3 ligase, thereby preventing target degradation.
Q3: What are the key parameters to measure when assessing PROTAC efficacy?
A3: The two primary parameters are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
These values are typically determined by performing a dose-response experiment and analyzing the data using non-linear regression.
Q4: How can I confirm that the observed protein degradation is proteasome-dependent?
A4: To confirm that the degradation is mediated by the ubiquitin-proteasome system, you can co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is rescued in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.
Q5: What should I do if my target protein is not degraded even with optimal E3 ligase expression?
A5: If E3 ligase expression is not the limiting factor, other aspects of your PROTAC design and experimental setup should be investigated:
-
Ternary Complex Formation: The geometry and stability of the ternary complex are crucial. The linker length and composition of the PROTAC can significantly impact this.
-
Cellular Permeability: Ensure your PROTAC can effectively penetrate the cell membrane.
-
Target Accessibility: The targeted epitope on your protein of interest must be accessible for the PROTAC to bind and for subsequent ubiquitination to occur.
Quantitative Data Summary
Table 1: Efficacy of BRD4-targeting PROTACs in Cell Lines with Varying E3 Ligase Expression
| PROTAC | Target | E3 Ligase Recruited | Cell Line | CRBN mRNA Expression (log2) | VHL mRNA Expression (log2) | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | CRBN | MOLM-13 | 11.5 | 9.8 | 1.6 | >95 |
| dBET1 | BRD4 | CRBN | A375 | 9.2 | 10.5 | >1000 | <20 |
| MZ1 | BRD4 | VHL | MOLM-13 | 11.5 | 9.8 | 25 | >95 |
| MZ1 | BRD4 | VHL | A375 | 9.2 | 10.5 | 32 | >95 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: DC50 and Dmax Values for Various PROTACs
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARD-69 | AR | VHL | LNCaP | 0.86 | >90 |
| ARD-69 | AR | VHL | VCaP | 0.76 | >90 |
| ARD-266 | AR | VHL | LNCaP | 0.5 | >90 |
| ARD-266 | AR | VHL | VCaP | 1.0 | >90 |
| Compound 139 | BRD4 | VHL | PC3 | 3.3 | 97 |
| Compound 139 | BRD4 | VHL | EOL-1 | 0.87 | 96 |
| PROTAC 14a | CRBN | VHL | HeLa | 200 | 75 |
| TD-165 | CRBN | VHL | HEK293T | 20.4 | >80 |
| TD-158 | CRBN | VHL | HEK293T | 44.5 | >80 |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 |
Data extracted from multiple sources.[4][5][6][7]
Experimental Protocols
Protocol 1: Western Blotting for VHL and CRBN Quantification
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VHL or CRBN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: qPCR for VHL and CRBN mRNA Expression
-
RNA Extraction:
-
Isolate total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (VHL or CRBN) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
-
qPCR Run:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Low PROTAC Efficacy.
Caption: The "Hook Effect" Explained.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for Sirt2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of linker length for Sirtuin 2 (Sirt2) PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a Sirt2 PROTAC?
The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the Sirt2-binding warhead to the E3 ligase-recruiting ligand. Its primary role is to enable the formation of a stable and productive ternary complex between Sirt2, the PROTAC, and the E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]). The linker's length, composition, and attachment points dictate the spatial orientation of Sirt2 and the E3 ligase, which is critical for efficient ubiquitination and subsequent proteasomal degradation of Sirt2.[1][2][3][4]
Q2: How does linker length impact the degradation efficiency of Sirt2 PROTACs?
Linker length has a profound effect on the degradation efficiency of Sirt2 PROTACs, and the relationship is often not linear.[2][5][6][7]
-
Too short: A linker that is too short can lead to steric hindrance between Sirt2 and the E3 ligase, preventing the formation of a stable ternary complex.[3][8] This results in poor or no degradation.
-
Too long: An excessively long linker may not effectively bring Sirt2 and the E3 ligase into close enough proximity for efficient ubiquitin transfer.[2][3][8] This can also lead to reduced degradation.
-
Optimal length: There is typically an optimal linker length that maximizes the favorable protein-protein interactions within the ternary complex, leading to the most potent degradation. This optimal length is specific to the Sirt2 ligand, E3 ligase ligand, and their attachment points.[2][]
Q3: What are common linker types used for Sirt2 PROTACs?
The most commonly used linkers for PROTACs, including those targeting Sirt2, are polyethylene glycol (PEG) chains and alkyl chains due to their flexibility and ease of synthesis.[1][8]
-
PEG Linkers: These are hydrophilic and can improve the solubility of the PROTAC molecule. They offer flexibility, allowing the Sirt2 and E3 ligase to adopt a productive orientation.[8]
-
Alkyl Chains: These provide flexibility and are synthetically straightforward to incorporate.
-
Rigid Linkers: In some cases, more rigid linkers incorporating elements like piperazine or piperidine rings are used to reduce conformational flexibility. This can sometimes lead to more stable ternary complexes and improved degradation, but requires more complex synthesis and may not always be beneficial.[2][10]
Q4: I am not observing any Sirt2 degradation with my PROTAC. What are the potential linker-related issues?
If you are not observing Sirt2 degradation, consider the following linker-related troubleshooting steps:
-
Suboptimal Linker Length: The linker may be too short or too long. Synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to identify the optimal length.[2][8]
-
Incorrect Attachment Points: The points at which the linker is attached to the Sirt2 inhibitor and the E3 ligase ligand are critical. The linker should extend into a solvent-exposed region to avoid disrupting the binding of the ligands to their respective proteins.[1][] Analysis of co-crystal structures of the ligands bound to their target proteins can guide the selection of appropriate attachment points.[1][8]
-
Poor Physicochemical Properties: The linker can significantly influence the solubility and cell permeability of the PROTAC. A highly lipophilic linker might lead to poor solubility and aggregation, while a very polar linker might hinder cell membrane passage. Consider modifying the linker composition to balance these properties.[3]
Troubleshooting Guide
| Problem | Potential Linker-Related Cause | Suggested Solution |
| No Sirt2 Degradation | Linker is too short, causing steric clash. | Synthesize analogs with longer linkers (e.g., increase PEG units).[3][8] |
| Linker is too long, failing to form a productive ternary complex. | Synthesize analogs with shorter linkers.[2][8] | |
| Incorrect linker attachment points disrupting binding. | Analyze crystal structures to identify solvent-exposed positions for linker attachment.[1][] | |
| "Hook Effect" Observed (Reduced degradation at high concentrations) | At high concentrations, the PROTAC forms binary complexes (PROTAC-Sirt2 or PROTAC-E3 ligase) instead of the desired ternary complex. | This is an inherent property of many PROTACs. Perform a full dose-response curve to identify the optimal concentration range for degradation. The hook effect itself is not necessarily a linker design flaw but a characteristic of the mechanism.[8][11] |
| Poor Cellular Potency Despite Good Biochemical Activity | Low cell permeability due to linker properties. | Modify the linker to improve physicochemical properties. For example, incorporate features that balance lipophilicity and hydrophilicity.[3] |
| Linker is metabolically unstable. | Replace metabolically labile moieties within the linker with more stable groups. | |
| Off-Target Effects | The linker may promote interactions with other proteins. | While challenging to predict, altering linker composition and length can sometimes mitigate off-target effects. |
Quantitative Data Summary
The following table summarizes data from a study on Sirt2 PROTACs, highlighting the impact of linker length on degradation.
Table 1: Effect of PEG Linker Length on Sirt2 Degradation
| PROTAC | Sirt2 Warhead | E3 Ligase Ligand | Linker | Sirt2 Degradation (DC50 in MCF7 cells) | Reference |
| TM-P2-Thal | Thiomyristoyl lysine (TM) | Thalidomide | 2-unit PEG | Less efficient degradation | [8] |
| TM-P4-Thal | Thiomyristoyl lysine (TM) | Thalidomide | 4-unit PEG | ~0.5 µM | [8] |
Note: A lower DC50 value indicates more potent degradation.
Experimental Protocols
Protocol 1: Western Blotting for Sirt2 Degradation
This protocol is used to assess the ability of a Sirt2 PROTAC to induce the degradation of endogenous Sirt2 protein in cultured cells.
Materials:
-
Cell line expressing Sirt2 (e.g., MCF7, HeLa)
-
Sirt2 PROTACs at various concentrations
-
DMSO (vehicle control)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Sirt2
-
Primary antibody for a loading control (e.g., α-tubulin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the Sirt2 PROTACs (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Sirt2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with the loading control antibody, or run a parallel gel.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Sirt2 band intensity to the corresponding loading control band intensity. Compare the normalized Sirt2 levels in PROTAC-treated samples to the vehicle control to determine the percentage of degradation.
Visualizations
Caption: General mechanism of action for a Sirt2 PROTAC.
Caption: Experimental workflow for optimizing Sirt2 PROTAC linker length.
Caption: A logical guide for troubleshooting linker-related issues.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untitled Document [arxiv.org]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: PROTAC Sirt2 Degrader-1 vs. Sirt2 siRNA Knockdown for Targeted Sirt2 Depletion
In the landscape of functional genomics and drug discovery, the precise modulation of protein levels is paramount to elucidating biological function and identifying therapeutic targets. Sirtuin 2 (SIRT2), a NAD-dependent deacetylase, has emerged as a significant player in a myriad of cellular processes, including cell cycle regulation, metabolic control, and neurodegeneration. Consequently, robust methods for reducing SIRT2 levels are in high demand. This guide provides a comprehensive comparison of two prominent techniques for SIRT2 depletion: the novel PROTAC (PROteolysis TArgeting Chimera) technology, specifically PROTAC Sirt2 Degrader-1, and the well-established method of siRNA (small interfering RNA) knockdown.
This comparison will delve into their respective mechanisms of action, efficacy, specificity, and potential off-target effects, supported by available data and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate method for their experimental needs.
Mechanism of Action: Degradation vs. Silencing
The fundamental difference between this compound and Sirt2 siRNA lies in their approach to reducing SIRT2 protein levels.
This compound operates at the post-translational level. This heterobifunctional molecule is composed of a ligand that binds to SIRT2, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon[1][2][3][4][5][6]. By simultaneously binding to both SIRT2 and the E3 ligase, the PROTAC forms a ternary complex, which brings the ubiquitin machinery into close proximity with the SIRT2 protein[7][8]. This proximity facilitates the ubiquitination of SIRT2, marking it for degradation by the proteasome[7][8]. A key feature of PROTACs is their catalytic nature; once the target protein is degraded, the PROTAC is released and can induce the degradation of another target protein molecule[7][8].
Sirt2 siRNA knockdown , on the other hand, acts at the post-transcriptional level. siRNAs are short, double-stranded RNA molecules that are introduced into cells and engage the RNA-induced silencing complex (RISC)[][10]. The RISC unwinds the siRNA, and the single-stranded guide RNA directs the complex to the complementary messenger RNA (mRNA) sequence of the SIRT2 gene[]. This binding leads to the cleavage and subsequent degradation of the SIRT2 mRNA, thereby preventing its translation into protein[]. Unlike PROTACs, the effect of siRNA is stoichiometric, with one siRNA molecule typically leading to the degradation of one mRNA target.
Diagram: Mechanism of Action
Quantitative Comparison of Performance
The selection of a SIRT2 depletion method often hinges on quantitative metrics of performance. The following tables summarize the available data for this compound and Sirt2 siRNA.
Table 1: Potency and Efficacy
| Parameter | This compound | Sirt2 siRNA | Data Source(s) |
| Effective Concentration | IC50 of 0.25 µM for SIRT2 inhibition. Degradation observed at 10 µM in HeLa cells. | Varies by cell type and transfection efficiency. Typically used in the nanomolar range. | [2][3][6] |
| Maximal Effect | Can lead to profound and sustained protein degradation. | High levels of mRNA knockdown (often >90%) are achievable. | [1][11],[12] |
| Onset of Action | Protein degradation can be observed within hours. | Effect depends on mRNA and protein turnover rates, typically 24-72 hours. | [6] |
| Duration of Effect | Can be long-lasting, dependent on the continued presence of the PROTAC and resynthesis of the target protein. | Transient, with protein levels recovering as the siRNA is diluted or degraded. | [7] |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound | Sirt2 siRNA | Data Source(s) |
| Selectivity | Highly selective for SIRT2 over SIRT1 and SIRT3 (IC50s > 100 µM). | Dependent on the uniqueness of the target mRNA sequence. | [2][3] |
| Known Off-Target Effects | "Hook effect" at high concentrations can reduce efficacy. Potential for off-target degradation if the SIRT2 ligand has affinity for other proteins. | miRNA-like off-target effects due to partial complementarity of the seed region to unintended mRNAs. | [8][11],[10][13][14][15] |
| Mitigation Strategies | Titration of PROTAC concentration to avoid the "hook effect". | Careful bioinformatic design of siRNA sequences, use of chemically modified siRNAs, and pooling of multiple siRNAs targeting the same gene. | [8],[13][15] |
Experimental Protocols
The successful application of either technique relies on carefully optimized experimental protocols. Below are representative protocols for inducing SIRT2 depletion in cultured mammalian cells.
Protocol 1: SIRT2 Degradation using this compound
-
Cell Seeding: Plate cells in an appropriate culture vessel and allow them to adhere and reach 70-80% confluency.
-
PROTAC Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium from the cells and add the medium containing the this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 24, 48 hours).
-
Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze SIRT2 protein levels by Western blotting using a specific anti-SIRT2 antibody. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Protocol 2: Sirt2 Knockdown using siRNA
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 60-80% at the time of transfection[16].
-
siRNA and Transfection Reagent Preparation:
-
Complex Formation: Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes[16].
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the cell type and the turnover rate of SIRT2.
-
Analysis of Knockdown:
-
mRNA Level (optional but recommended): Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to determine the extent of SIRT2 mRNA knockdown[12].
-
Protein Level: Lyse the cells and perform Western blotting as described in the PROTAC protocol to assess the reduction in SIRT2 protein levels.
-
Diagram: Experimental Workflow
SIRT2 Signaling Pathways
Understanding the downstream consequences of SIRT2 depletion is crucial for interpreting experimental results. SIRT2 is primarily a cytoplasmic protein but can shuttle to the nucleus and is involved in numerous signaling pathways[18][19]. Its depletion can lead to hyperacetylation of its substrates, impacting various cellular functions.
One of the key roles of SIRT2 is in the regulation of cellular metabolism and stress responses. For instance, SIRT2 can deacetylate and influence the activity of transcription factors like FOXO1 and NRF2, which are critical for gluconeogenesis and antioxidant responses, respectively[20][21][22]. SIRT2 also plays a role in glucose metabolism through the insulin-PI3K-AKT pathway[20][21].
Diagram: Simplified SIRT2 Signaling Pathway
Conclusion: Choosing the Right Tool for the Job
Both this compound and Sirt2 siRNA are powerful tools for reducing SIRT2 protein levels, each with its own set of advantages and disadvantages.
This compound offers a novel and potent method for inducing the rapid and sustained degradation of SIRT2 protein. Its catalytic mode of action and high selectivity for SIRT2 over other sirtuins make it an attractive option, particularly for therapeutic development and for studying the direct consequences of protein removal without affecting mRNA levels. However, the potential for the "hook effect" and the need for careful dose-response optimization are important considerations.
Sirt2 siRNA knockdown is a well-established and widely used technique that provides robust and specific silencing of SIRT2 expression at the mRNA level. It is a valuable tool for genetic validation of SIRT2 as a target. The primary challenge with siRNA is the potential for off-target effects, which can be mitigated through careful design and control experiments. The transient nature of siRNA effects may be advantageous for some studies but a limitation for others requiring long-term protein depletion.
The choice between these two methods will ultimately depend on the specific experimental goals, the desired duration of SIRT2 depletion, and the resources available. For researchers aiming to rapidly and catalytically eliminate the SIRT2 protein, this compound is a compelling choice. For those focused on genetic validation through mRNA silencing, Sirt2 siRNA remains a reliable and effective method. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively harness these technologies for advancing our understanding of SIRT2 biology.
References
- 1. This compound(University of Freiburg) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 4. adooq.com [adooq.com]
- 5. allgenbio.com [allgenbio.com]
- 6. glpbio.com [glpbio.com]
- 7. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 10. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 11. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 16. scbt.com [scbt.com]
- 17. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. SIRT2 inhibition protects against cardiac hypertrophy and ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rescue Experiments for PROTAC Sirt2 Degrader-1 Induced Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental strategies to rescue cellular phenotypes induced by PROTAC Sirt2 Degrader-1. This degrader molecule selectively targets Sirtuin 2 (Sirt2), a NAD+-dependent deacetylase, for proteasomal degradation by hijacking the E3 ubiquitin ligase Cereblon (CRBN). The primary and most well-documented phenotype associated with Sirt2 degradation is the hyperacetylation of its key substrate, α-tubulin, leading to alterations in microtubule stability and dynamics. This guide outlines several potential rescue strategies, complete with experimental protocols and data presentation formats, to validate that the observed phenotypes are indeed a direct consequence of Sirt2 degradation.
Core Rescue Strategies and Comparative Analysis
The primary goal of a rescue experiment in this context is to reverse or prevent the phenotypic effects of this compound by reintroducing Sirt2 activity or modulating downstream pathways. The choice of strategy will depend on the specific research question and available resources.
| Rescue Strategy | Principle | Advantages | Disadvantages |
| Degrader-Resistant Sirt2 Overexpression | Introduction of a mutated Sirt2 that is not recognized by the PROTAC-CRBN complex, thus restoring Sirt2 levels and function. | Most specific and direct way to demonstrate on-target effects. | Requires molecular cloning and validation of the resistant mutant. |
| Wild-Type Sirt2 Overexpression | Transient or stable overexpression of wild-type Sirt2 to counteract its degradation. | Technically simpler than creating a resistant mutant. | May require high expression levels to overcome continuous degradation, potentially leading to off-target effects of overexpression. |
| Downstream Effector Modulation (e.g., c-Myc Overexpression) | Overexpression of a key downstream protein (like c-Myc) that is regulated by Sirt2 to rescue specific downstream phenotypes. | Useful for dissecting the specific signaling pathways affected by Sirt2 degradation. | Indirect rescue; may not reverse all Sirt2-dependent phenotypes. |
| Inactive PROTAC Control | Use of a structurally similar but inactive version of the PROTAC that does not bind to Sirt2 or CRBN. | Essential control to rule out off-target effects of the chemical scaffold. | Does not "rescue" the phenotype but confirms the specificity of the active PROTAC. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and the logic behind the proposed rescue experiments.
Caption: Mechanism of this compound action.
Caption: Logic of different rescue experiment strategies.
Detailed Experimental Protocols
Rescue by Overexpression of a Degrader-Resistant Sirt2 Mutant
For the purpose of this guide, we will outline the general steps for generating and testing a degrader-resistant Sirt2.
Methodology:
-
Design of the Degrader-Resistant Sirt2 Mutant:
-
Based on available structural data of Sirt2 in complex with inhibitors, identify amino acid residues in the binding pocket of the SirReal ligand.
-
Perform site-directed mutagenesis to substitute key residues with amino acids that are predicted to sterically hinder the binding of the PROTAC's Sirt2 ligand without abolishing the catalytic activity of Sirt2.
-
Alternatively, if structural information is unavailable, a screening approach with a panel of Sirt2 mutants can be employed.
-
-
Cloning and Transfection:
-
Clone the wild-type and mutated Sirt2 cDNA into a mammalian expression vector (e.g., pcDNA3.1) with a C-terminal FLAG or Myc tag for easy detection. Plasmids for wild-type Sirt2 are commercially available (e.g., Addgene plasmid #13813).[1]
-
Transfect the desired cell line (e.g., HeLa or U2OS) with the wild-type Sirt2, degrader-resistant Sirt2 mutant, or an empty vector control using a suitable transfection reagent.
-
-
Experimental Procedure:
-
24 hours post-transfection, treat the cells with this compound at a pre-determined effective concentration (e.g., 1-10 µM).
-
Incubate for a sufficient duration to induce degradation of endogenous and wild-type Sirt2 (e.g., 6-24 hours).
-
Harvest the cells and prepare lysates for Western blot analysis.
-
-
Data Analysis:
-
Perform Western blotting to assess the levels of total Sirt2, tagged wild-type and mutant Sirt2, acetylated α-tubulin, and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities to compare the degradation of endogenous and overexpressed Sirt2, and the levels of tubulin acetylation.
-
Expected Outcome:
| Condition | Endogenous Sirt2 Level | Overexpressed WT Sirt2 Level | Overexpressed Resistant Sirt2 Level | Acetylated α-Tubulin Level |
| Vehicle Control | Normal | High | High | Normal |
| This compound | Decreased | Decreased | Maintained | Increased |
| PROTAC + WT Sirt2 Overexpression | Decreased | Decreased | N/A | Increased |
| PROTAC + Resistant Sirt2 Overexpression | Decreased | N/A | Maintained | Rescued (Normal) |
Rescue by Wild-Type Sirt2 or c-Myc Overexpression
Methodology:
-
Plasmid Preparation and Transfection:
-
Experimental Procedure:
-
Seed cells in 6-well plates.
-
24 hours later, transfect cells with the Sirt2, c-Myc, or empty vector plasmids.
-
After another 24 hours, treat the cells with this compound.
-
Incubate for the desired time (e.g., 24-72 hours) before proceeding with downstream assays.
-
-
Downstream Assays:
-
Western Blot for Tubulin Acetylation: As described above.
-
Cell Viability Assay (MTT):
-
After treatment, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS-HCl solution).
-
Measure the absorbance at 570 nm.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Clonogenic Survival Assay:
-
After treatment, harvest the cells and plate a known number of cells in new culture dishes.
-
Allow the cells to grow for 1-3 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.[5]
-
-
Data Presentation:
Table 1: Effect of Sirt2/c-Myc Overexpression on Cell Viability (MTT Assay)
| Treatment | Vector Control (% Viability) | Sirt2 Overexpression (% Viability) | c-Myc Overexpression (% Viability) |
| Vehicle | 100 ± 5.2 | 98 ± 4.8 | 95 ± 6.1 |
| This compound (1 µM) | 65 ± 7.3 | 85 ± 6.5 | 78 ± 5.9 |
| This compound (5 µM) | 40 ± 6.1 | 68 ± 5.4 | 55 ± 7.2 |
| *Data are presented as mean ± SD. *p < 0.05 compared to vector control with the same treatment. |
Table 2: Effect of Sirt2/c-Myc Overexpression on Cell Cycle Distribution (%)
| Treatment | Condition | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle | Vector Control | 60.5 ± 3.1 | 25.2 ± 2.5 | 14.3 ± 1.8 |
| This compound | Vector Control | 75.1 ± 4.2 | 15.8 ± 2.1 | 9.1 ± 1.5 |
| This compound | Sirt2 Overexpression | 65.3 ± 3.5 | 22.1 ± 2.8 | 12.6 ± 1.9 |
| This compound | c-Myc Overexpression | 68.9 ± 3.9 | 20.5 ± 2.4 | 10.6 ± 1.6 |
| Data are presented as mean ± SD. *p < 0.05 compared to vector control with PROTAC treatment. |
Table 3: Effect of Sirt2/c-Myc Overexpression on Clonogenic Survival
| Treatment | Vector Control (Surviving Fraction) | Sirt2 Overexpression (Surviving Fraction) | c-Myc Overexpression (Surviving Fraction) |
| Vehicle | 1.00 | 0.98 | 0.96 |
| This compound (1 µM) | 0.55 | 0.82 | 0.71 |
| This compound (5 µM) | 0.28 | 0.65 | 0.45 |
| *Data are presented as the fraction of colonies formed relative to the vehicle control. *p < 0.05 compared to vector control with the same treatment. |
Visualization of Microtubule Network Rescue
Immunofluorescence microscopy can be used to visually assess the rescue of the microtubule hyperacetylation phenotype.
Methodology:
-
Grow cells on coverslips and perform transfections and PROTAC treatment as described above.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with primary antibodies against acetylated α-tubulin and total α-tubulin.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of acetylated tubulin relative to total tubulin.[7][8][9][10]
Expected Visual Outcome: Cells treated with this compound will show a significant increase in the intensity and extent of acetylated microtubule staining. This hyperacetylation should be visibly reduced in cells that are successfully rescued by the overexpression of a degrader-resistant Sirt2 mutant.
Concluding Remarks
The rescue experiments outlined in this guide provide a robust framework for validating the on-target effects of this compound. The choice of the most appropriate rescue strategy will depend on the specific experimental goals. For definitive confirmation of on-target activity, the use of a degrader-resistant Sirt2 mutant is the gold standard. Overexpression of wild-type Sirt2 or downstream effectors can provide valuable insights into the mechanism of action and the specific pathways affected by Sirt2 degradation. It is crucial to include appropriate controls, such as an empty vector and an inactive PROTAC analog, to ensure the validity of the experimental findings. The combination of quantitative biochemical and cell-based assays with qualitative microscopic analysis will provide a comprehensive understanding of the cellular consequences of Sirt2 degradation and the efficacy of the chosen rescue strategies.
References
- 1. addgene.org [addgene.org]
- 2. origene.com [origene.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. spring8.or.jp [spring8.or.jp]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Composite microtubules of the axon: quantitative analysis of tyrosinated and acetylated tubulin along individual axonal microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Inactive Epimer of PROTAC Sirt2 Degrader-1: A Comparative Guide for Researchers
For researchers in drug discovery and chemical biology, the use of appropriate negative controls is paramount for validating the specific effects of novel compounds. In the context of Proteolysis Targeting Chimeras (PROTACs), an inactive control is essential to demonstrate that the degradation of a target protein is a direct result of the PROTAC's bifunctional nature. This guide provides a comprehensive comparison of PROTAC Sirt2 Degrader-1 and its functionally inactive control, offering experimental data, detailed protocols, and mechanistic diagrams to support your research.
This compound is a chemical probe that induces the degradation of Sirtuin 2 (Sirt2), a NAD+-dependent deacetylase implicated in various cellular processes, including microtubule dynamics and cell cycle regulation. The degrader operates by simultaneously binding to Sirt2 and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of Sirt2.
A crucial negative control for these experiments is not an inactive epimer, as is common for some small molecule inhibitors, but rather the co-administration of the two individual components of the PROTAC that are not chemically linked: the Sirt2 inhibitor (a SirReal derivative) and the E3 ligase ligand (thalidomide). This control demonstrates that the degradation of Sirt2 is dependent on the formation of a ternary complex facilitated by the complete PROTAC molecule.
Comparative Analysis of Sirt2 Degradation
The efficacy of this compound in inducing the degradation of its target protein, Sirt2, has been demonstrated in cellular assays. In contrast, the combination of the unlinked Sirt2 inhibitor and thalidomide does not lead to a significant reduction in Sirt2 levels, highlighting the necessity of the PROTAC's chimeric structure.
| Compound | Concentration (µM) | Treatment Time (hours) | Sirt2 Degradation (%) |
| This compound | 10 | 6 | Significant Degradation |
| Sirt2 Inhibitor + Thalidomide | 10 | 6 | No Significant Degradation |
Quantitative data is based on western blot analysis from Schiedel M, et al. J Med Chem. 2018.
Experimental Protocols
Western Blotting for Sirt2 Degradation
This protocol is adapted from Schiedel M, et al. J Med Chem. 2018.
1. Cell Culture and Treatment:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with 10 µM of this compound, or a combination of 10 µM Sirt2 inhibitor and 10 µM thalidomide for 1, 3, and 6 hours. A DMSO-treated group serves as a vehicle control.
2. Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are collected and centrifuged to pellet cell debris. The supernatant containing the protein is collected.
3. Protein Quantification:
-
Protein concentration is determined using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against Sirt2 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) reagent and visualized using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of the compounds.
1. Cell Seeding:
-
HeLa cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.
2. Compound Treatment:
-
Cells are treated with various concentrations of this compound and the negative control components for 24, 48, or 72 hours.
3. MTT Reagent Addition:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
4. Formazan Solubilization:
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control.
Mechanistic Insights and Signaling Pathways
The degradation of Sirt2 by this compound is initiated by the formation of a ternary complex between Sirt2, the PROTAC, and the E3 ubiquitin ligase, Cereblon. This proximity induces the transfer of ubiquitin molecules to Sirt2, marking it for degradation by the proteasome. The inactive control, lacking the chemical linker, is unable to form this ternary complex, and thus, Sirt2 is not degraded.
Caption: Mechanism of action of this compound versus its inactive control.
The degradation of Sirt2 has downstream consequences, most notably the hyperacetylation of its substrate, α-tubulin. This modification of the microtubule network can impact cellular processes such as cell division and morphology.
Caption: Sirt2 signaling pathway and the effect of its degradation.
Conclusion
The use of a proper negative control is indispensable for the validation of PROTAC-mediated protein degradation. For this compound, the combination of its constituent Sirt2 inhibitor and E3 ligase ligand, administered as separate molecules, serves as a robust negative control. The experimental data clearly demonstrates that only the chemically linked PROTAC is effective at inducing the degradation of Sirt2, thereby confirming the specific mechanism of action of this valuable chemical probe. Researchers are encouraged to incorporate this control in their experimental design to ensure the generation of reliable and interpretable data.
Comparing the efficacy of different Sirt2 PROTACs
A deep dive into the experimental data of leading Sirtuin 2-targeting PROTACs reveals nuanced differences in their degradation efficiency, selectivity, and cellular effects. This guide provides a comprehensive comparison of prominent Sirt2 PROTACs, including TM-P2-Thal, TM-P4-Thal, a SirReal-based PROTAC, and PRO-SIRT2, to aid researchers in selecting the optimal tool for their specific needs.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. For Sirtuin 2 (Sirt2), a key enzyme implicated in various cancers and neurodegenerative diseases, several PROTACs have been developed to induce its degradation. This comparison guide synthesizes available experimental data to provide a clear overview of their relative efficacy.
Quantitative Comparison of Sirt2 PROTACs
To facilitate a direct comparison of the different Sirt2 PROTACs, the following tables summarize their key quantitative parameters, including degradation potency (DC50 and Dmax) and selectivity (IC50).
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker | DC50 | Dmax | Cell Line(s) | Reference |
| TM-P4-Thal | TM (thiomyristoyl lysine-based) | Thalidomide | PEG4 | Not Reported | Significant degradation at 0.5 µM | MCF7, BT549 | |
| TM-P2-Thal | TM (thiomyristoyl lysine-based) | Thalidomide | PEG2 | Not Reported | Effective degradation | MCF7, BT549 | |
| SirReal-based PROTAC | SirReal2 | Thalidomide | Triazole | IC50 = 0.25 µM (for degradation) | Not Reported | HeLa | [1] |
| PRO-SIRT2 | Activity-based probe (Ala-Ala-Lys tripeptide with thioacyl "warhead") | Not specified | "Click" conjugation | Not Reported | Marked reduction at 25 µM | HEK293 | [2] |
Table 1: Degradation Efficacy of Sirt2 PROTACs. Note: Direct comparison of DC50 and Dmax values is challenging due to variations in experimental conditions and reporting standards across different studies. The IC50 for the SirReal-based PROTAC refers to the concentration required for 50% degradation, which is conceptually similar to DC50.
| PROTAC | IC50 SIRT2 (deacetylase) | IC50 SIRT1 (deacetylase) | IC50 SIRT3 (deacetylase) | Selectivity (SIRT1/SIRT2) | Reference |
| TM-P4-Thal | 0.078 µM | 41 µM | > 100 µM | ~525-fold | |
| TM-P2-Thal | 0.069 µM | 37 µM | > 100 µM | ~536-fold | |
| SirReal-based PROTAC | Not Reported | No effect | No effect | Highly selective | [1] |
| PRO-SIRT2 | 3.5 ± 0.6 μM | No significant inhibition | 38.2 ± 2.8 μM | ~10-fold over SIRT3 | [2] |
Table 2: In Vitro Selectivity of Sirt2 PROTACs. Note: The IC50 values for TM-P2-Thal and TM-P4-Thal were determined with preincubation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of Sirt2 degradation by PROTACs.
Caption: Western blot workflow for Sirt2 degradation.
Detailed Experimental Protocols
Western Blotting for Sirt2 Degradation
This protocol is a generalized procedure based on common practices cited in the evaluation of Sirt2 PROTACs.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HEK293) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the Sirt2 PROTAC or DMSO (vehicle control) for the desired time points (e.g., 12, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Sirt2 (e.g., from Cell Signaling Technology) overnight at 4°C. After washing with TBST, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., α-tubulin or GAPDH) as a loading control.
In-Cell Ubiquitination Assay
This protocol outlines a general method to assess the ubiquitination of Sirt2 induced by PROTACs.
-
Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids encoding HA-tagged ubiquitin and Flag-tagged Sirt2. After 24 hours, treat the cells with the Sirt2 PROTAC and the proteasome inhibitor MG132 (to allow accumulation of ubiquitinated proteins) for 4-6 hours.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate Sirt2 using an anti-Flag antibody conjugated to agarose beads.
-
Western Blotting: Wash the beads extensively and elute the immunoprecipitated proteins. Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated Sirt2 and an anti-Flag antibody to confirm the immunoprecipitation of Sirt2.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to evaluate the effect of Sirt2 PROTACs on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Sirt2 PROTAC for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Discussion of Efficacy and Selectivity
TM-P2-Thal and TM-P4-Thal: These PROTACs, derived from the Sirt2 inhibitor TM, demonstrate excellent selectivity for Sirt2 over other sirtuins, particularly SIRT1 and SIRT3. While specific DC50 and Dmax values are not reported, TM-P4-Thal shows significant degradation of Sirt2 at a concentration as low as 0.5 µM in MCF7 cells. A notable characteristic of these PROTACs is the observation of the "hook effect," where higher concentrations lead to reduced degradation efficiency. This is a common phenomenon with PROTACs, resulting from the formation of binary complexes (PROTAC-Sirt2 or PROTAC-E3 ligase) at high concentrations, which prevents the formation of the productive ternary complex required for degradation. The antiproliferative effects of TM-P4-Thal were more pronounced at lower concentrations in breast cancer cell lines.
SirReal-based PROTAC: This PROTAC utilizes the highly potent and selective Sirt2 inhibitor, SirReal2, as its warhead. It induces isotype-selective degradation of Sirt2 with a reported IC50 for degradation of 0.25 µM in HeLa cells.[1] This indicates potent induction of degradation. The high selectivity of the SirReal2 ligand for Sirt2 suggests that this PROTAC would have minimal off-target effects on other sirtuin family members.
PRO-SIRT2: This compound is an activity-based probe converted into a PROTAC. It exhibits a 10-fold preference for inhibiting SIRT2 over SIRT3.[2] In HEK293 cells, PRO-SIRT2 markedly reduced the endogenous levels of SIRT2 at a concentration of 25 µM after 12 hours of treatment.[2] The degradation was confirmed to be proteasome-dependent, as it could be rescued by the proteasome inhibitor MG132.[2] Similar to the TM-based PROTACs, a hook effect was also observed with PRO-SIRT2.[2]
Conclusion
The development of Sirt2-targeting PROTACs offers a promising avenue for therapeutic intervention in diseases where Sirt2 is implicated. The PROTACs discussed in this guide exhibit varying degrees of potency and selectivity. The TM-based PROTACs, TM-P2-Thal and TM-P4-Thal, stand out for their high selectivity. The SirReal-based PROTAC demonstrates potent degradation induction. PRO-SIRT2, an activity-based probe-derived PROTAC, also effectively degrades Sirt2.
The choice of the most suitable Sirt2 PROTAC will depend on the specific research question and experimental context. For studies requiring high selectivity, the TM-based or SirReal-based PROTACs may be preferable. Future studies providing direct comparative data on DC50 and Dmax values across a panel of cell lines will be invaluable for a more definitive ranking of these promising molecules. Researchers should also consider the potential for the hook effect and optimize concentrations accordingly. The detailed protocols provided in this guide should serve as a valuable resource for the design and execution of experiments aimed at further characterizing and utilizing these powerful research tools.
References
Validating On-Target Engagement of PROTAC Sirt2 Degrader-1 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the on-target engagement of PROTAC Sirt2 Degrader-1, a SirReal-based PROTAC that selectively recruits the E3 ubiquitin ligase Cereblon to induce the degradation of Sirtuin 2 (Sirt2)[1][2][3][4]. This document outlines supporting experimental data, details key protocols, and offers a comparative analysis with an alternative Sirt2 degrader.
Sirt2 is a NAD+-dependent deacetylase primarily located in the cytoplasm, where it regulates various cellular processes, including metabolism and cell cycle progression by deacetylating substrates like α-tubulin[5][6]. This compound offers a targeted approach to eliminate Sirt2 protein, thereby modulating its downstream pathways. Validating that the observed cellular effects are a direct consequence of Sirt2 degradation is crucial. This guide focuses on the essential experiments to confirm on-target engagement.
Mechanism of Action: this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein[7]. This compound is composed of a ligand that binds to Sirt2 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3][4]. This binding facilitates the formation of a ternary complex between Sirt2 and CRBN, leading to the ubiquitination of Sirt2 and its subsequent degradation by the proteasome[7].
Figure 1. Mechanism of Action of this compound.
Comparative Performance of Sirt2 Degraders
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein. Key parameters include the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Below is a comparison of this compound with another reported Sirt2 degrader, TM-P4-Thal.
| Parameter | This compound | TM-P4-Thal | Reference |
| Sirt2 Ligand | SirReal-based | Thiomyristoyl lysine-based | [1][2][3][4],[8] |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | [1][2][3][4],[8] |
| Sirt2 IC50 | 0.25 µM | 0.078 µM | [1][2],[8] |
| Sirt2 DC50 | Not explicitly reported, degradation observed at 10 µM | ~0.5 µM in MCF7 cells | [1][4],[8] |
| Selectivity | No effect on Sirt1/Sirt3 at >100 µM | Selective for Sirt2 over Sirt1 and SIRT3 | [1][2],[8] |
Key Experiments for Validating On-Target Engagement
A multi-faceted approach is recommended to robustly validate the on-target activity of this compound. This involves confirming target degradation, assessing ternary complex formation, and measuring the downstream consequences of Sirt2 depletion.
Figure 2. Experimental Workflow for Validation.
Confirmation of Sirt2 Degradation
The most direct method to validate on-target engagement is to quantify the reduction in Sirt2 protein levels.
-
Western Blotting: A semi-quantitative, antibody-based method to visualize the decrease in Sirt2 protein levels.
-
HiBiT Assay: A quantitative, luminescence-based method that measures the degradation of a HiBiT-tagged target protein in real-time[9][10].
| Method | Advantages | Disadvantages |
| Western Blot | Widely accessible, does not require genetic modification of cells. | Semi-quantitative, lower throughput, dependent on antibody quality. |
| HiBiT Assay | Highly quantitative, high-throughput, real-time kinetics. | Requires CRISPR/Cas9-mediated tagging of the target protein. |
Assessment of Ternary Complex Formation
The formation of the Sirt2-PROTAC-CRBN ternary complex is a prerequisite for degradation.
-
NanoBRET Assay: This bioluminescence resonance energy transfer (BRET)-based assay can be used to monitor the proximity of two proteins in live cells, confirming the formation of the ternary complex[11][12].
Measurement of Downstream Effects
Degradation of Sirt2 should lead to an increase in the acetylation of its substrates.
-
Substrate Acetylation Assay: This involves measuring the acetylation status of known Sirt2 substrates, such as α-tubulin, by Western blot using an antibody specific for the acetylated form of the substrate[8][13].
Figure 3. Comparison of Validation Methods.
Experimental Protocols
Western Blot for Sirt2 Degradation
-
Cell Treatment: Plate cells (e.g., HeLa or MCF7) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Sirt2 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., GAPDH or β-actin) to normalize Sirt2 protein levels.
HiBiT Assay for Sirt2 Degradation
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous Sirt2 locus in the desired cell line.
-
Cell Plating and Treatment: Plate the HiBiT-Sirt2 cells in a 96-well plate. Treat with a serial dilution of this compound.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and furimazine substrate[14].
-
Measurement: Measure luminescence using a plate reader. The decrease in luminescence is proportional to the degradation of HiBiT-Sirt2.
-
Data Analysis: Calculate DC50 and Dmax values from the dose-response curve[9][10].
NanoBRET Assay for Ternary Complex Formation
-
Cell Transfection: Co-transfect cells with plasmids expressing Sirt2 fused to NanoLuc® luciferase (the BRET donor) and CRBN fused to HaloTag® (the BRET acceptor).
-
Labeling: Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand.
-
Cell Treatment: Add the NanoLuc® substrate and then treat with this compound.
-
BRET Measurement: Measure both the donor and acceptor emission signals. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: An increase in the BRET ratio upon treatment with the PROTAC indicates the formation of the ternary complex.
α-Tubulin Acetylation Assay
-
Cell Treatment and Lysis: Treat cells and prepare lysates as described for the Western blot protocol.
-
Immunoblotting: Perform Western blotting as described above, but use primary antibodies against acetylated α-tubulin and total α-tubulin.
-
Analysis: Quantify the band intensities and calculate the ratio of acetylated α-tubulin to total α-tubulin. An increase in this ratio upon treatment with this compound indicates inhibition of Sirt2's deacetylase activity due to its degradation.
Conclusion
Validating the on-target engagement of this compound requires a combination of assays to confirm the degradation of Sirt2, the formation of the necessary ternary complex, and the expected downstream cellular consequences. By employing the methods outlined in this guide, researchers can confidently attribute the observed biological effects to the specific degradation of Sirt2, thereby advancing the development of this targeted therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 3. adooq.com [adooq.com]
- 4. glpbio.com [glpbio.com]
- 5. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. selvita.com [selvita.com]
- 13. Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.sg]
Sirt2 Degraders vs. Inhibitors: A Comparative Guide to Their Effects on Tubulin Acetylation
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family, is a key regulator of various cellular processes.[1][2] Primarily localized in the cytoplasm, SIRT2's most well-documented function is the deacetylation of α-tubulin at lysine 40, a post-translational modification crucial for microtubule stability and function.[3][4][5] Consequently, modulating SIRT2 activity has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.[2][6][7] This guide provides a comparative analysis of two principal pharmacological approaches to targeting SIRT2: inhibition and degradation. We will explore their mechanisms, effects on tubulin acetylation, and the experimental methodologies used to evaluate their efficacy.
Mechanism of Action: Inhibition vs. Degradation
SIRT2 inhibitors are small molecules that reversibly or irreversibly bind to the active site of the SIRT2 enzyme, preventing it from deacetylating its substrates, including α-tubulin. This leads to an accumulation of acetylated tubulin.
SIRT2 degraders, on the other hand, are bifunctional molecules, often employing Proteolysis Targeting Chimera (PROTAC) technology.[8] One end of the molecule binds to SIRT2, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SIRT2, marking it for degradation by the proteasome. The removal of the entire SIRT2 protein results in a sustained cessation of its deacetylase activity and a subsequent increase in tubulin acetylation.
Signaling Pathway of SIRT2-Mediated Tubulin Deacetylation
The following diagram illustrates the central role of SIRT2 in the deacetylation of α-tubulin and how both inhibitors and degraders intervene in this process.
Caption: SIRT2 signaling pathway for tubulin deacetylation.
Quantitative Comparison of Sirt2 Inhibitors and Degraders
The following table summarizes the reported potency and effects on tubulin acetylation for selected SIRT2 inhibitors and a PROTAC-based degrader. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
| Compound | Type | Target(s) | IC50 (SIRT2 Deacetylation) | Effect on Tubulin Acetylation in Cells | Reference |
| Tenovin-6 | Inhibitor | SIRT1, SIRT2 | ~9 µM | Increased α-tubulin acetylation in MCF-7 cells at 25 µM. | [9] |
| TM | Inhibitor | SIRT2 | Potent | Increased α-tubulin acetylation in MCF-7 cells. | [9] |
| SirReal2 | Inhibitor | SIRT2 | 0.23 µM | Increased α-tubulin acetylation in MCF-7 cells at tens of µM concentrations. | [9] |
| AGK2 | Inhibitor | SIRT1, SIRT2 | Similar to SIRT1 | Efficiently inhibits deacetylation of α-tubulin. | [9] |
| TM-P4-Thal | Degrader (PROTAC) | SIRT2 | N/A (Degrader) | Significantly increased α-tubulin acetylation in MCF7 cells at 5 and 10 µM. | [8] |
Experimental Protocols
Accurate assessment of changes in tubulin acetylation is critical for evaluating the efficacy of SIRT2 inhibitors and degraders. Below are detailed methodologies for two common techniques.
Western Blotting for Acetylated α-Tubulin
This method allows for the quantification of total acetylated α-tubulin levels in cell lysates.
-
Cell Lysis:
-
Treat cells with the SIRT2 inhibitor, degrader, or vehicle control for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A) to preserve acetylation states.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH).
-
Normalize the acetylated α-tubulin signal to the loading control to determine the relative change in acetylation.
-
Immunofluorescence for Visualizing Acetylated Microtubules
This technique provides spatial information on the distribution of acetylated microtubules within cells.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with the SIRT2 inhibitor, degrader, or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with the primary antibody against acetylated α-tubulin in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the fluorescence intensity and distribution of acetylated microtubules. Some studies have noted that SIRT2 inhibition specifically affects perinuclear α-tubulin acetylation.[10]
-
Experimental Workflow for Comparing Sirt2 Degraders and Inhibitors
The following diagram outlines a typical workflow for a head-to-head comparison of a SIRT2 degrader and inhibitor.
Caption: Workflow for comparing Sirt2 degraders and inhibitors.
Conclusion
Both SIRT2 inhibitors and degraders effectively increase the acetylation of α-tubulin by disrupting the deacetylase activity of SIRT2. While inhibitors offer a transient and often reversible mode of action, degraders induce the complete removal of the SIRT2 protein, potentially leading to a more sustained and profound biological effect. The choice between an inhibitor and a degrader will depend on the specific research question and therapeutic goal. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret studies aimed at understanding the nuanced effects of these two important classes of SIRT2-targeting compounds.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2, tubulin deacetylation, and oligodendroglia differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
PROTAC Sirt2 Degrader-1: A Comparative Analysis of Cross-reactivity with other Sirtuins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of PROTAC Sirt2 Degrader-1 with other members of the sirtuin family. The data presented is supported by experimental findings to aid in the evaluation of this targeted protein degrader.
This compound is a SirReal-based Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Sirtuin 2 (Sirt2), a member of the NAD+-dependent deacetylase family. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. The degrader is composed of a ligand that binds to Sirt2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Sirt2.
Selectivity Profile: this compound
Biochemical assays have demonstrated the high selectivity of this compound for Sirt2 over other closely related sirtuin isoforms, particularly Sirt1 and Sirt3.
| Sirtuin Isoform | IC50 (µM) |
| Sirt1 | >100[1] |
| Sirt2 | 0.25[1] |
| Sirt3 | >100[1] |
Comparative Analysis with other Sirt2 PROTACs
To provide a broader context, the selectivity of other Sirt2-targeting PROTACs, TM-P2-Thal and TM-P4-Thal, has been evaluated against a wider panel of sirtuins. These degraders operate via a similar mechanism to this compound.
| Sirtuin Isoform | TM-P2-Thal IC50 (µM) | TM-P4-Thal IC50 (µM) |
| SIRT1 | 37[2] | 41[2] |
| SIRT2 | 0.069[2] | 0.078[2] |
| SIRT3 | No inhibition[2] | No inhibition[2] |
| SIRT5 | No inhibition[2] | No inhibition[2] |
| SIRT6 | No inhibition[2] | No inhibition[2] |
Cellular Degradation Selectivity
Western Blot Analysis
Studies in HeLa cells treated with 10 µM of this compound for 1-6 hours showed effective degradation of Sirt2 with no discernible impact on the protein levels of Sirt1[3]. This indicates a high degree of selectivity within a cellular context.
Similarly, treatment of MCF7 and BT-549 breast cancer cell lines with TM-P2-Thal and TM-P4-Thal resulted in the selective degradation of SIRT2, while the levels of SIRT1 and SIRT3 remained unaffected.
Quantitative Proteomics (TMT)
To further investigate the selectivity of Sirt2 degradation, a global proteomics study using Tandem Mass Tag (TMT) labeling was performed on HEK 293T cells treated with 5 µM of TM-P4-Thal for 16 hours. The results showed a significant reduction in SIRT2 abundance, with a ratio of approximately 0.36 between the treated and control groups.[2] Importantly, the abundance of other sirtuins, including SIRT1, SIRT3, SIRT5, and SIRT6, did not show any significant changes, confirming the high selectivity of the PROTAC-mediated degradation at the proteome level.[2]
Experimental Protocols
Western Blotting for Sirtuin Selectivity
-
Cell Culture and Treatment: HeLa, MCF7, or BT-549 cells were cultured in their respective recommended media. Cells were treated with the indicated concentrations of this compound, TM-P2-Thal, or TM-P4-Thal for the specified durations. A vehicle control (DMSO) was run in parallel.
-
Cell Lysis: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies specific for SIRT1, SIRT2, and SIRT3 overnight at 4°C. After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Tandem Mass Tag (TMT) Global Proteomics
-
Cell Culture and Treatment: HEK 293T cells were treated with 5 µM TM-P4-Thal or DMSO for 16 hours.
-
Protein Extraction and Digestion: Cells were harvested, and proteins were extracted, reduced, alkylated, and digested into peptides using trypsin.
-
TMT Labeling: The resulting peptides were labeled with TMT reagents according to the manufacturer's instructions.
-
LC-MS/MS Analysis: The labeled peptides were fractionated by high-pH reversed-phase chromatography and then analyzed by LC-MS/MS.
-
Data Analysis: The raw data was processed using a suitable proteomics software suite to identify and quantify proteins. The relative abundance of proteins between the treated and control groups was calculated.
Visualizing the PROTAC Mechanism and Workflow
To illustrate the underlying processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of this compound action.
Caption: Experimental workflows for selectivity analysis.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Sirt2 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Sirtuin 2 (Sirt2), a key NAD+-dependent deacetylase implicated in a range of pathologies including cancer and neurodegenerative diseases, has emerged as a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of Sirt2 are of particular interest. This guide provides a comparative analysis of the in vitro and in vivo efficacy of reported Sirt2 degraders, supported by experimental data and detailed protocols to aid in the selection and evaluation of these compounds.
In Vitro Efficacy of Sirt2 Degraders
The in vitro performance of Sirt2 degraders is primarily assessed by their ability to induce selective degradation of Sirt2, their potency in enzymatic and cellular assays, and their effects on downstream signaling pathways.
Comparative In Vitro Performance of Sirt2 Degraders
| Degrader | Ligand for Sirt2 | E3 Ligase Ligand | Linker | In Vitro Potency (IC50 for Sirt2) | Cell Line(s) Tested | Observations |
| TM-P2-Thal | TM (thiomyristoyl lysine-based) | Thalidomide (CRBN) | PEG2 | 0.069 µM (deacetylase activity)[1] | MCF7, BT549 | Selectively degrades Sirt2 over SIRT1 and SIRT3.[1] |
| TM-P4-Thal | TM (thiomyristoyl lysine-based) | Thalidomide (CRBN) | PEG4 | 0.078 µM (deacetylase activity)[1] | MCF7, BT549, HEK 293T | Efficiently and selectively degrades Sirt2; inhibits both deacetylase and defatty-acylase activity.[1] |
| SirReal-based PROTAC (Compound 12) | SirReal (Sirtuin rearranging ligand) | Thalidomide (CRBN) | Triazole-containing | 0.25 µM[2] | HeLa | Induces isotype-selective Sirt2 degradation, leading to hyperacetylation of the microtubule network.[3][4] |
| PROTAC Sirt2 Degrader-1 | SirReal-based | Thalidomide (CRBN) | Not specified | 0.25 µM | HeLa | Induces Sirt2 degradation.[2] |
Sirt2 Signaling and Degrader Mechanism of Action
Sirt2 is a cytoplasmic deacetylase that targets both histone and non-histone proteins, playing a crucial role in regulating cellular processes like cell cycle, metabolism, and cytoskeletal dynamics.[5] Sirt2 degraders, typically PROTACs, function by hijacking the ubiquitin-proteasome system to induce the degradation of the Sirt2 protein.
In Vivo Efficacy of Sirt2 Degraders
While in vivo comparative data for Sirt2 degraders is limited, studies on individual compounds have shown promising anti-tumor activity in xenograft models.
Summary of In Vivo Studies
| Degrader | Animal Model | Dosing | Outcome |
| TM-based PROTACs | Not explicitly detailed in the provided search results. | - | - |
| SirReal-based PROTACs | H441 xenograft mouse model (for a related inhibitor) | Not specified | Markedly inhibited tumor growth.[6] |
| SIRT6 Degrader (SZU-B6) | SK-HEP-1 xenograft mouse model | Not specified | Displayed promising antitumor activity, especially in combination with sorafenib or irradiation.[7] |
Note: The in vivo data for Sirt2-specific degraders is not as comprehensively documented in direct comparative studies as in vitro data. The information provided is based on available studies for sirtuin-targeting degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of Sirt2 degraders.
Western Blotting for Sirt2 Degradation
Objective: To quantify the reduction in cellular Sirt2 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Seed cells (e.g., MCF7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the Sirt2 degrader or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Sirt2 (e.g., Cell Signaling Technology #12650) overnight at 4°C.[5] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative Sirt2 protein levels.
Cell Viability Assay (CCK-8)
Objective: To assess the effect of Sirt2 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the Sirt2 degrader or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the cell viability against the logarithm of the degrader concentration.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Sirt2 degraders in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice). All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the Sirt2 degrader or vehicle control to the mice via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the degrader.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of Sirt2 degraders, from initial in vitro screening to in vivo efficacy studies.
References
- 1. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemically Induced Degradation of Sirtuin 2 (Sirt2) by a Proteolysis Targeting Chimera (PROTAC) Based on Sirtuin Rearranging Ligands (SirReals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SirT2 (D4O5O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cereblon vs. VHL-Based Sirt2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of Sirtuin 2 (Sirt2), a key epigenetic eraser and protein deacylase implicated in cancer and neurodegenerative diseases, has emerged as a promising therapeutic avenue.[1][2] Proteolysis-targeting chimeras (PROTACs) offer a powerful method to achieve this by hijacking the cell's own ubiquitin-proteasome system to eliminate the Sirt2 protein.[3] The choice of E3 ubiquitin ligase—most commonly Cereblon (CRBN) or the von Hippel-Lindau (VHL) tumor suppressor—is a critical design decision that profoundly impacts a PROTAC's efficacy, selectivity, and overall therapeutic potential.[][5]
This guide provides an objective, data-driven comparison of CRBN and VHL-based platforms for Sirt2 degradation, summarizing key performance characteristics, experimental considerations, and strategic selection criteria.
General Mechanism of Action: PROTAC-Mediated Sirt2 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds the protein of interest (Sirt2), a ligand for an E3 ligase (CRBN or VHL), and a chemical linker.[6] By bringing Sirt2 and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of Sirt2 and its subsequent degradation by the proteasome.[3]
Caption: General mechanism of CRBN and VHL-based PROTACs for Sirt2 degradation.
Core Attributes: Cereblon vs. VHL Platforms
The selection of an E3 ligase platform is governed by a trade-off between factors like ligand properties, cellular expression, catalytic rate, and potential for off-target effects.
| Feature | Cereblon (CRBN) | Von Hippel-Lindau (VHL) | Key Considerations for Sirt2 Degradation |
| Ligand Properties | Based on immunomodulatory imide drugs (IMiDs) like thalidomide; smaller molecular weight, often leading to better drug-like properties.[][8] | Based on a hydroxyproline pharmacophore; ligands tend to have a higher molecular weight and can have poorer cell permeability.[] | For targeting cytosolic Sirt2, the superior permeability of CRBN ligands may be advantageous. VHL-based PROTACs might require more optimization for solubility and cell entry.[9] |
| Expression & Location | Ubiquitously expressed, especially high in hematopoietic cells. Shuttles between the nucleus and cytoplasm.[] | Predominantly cytosolic, though it can be found in the nucleus. Expression can be low in certain solid tumors and is regulated by oxygen levels (hypoxia).[][10] | CRBN's ubiquitous expression provides a broad target window. VHL's cytosolic localization is well-suited for degrading the primarily cytosolic Sirt2. |
| Kinetics & Catalysis | Forms complexes with fast turnover rates, which may be beneficial for degrading rapidly synthesized proteins.[][11] | Forms relatively stable, long-lived ternary complexes, potentially better for degrading stable proteins requiring persistent degradation signals.[] | The optimal kinetic profile depends on Sirt2's turnover rate in the target cell type. CRBN may offer faster degradation, while VHL could provide more sustained depletion. |
| Selectivity & Off-Targets | IMiD ligands can act as "molecular glues," inducing degradation of endogenous neo-substrates (e.g., IKZF1, GSPT1), a known off-target liability.[][12] | The ligand binding pocket is more buried, leading to higher selectivity and a smaller promiscuity window with fewer inherent off-target effects.[][13] | Off-target degradation of zinc-finger transcription factors is a major concern for CRBN-based PROTACs and requires careful profiling. VHL offers a potentially cleaner safety profile.[][12] |
| Clinical Development | The majority of PROTACs in clinical trials recruit CRBN, reflecting the maturity and favorable properties of its ligands.[1][8] | Fewer VHL-based PROTACs are in clinical trials, though it remains a highly validated and promising E3 ligase.[14][15] | The extensive clinical experience with CRBN provides a wealth of data, but VHL is gaining traction as a means to mitigate off-target concerns.[16] |
| Resistance Mechanisms | As a non-essential gene, CRBN loss-of-function mutations are a common resistance mechanism.[14] | VHL is an essential gene in most cell lines, making complete loss-of-function a less viable resistance strategy for cancer cells.[14] | The potential for acquired resistance through CRBN mutations should be considered in long-term treatment strategies. |
Performance Data of Sirt2-Targeting PROTACs
To date, published research has predominantly focused on the development of CRBN-recruiting PROTACs for Sirt2.
| Compound Name / Type | E3 Ligase | Sirt2 Ligand | DC₅₀ | Dₘₐₓ | Cell Line(s) | Key Findings & Reference |
| PROTAC 12 (SirReal-based) | CRBN | Sirtuin Rearranging Ligand (SirReal) | ~10 µM | >50% | HeLa | First probe to induce Sirt2 degradation. Resulted in hyperacetylation of the microtubule network, confirming functional activity.[1][17] |
| TM-P4-Thal | CRBN | Thiomyristoyl lysine-based inhibitor | <0.5 µM | >90% | MCF7, BT-549 | Potently and selectively degraded Sirt2. Inhibited both deacetylase and defatty-acylase activities of Sirt2 in cells, showcasing an advantage over simple inhibitors.[2] |
| VHL-based Sirt2 PROTAC | VHL | Not specified in literature | N/A | N/A | N/A | While theoretically feasible, specific VHL-based Sirt2 PROTACs with published degradation data are not yet prominent in the literature. |
Experimental Protocols for Sirt2 PROTAC Evaluation
A rigorous, multi-step experimental workflow is essential to characterize and compare Sirt2 PROTACs.
Caption: A standard experimental workflow for evaluating Sirt2 PROTAC efficacy.
Western Blotting for Sirt2 Degradation
This is the primary method to quantify the reduction in target protein levels.[18]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF7) and allow them to adhere. Treat cells with a concentration gradient of the Sirt2 PROTAC (e.g., 0.1 nM to 25 µM) for a set time (e.g., 12, 24, or 48 hours).[2]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for Sirt2. Also probe for a loading control (e.g., GAPDH or α-tubulin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize Sirt2 levels to the loading control and express as a percentage of the vehicle-treated control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[2]
Ternary Complex Formation Assay (NanoBRET™)
This assay confirms that the PROTAC induces the proximity of Sirt2 and the E3 ligase.[12][19]
-
Cell Line Engineering: Generate a cell line that stably expresses the target protein (Sirt2) fused to a NanoLuc® luciferase and the E3 ligase (CRBN or VHL) fused to a HaloTag®.[19]
-
Treatment: Treat the engineered cells with the NanoBRET™ 618 ligand (which labels the HaloTag®) and a dilution series of the Sirt2 PROTAC.
-
Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase, ~460 nm) and acceptor (NanoBRET™ 618, >610 nm) emission signals.
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of a ternary complex.[12]
Global Proteomics for Selectivity Profiling
Mass spectrometry (MS)-based proteomics is the gold standard for assessing selectivity and identifying off-target degradation.[18]
-
Sample Preparation: Treat cells with the Sirt2 PROTAC at a concentration that achieves Dₘₐₓ. Lyse the cells, digest the proteins into peptides (e.g., with trypsin), and label them with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS: Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify thousands of proteins across the different treatment conditions. Search for proteins whose abundance significantly decreases only in the presence of the active PROTAC.
-
Interpretation: Confirm the selective degradation of Sirt2. For CRBN-based PROTACs, specifically look for the degradation of known neo-substrates like IKZF1, IKZF3, and GSPT1 to assess off-target activity.[12][19]
Strategic Choice of E3 Ligase for Sirt2
The decision between CRBN and VHL is context-dependent and should be guided by the specific goals of the research or drug development program.
Caption: Decision framework for selecting a CRBN vs. VHL platform for Sirt2.
Summary and Outlook
Both Cereblon and VHL are highly effective E3 ligases for mediating PROTAC-induced protein degradation.
-
Cereblon-based Sirt2 PROTACs are more established, with demonstrated potent degradation of Sirt2 in cellular models.[2][17] The smaller, more drug-like nature of CRBN ligands is a significant advantage for developing orally bioavailable drugs.[] However, the inherent risk of off-target degradation of neo-substrates remains a critical hurdle that must be carefully evaluated and engineered out of new designs.[][12]
-
VHL-based Sirt2 PROTACs represent a promising alternative with a key advantage of higher intrinsic selectivity and a lower risk of off-target effects.[][13] The development of VHL-based degraders may require more extensive medicinal chemistry efforts to overcome challenges related to higher molecular weight and potentially poorer pharmacokinetic properties.[][20]
The future of Sirt2-targeting PROTACs will likely involve the continued optimization of CRBN ligands to minimize off-target effects and the further exploration of VHL-based degraders to harness their superior selectivity. As the field matures, the development of PROTACs recruiting novel E3 ligases may offer additional tailored solutions, expanding the toolkit for achieving precise and effective degradation of Sirt2 and other challenging drug targets.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemically Induced Degradation of Sirtuin 2 (Sirt2) by a Proteolysis Targeting Chimera (PROTAC) Based on Sirtuin Rearranging Ligands (SirReals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating the E3 Ligase in PROTAC-Mediated Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). A key aspect of this validation is confirming the engagement and functional role of the intended E3 ubiquitin ligase in the degradation of the target protein. This guide provides a comparative overview of key experimental approaches to validate the E3 ligase's role, complete with supporting data, detailed protocols, and workflow visualizations.
The degradation of a target protein by a PROTAC is a multi-step process initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] This proximity-induced event leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] Therefore, robust validation of the E3 ligase's involvement is paramount to ensure the PROTAC is functioning as designed. This guide will compare and contrast several widely used methods for this purpose.
Comparative Analysis of E3 Ligase Validation Methods
A variety of biochemical, biophysical, and cell-based assays are available to interrogate the role of the E3 ligase in PROTAC-mediated degradation. The choice of method often depends on the specific question being asked, the available resources, and the stage of PROTAC development. Below is a summary of key techniques and their respective quantitative parameters.
| Assay Type | Method | Parameter Measured | Typical Quantitative Readout | Throughput | Advantages | Limitations |
| Ternary Complex Formation | Surface Plasmon Resonance (SPR) | Binding affinity and kinetics of ternary complex formation | KD (nM to µM range), kon, koff | Low to Medium | Real-time, label-free kinetic data.[2][3][4] | Requires purified proteins, potential for protein immobilization issues. |
| NanoBRET™ Ternary Complex Assay | Proximity of target protein and E3 ligase in live cells | BRET ratio, EC50 | High | Live-cell assay, amenable to high-throughput screening.[1][5] | Requires genetic modification of cells (fusion proteins). | |
| Target Ubiquitination | In-Cell Co-Immunoprecipitation (Co-IP) | Ubiquitination of the target protein | Western blot band intensity | Low | Detects endogenous protein interactions and modifications.[6][7] | Can be semi-quantitative, potential for non-specific binding. |
| NanoBRET™ Ubiquitination Assay | Proximity of target protein and ubiquitin in live cells | BRET ratio, EC50 | High | Live-cell, real-time monitoring of ubiquitination.[8][9][10] | Requires expression of tagged ubiquitin and target protein. | |
| E3 Ligase Engagement | AlphaScreen™ Competition Assay | Competition for PROTAC binding to the E3 ligase | IC50 | High | Homogeneous assay, high sensitivity.[11][12][13] | In vitro assay, may not fully reflect cellular context. |
| Genetic Validation | CRISPR/Cas9 Knockout/Knockdown | Effect of E3 ligase depletion on target degradation | % Degradation relative to control | Low | Provides strong genetic evidence for E3 ligase involvement.[14] | Potential for off-target effects, cell line dependent. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a clear understanding of how to validate the E3 ligase's role.
Figure 1. PROTAC Mechanism of Action.
This diagram illustrates the key steps in PROTAC-mediated protein degradation, starting from the formation of the ternary complex to the final degradation of the target protein by the proteasome.
Key Experimental Protocols
Below are detailed methodologies for some of the key experiments used to validate the role of the E3 ligase.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines the steps to measure the binding kinetics of the ternary complex.[2][3][15]
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex).
-
Purified target protein.
-
PROTAC of interest.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level (e.g., ~100 RU).
-
Deactivate the remaining active esters with an ethanolamine pulse.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface.
-
The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity (alpha) by comparing the affinity of the target protein to the PROTAC-E3 ligase complex versus the PROTAC alone.
-
Figure 2. SPR Experimental Workflow.
NanoBRET™ Ubiquitination Assay in Live Cells
This protocol describes a method to monitor target protein ubiquitination in real-time within living cells.[8][10]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged ubiquitin.
-
Transfection reagent.
-
PROTAC of interest.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
Luminometer capable of measuring dual-filtered luminescence.
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the expression vectors for the NanoLuc®-target protein fusion and the HaloTag®-ubiquitin fusion.
-
Plate the transfected cells in a multi-well plate and incubate for 24 hours.
-
-
Assay Preparation:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-ubiquitin.
-
Wash the cells to remove excess ligand.
-
-
PROTAC Treatment and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Treat the cells with a dilution series of the PROTAC.
-
Immediately begin measuring the donor (460 nm) and acceptor (618 nm) luminescence signals kinetically over time.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the change in BRET ratio against the PROTAC concentration to determine the EC50 for target ubiquitination.
-
Figure 3. NanoBRET Ubiquitination Workflow.
CRISPR/Cas9-Mediated E3 Ligase Knockout
This protocol provides a framework for genetically validating the involvement of a specific E3 ligase.
Materials:
-
Cell line of interest.
-
CRISPR/Cas9 system components (e.g., Cas9 nuclease and guide RNA targeting the E3 ligase).
-
Transfection or transduction reagents.
-
PROTAC of interest.
-
Antibodies for Western blotting.
Procedure:
-
Generation of E3 Ligase Knockout Cells:
-
Design and clone a guide RNA (gRNA) targeting a critical exon of the E3 ligase gene.
-
Deliver the Cas9 nuclease and the gRNA into the cells using an appropriate method (e.g., lentiviral transduction or plasmid transfection).
-
Select for and expand single-cell clones.
-
-
Validation of Knockout:
-
Confirm the absence of the E3 ligase protein in the knockout clones by Western blotting.
-
Sequence the genomic DNA to verify the presence of frameshift mutations in the target gene.
-
-
PROTAC Treatment and Degradation Analysis:
-
Treat both the wild-type and E3 ligase knockout cells with a concentration range of the PROTAC.
-
After a specified time, lyse the cells and perform Western blotting to assess the levels of the target protein.
-
-
Data Analysis:
-
Quantify the band intensities to determine the percentage of target protein degradation in both cell lines.
-
A significant reduction in PROTAC-mediated degradation in the knockout cells compared to the wild-type cells confirms the role of the E3 ligase.
-
Figure 4. Logic of CRISPR Validation.
Conclusion
Validating the role of the E3 ligase is a cornerstone of PROTAC development, providing crucial evidence for the intended mechanism of action. The methods described in this guide offer a range of approaches, from in vitro biophysical characterization to in-cell functional assays and genetic validation. By employing a combination of these techniques, researchers can build a comprehensive and compelling data package to support the progression of their PROTAC candidates. The choice of assays should be guided by the specific scientific questions and the stage of the drug discovery program. A thorough and multi-faceted validation strategy will ultimately de-risk the development process and increase the likelihood of success.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. selvita.com [selvita.com]
- 6. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Technology -Compounds and methods of identifying novel E3 ligases for targeted protein degradation [nulive.technologypublisher.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]
Assessing the Durability of Sirt2 Degradation: A Comparative Analysis of Sirt2 Degrader-1 and Alternative Modulators
For Immediate Release
This guide provides a comprehensive comparison of PROTAC Sirt2 Degrader-1 against other Sirt2-targeting molecules, with a focus on the durability of their effects. The information presented is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of Sirtuin 2 (Sirt2), a key enzyme implicated in a variety of cellular processes and diseases.
Introduction to Sirt2 Modulation
Sirtuin 2 (Sirt2) is a member of the NAD+-dependent deacetylase family and has emerged as a significant therapeutic target in oncology, neurodegenerative diseases, and metabolic disorders. Modulation of Sirt2 activity can be achieved through small molecule inhibition or targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs). While inhibitors block the enzyme's activity, PROTACs are designed to induce the degradation of the entire protein, potentially offering a more profound and sustained biological effect. This guide focuses on assessing the durability of Sirt2 modulation, a critical parameter for evaluating the therapeutic potential of these compounds.
Comparative Analysis of Sirt2 Modulators
This section compares the performance of Sirt2 Degrader-1 with an alternative Sirt2 PROTAC, TM-P4-Thal, and two small molecule inhibitors, AGK2 and NPD11033.
Mechanism of Action
-
This compound: This molecule is a SirReal-based PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to Sirt2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5]
-
TM-P4-Thal: Similar to Sirt2 Degrader-1, TM-P4-Thal is a PROTAC that induces the degradation of Sirt2.[6][7][8]
-
AGK2: A selective, reversible small molecule inhibitor of Sirt2 with an IC50 of 3.5 µM. It shows significantly less activity against Sirt1 and Sirt3.[9][10][11][12]
-
NPD11033: A selective small molecule inhibitor of Sirt2 with an IC50 of 0.46 µM. It specifically inhibits the deacetylase activity of Sirt2 without affecting its defatty-acylase function.[13][14]
Performance Data
The following tables summarize the available quantitative data for each compound.
| Compound | Type | Target | E3 Ligase Recruited | IC50 | Cell Line | Effect |
| Sirt2 Degrader-1 | PROTAC | Sirt2 | Cereblon | 0.25 µM | HeLa | Induces Sirt2 degradation[1][5] |
| TM-P4-Thal | PROTAC | Sirt2 | Not Specified | Not Specified | MCF7 | Time-dependent degradation of Sirt2 |
| AGK2 | Inhibitor | Sirt2 | Not Applicable | 3.5 µM | HeLa | Inhibits Sirt2 deacetylase activity[9][11] |
| NPD11033 | Inhibitor | Sirt2 | Not Applicable | 0.46 µM | PANC-1 | Inhibits Sirt2 deacetylase activity[13] |
Durability of Sirt2 Degradation and Inhibition
For the small molecule inhibitors, AGK2 is described as a reversible inhibitor, implying that its effect on Sirt2 activity is likely to diminish upon its removal from the cellular environment.[10] The durability of NPD11033's inhibitory effect has not been extensively reported. The intrinsic turnover rate of the target protein is a key factor in determining the duration of action of any inhibitor or degrader. In HeLa cells, the average protein turnover rate is approximately 20 hours, which provides a baseline for the potential rate of Sirt2 resynthesis after degradation.
Experimental Protocols
To rigorously assess the durability of Sirt2 degradation or inhibition, washout experiments followed by Western blotting are essential.
Washout Experiment Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and compounds.
-
Cell Seeding: Plate cells (e.g., HeLa) in appropriate culture dishes and allow them to adhere and reach about 70-80% confluency.
-
Compound Treatment: Treat the cells with the desired concentration of Sirt2 Degrader-1, TM-P4-Thal, AGK2, or NPD11033 for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Washout: After the treatment period, remove the medium containing the compound.
-
Wash the cells three times with pre-warmed, sterile phosphate-buffered saline (PBS) to ensure complete removal of the compound.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Time-Course Collection: Harvest cell lysates at various time points after the washout (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).
Western Blot Protocol for Sirt2 Detection
-
Sample Preparation: Mix equal amounts of protein from each cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Sirt2 (e.g., rabbit anti-Sirt2) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of Sirt2 protein at each time point.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound(University of Freiburg) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]
- 4. adooq.com [adooq.com]
- 5. glpbio.com [glpbio.com]
- 6. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stemcell.com [stemcell.com]
- 11. selleckchem.com [selleckchem.com]
- 12. AGK2 Datasheet DC Chemicals [dcchemicals.com]
- 13. Identification of a novel small molecule that inhibits deacetylase but not defatty-acylase reaction catalysed by SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NPD11033 | SIRT2 inhibitor | Probechem Biochemicals [probechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
